TRAM-39
Description
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Properties
IUPAC Name |
2-(2-chlorophenyl)-2,2-diphenylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN/c21-19-14-8-7-13-18(19)20(15-22,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNRTPKGSCVKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)(C2=CC=CC=C2)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TRAM-34: A Technical Guide to its Mechanism of Action as a KCa3.1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34 (1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] This channel is a critical regulator of cellular excitability and signaling in a variety of tissues, playing a key role in setting the membrane potential and modulating calcium influx.[3][4] Consequently, KCa3.1 has emerged as a promising therapeutic target for a range of pathologies, including autoimmune diseases, fibroproliferative disorders, and cancer.[5] TRAM-34, a derivative of the antifungal agent clotrimazole, was developed to provide a more selective pharmacological tool to probe the function of KCa3.1 without the off-target effects on cytochrome P450 enzymes associated with its predecessor.[5][6] This guide provides an in-depth technical overview of the mechanism of action of TRAM-34, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant signaling pathways and experimental workflows.
Core Mechanism of Action: Pore Blockade
TRAM-34 exerts its inhibitory effect on the KCa3.1 channel through a direct pore-blocking mechanism.[5][7] It physically obstructs the ion conduction pathway, preventing the efflux of potassium ions. Molecular modeling and site-directed mutagenesis studies have revealed that TRAM-34 binds within the inner pore of the channel.[5][7] The binding site is located deep within the pore, near the intracellular entrance to the selectivity filter.[7]
Key amino acid residues involved in the interaction between TRAM-34 and the KCa3.1 channel have been identified as threonine 250 (T250) in the pore helix and valine 275 (V275) in the S6 transmembrane segment.[5] The pyrazole (B372694) ring of TRAM-34 is positioned to form a hydrogen bond with the side chain of T250 from one of the four channel subunits, while the triarylmethane structure makes hydrophobic interactions with the surrounding residues, including V275 from adjacent subunits.[7] This binding physically occludes the pore, thereby inhibiting potassium ion conduction.[7]
Signaling Pathway of KCa3.1 Activation and TRAM-34 Inhibition
The following diagram illustrates the signaling cascade leading to KCa3.1 channel activation and the point of intervention for TRAM-34.
Caption: KCa3.1 activation by increased intracellular calcium and inhibition by TRAM-34.
Quantitative Data
The potency and selectivity of TRAM-34 have been extensively characterized across various experimental systems.
Table 1: Potency of TRAM-34 on KCa3.1 Channels
| Cell Type/Expression System | Method | Parameter | Value | Reference(s) |
| COS-7 cells (cloned human IKCa1) | Whole-cell patch clamp | Kd | 20 ± 3 nM | [8][9] |
| Human T lymphocytes (native IKCa1) | Whole-cell patch clamp | Kd | 25 nM | [1][10] |
| Human T84 colonic epithelial cells (native IKCa1) | Whole-cell patch clamp | Kd | 22 nM | [10] |
| A7r5 cells (EGF-stimulated proliferation) | Proliferation assay | IC50 | 8 nM | [1] |
Table 2: Selectivity of TRAM-34 for KCa3.1 over other Ion Channels
| Channel Type | Selectivity (fold difference vs. KCa3.1) | Reference(s) |
| KV channels (Kv1.1-1.5, Kv3.1, Kv4.2) | 200- to 1,500-fold | [1][2][8] |
| BKCa (KCa1.1) channels | > 200-fold | [1][2] |
| SKCa (KCa2.x) channels | > 200-fold | [1][2] |
| Na+ channels | > 1,500-fold | [1][2] |
| CRAC channels | > 1,500-fold | [1][2] |
| Cl- channels | > 1,500-fold | [1][2] |
Note: While highly selective, some studies have reported off-target effects of TRAM-34 at higher concentrations, including inhibition of certain cytochrome P450 isoforms and nonselective cation channels.[6][11][12] Researchers should exercise caution and use the lowest effective concentration to minimize potential off-target effects.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of TRAM-34.
Electrophysiological Recording of KCa3.1 Currents
Objective: To measure the inhibitory effect of TRAM-34 on KCa3.1 channel currents using the whole-cell patch-clamp technique.
Materials:
-
Cells expressing KCa3.1 channels (e.g., transfected COS-7 cells, human T lymphocytes).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4.
-
Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 to yield 1 µM free Ca2+, pH 7.2.[1]
-
TRAM-34 stock solution (e.g., 10 mM in DMSO).
Procedure:
-
Culture cells expressing KCa3.1 on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the pipette holder.
-
Approach a target cell and form a gigaohm seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.[13]
-
Establish a stable baseline current recording.
-
Perfuse the recording chamber with the external solution containing various concentrations of TRAM-34.
-
Record the currents at each TRAM-34 concentration until a steady-state block is achieved.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Analyze the data by measuring the current amplitude at a specific voltage (e.g., 0 mV) and plotting the percentage of inhibition as a function of TRAM-34 concentration to determine the Kd or IC50 value.
Experimental Workflow for Assessing TRAM-34 Activity
The following diagram outlines a typical experimental workflow for characterizing the inhibitory activity of TRAM-34.
Caption: A generalized workflow for the characterization of TRAM-34 from in vitro to in vivo.
Cell Proliferation Assay
Objective: To determine the effect of TRAM-34 on the proliferation of a specific cell type.
Materials:
-
Cells of interest (e.g., activated T lymphocytes, cancer cell lines).
-
Complete cell culture medium.
-
96-well cell culture plates.
-
TRAM-34 stock solution.
-
[3H]thymidine or a non-radioactive proliferation assay kit (e.g., BrdU, MTS).
-
Scintillation counter or plate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of TRAM-34 or vehicle control (DMSO).
-
If applicable, add a mitogenic stimulus (e.g., anti-CD3 antibody for T cells, growth factors for cancer cells).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
For [3H]thymidine incorporation:
-
Add [3H]thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
For non-radioactive assays, follow the manufacturer's instructions for the specific kit.
-
Analyze the data by plotting cell proliferation (as a percentage of the control) against the TRAM-34 concentration to determine the IC50 for the anti-proliferative effect.
Conclusion
TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 potassium channel. Its mechanism of action as a direct pore blocker is supported by extensive electrophysiological and molecular modeling data. The quantitative data on its potency and selectivity make it an invaluable tool for studying the physiological and pathophysiological roles of KCa3.1. The detailed experimental protocols provided in this guide offer a starting point for researchers aiming to investigate the effects of TRAM-34 in their specific experimental systems. As with any pharmacological inhibitor, careful consideration of potential off-target effects is crucial for the accurate interpretation of experimental results. Overall, TRAM-34 remains a cornerstone for research into the function and therapeutic potential of targeting the KCa3.1 channel.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer-Associated Intermediate Conductance Ca2+-Activated K+ Channel KCa3.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-34: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAM-34, or 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1).[1][2][3] This channel plays a crucial role in regulating the membrane potential of various cell types and is implicated in a range of physiological and pathological processes, including immune responses, cell proliferation, and fibrosis.[3][4] TRAM-34 was developed as a more selective alternative to clotrimazole (B1669251), lacking the latter's inhibitory effects on cytochrome P450 enzymes.[1] This guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to TRAM-34.
Discovery and Rationale
TRAM-34 was designed as a potent and selective inhibitor of the KCa3.1 channel, with a therapeutic profile similar to clotrimazole but with a superior safety profile due to its lack of cytochrome P450 inhibition.[1] The design strategy focused on creating a triarylmethane compound that could effectively block the KCa3.1 channel pore.[5] The pyrazole (B372694) ring in TRAM-34's structure is a key feature, acting as a hydrogen bond acceptor, which is crucial for its high-affinity binding within the channel.[5]
Synthesis of TRAM-34
The synthesis of TRAM-34 has been reported and involves a multi-step process. A generalized synthetic scheme is presented below, based on described methodologies.[6][7]
Experimental Protocol: Synthesis of TRAM-34
A detailed, step-by-step synthesis protocol for TRAM-34 and its derivatives has been outlined in the literature.[6] The general approach involves the reaction of a Grignard reagent derived from a protected pyrazole with 2-chlorobenzophenone, followed by deprotection and purification. For in-house synthesis, the chemical purity and identity of the final TRAM-34 product should be confirmed by high-performance liquid chromatography (HPLC) and 1H-NMR.[7]
Mechanism of Action
TRAM-34 is a direct blocker of the KCa3.1 channel pore.[5] It binds near the selectivity filter, physically occluding the channel and preventing the conduction of potassium ions.[5] Molecular modeling studies suggest that TRAM-34 is situated near the T250 side chains from all four subunits of the channel, with its pyrazole ring positioned between the V275 side chains of adjacent subunits.[5] A critical interaction for its potent inhibition is the formation of a hydrogen bond between the pyrazole nitrogen and the T250 side chain of one of the subunits.[5]
Quantitative Data
The following tables summarize the key quantitative data for TRAM-34's activity and selectivity.
Table 1: In Vitro Potency of TRAM-34 against KCa3.1
| Parameter | Cell Line/System | Value | Reference |
| Kd | Cloned IKCa1 in COS-7 cells | 20 nM | [1] |
| Kd | Native IKCa currents in human T lymphocytes | 25 nM | [1][2] |
| Kd | Native IKCa currents in human T84 cells | 22 nM | [2] |
| IC50 | EGF-stimulated proliferation of A7r5 cells | 8 nM | [1] |
| IC50 | Anti-CD3 Ab induced activation of human T lymphocytes | 295-910 nM | [1] |
| IC50 | PMA plus ionomycin (B1663694) induced activation of human T lymphocytes | 85-830 nM | [1] |
Table 2: Selectivity of TRAM-34 over other Ion Channels
| Channel Type | Selectivity Fold | Reference |
| KV, BKCa, SKCa, Na+, CRAC, Cl- | 200- to 1,500-fold | [1][2] |
Table 3: Inhibition of Cytochrome P450 (CYP) Isoforms by TRAM-34
| CYP Isoform | Species | IC50 | Reference |
| CYP2B1 | Rat | 3.0 µM | [8][9] |
| CYP2C6 | Rat | 2.9 µM | [8][9] |
| CYP2C11 | Rat | 12.6 µM | [8][9] |
| CYP2B6 | Human | 0.9 µM | [8][9] |
| CYP2C19 | Human | 1.8 µM | [8] |
| CYP3A4 | Human | 3.6 µM (with DBF substrate) | [8] |
| CYP1A2 | Rat | > 80 µM | [8][9] |
| CYP1A2 | Human | > 80 µM | [8] |
| CYP19A1 | Human | > 80 µM | [8] |
Experimental Protocols
Electrophysiology (Whole-Cell Patch-Clamp)
This protocol is used to measure the inhibitory effect of TRAM-34 on KCa3.1 currents.
-
Cell Preparation: Human KCa3.1 is cloned and expressed in COS-7 cells.[1]
-
Recording Configuration: Cells are studied in the whole-cell configuration of the patch-clamp technique.[1]
-
Holding Potential: The membrane potential is held at -80 mV.[1]
-
Internal Pipette Solution: The pipette solution contains (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve 1 µM free Ca2+), with the pH adjusted to 7.2.[1]
-
Data Acquisition: KCa3.1 currents are elicited by voltage ramps or steps, and the effect of different concentrations of TRAM-34 is measured.
Cell Proliferation Assay
This assay determines the effect of TRAM-34 on the proliferation of various cell types.
-
Cell Seeding: Cells (e.g., LNCaP, PC-3, A7r5, or endometrial cancer cells) are seeded in appropriate culture plates.[1]
-
Treatment: Cells are treated with varying concentrations of TRAM-34 (e.g., 1-30 µM) for a specified period (e.g., 48 hours).[1]
-
Cell Viability/Proliferation Measurement: Cell proliferation can be assessed using various methods, such as direct cell counting, or assays like the Cell Counting Kit-8 (CCK-8).[3]
-
Cell Cycle Analysis: To determine if TRAM-34 induces cell cycle arrest, treated cells are harvested, stained with propidium (B1200493) iodide, and analyzed by flow cytometry.[1]
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by TRAM-34
TRAM-34, by inhibiting KCa3.1, can modulate several downstream signaling pathways involved in cellular processes like fibrosis and inflammation.
Caption: Angiotensin II-mediated signaling pathways leading to atrial fibrosis and the inhibitory effect of TRAM-34.
General Experimental Workflow for Characterizing a KCa3.1 Inhibitor
The following diagram illustrates a typical workflow for the discovery and preclinical characterization of a novel KCa3.1 inhibitor like TRAM-34.
Caption: A generalized workflow for the development of a KCa3.1 inhibitor from design to preclinical evaluation.
Conclusion
TRAM-34 is a valuable research tool for investigating the physiological and pathophysiological roles of the KCa3.1 channel. Its high potency and selectivity have made it a standard pharmacological inhibitor for in vitro and in vivo studies. While it shows significantly less interaction with cytochrome P450 enzymes compared to clotrimazole, some off-target effects on certain CYP isoforms have been reported at micromolar concentrations, which should be considered when interpreting experimental results.[8][9][10] Further research into the therapeutic potential of TRAM-34 and other KCa3.1 inhibitors is warranted for a variety of diseases, including autoimmune disorders, fibrosis, and certain cancers.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficacy of combined tumor irradiation and KCa3.1-targeting with TRAM-34 in a syngeneic glioma mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34: A Comprehensive Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1] This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types.[2][3] Consequently, TRAM-34 has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of KCa3.1 and as a potential therapeutic agent for a range of diseases, including cancer, autoimmune disorders, and cardiovascular conditions. This technical guide provides an in-depth overview of the biological function and activity of TRAM-34, including its mechanism of action, quantitative activity data, detailed experimental protocols, and its impact on key signaling pathways.
Core Biological Function: Selective Blockade of the KCa3.1 Potassium Channel
The primary biological function of TRAM-34 is its highly selective inhibition of the KCa3.1 channel. This voltage-independent potassium channel is activated by an increase in intracellular calcium concentration, which leads to the binding of calmodulin to the C-terminus of the channel, causing it to open.[2] The subsequent efflux of potassium ions hyperpolarizes the cell membrane, which in turn increases the electrochemical gradient for calcium influx, thereby modulating intracellular calcium signaling.
TRAM-34 exerts its inhibitory effect by directly blocking the pore of the KCa3.1 channel.[2][4] Mutagenesis studies have revealed that TRAM-34 interacts with specific amino acid residues, namely threonine 250 and valine 275, located within the inner pore of the channel.[2] This physical occlusion prevents the passage of potassium ions, effectively silencing the channel's activity.
Quantitative Activity of TRAM-34
The potency and selectivity of TRAM-34 have been extensively characterized across various experimental systems. The following tables summarize key quantitative data on its activity.
Table 1: Potency of TRAM-34 against KCa3.1 Channels
| Parameter | Value | Cell Type/System | Reference |
| Kd | 20 nM | Human T lymphocytes | [1][5] |
| Kd | 20 ± 3 nM | COS-7 cells (with 1 µM intracellular Ca2+) | |
| Kd | 25 nM | Human T84 colonic epithelial cells | [5] |
| IC50 | 20 nM | KCa3.1 | [2] |
| IC50 | 24.3 ± 6.0 nM | CHO cells expressing hKCa3.1 | |
| IC50 | 29.0 ± 14.5 nM | T212F mutant KCa3.1 | [4] |
| IC50 | 23.0 ± 11.5 nM | V272F mutant KCa3.1 | [4] |
| IC50 | 28.5 ± 6.3 nM | T212F-V272F double mutant KCa3.1 | [4] |
Table 2: Selectivity of TRAM-34
| Channel Type | Selectivity (fold) | Reference |
| KV channels | >200-1500 | [1][5] |
| BKCa channels | >200-1500 | [1] |
| KCa2 channels | >200-1500 | [1] |
| Na+ channels | >200-1500 | [1] |
| CRAC channels | >200-1500 | [1] |
| Cl- channels | >200-1500 | [1] |
Table 3: In Vivo Efficacy of TRAM-34
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| Rat | Ischemia/Reperfusion Stroke | 10 or 40 mg/kg, i.p., twice daily for 7 days | Reduced infarct area by ~50% and improved neurological deficit. | [6][7] |
| Rat | Hypoxia-Induced Pulmonary Arterial Hypertension | Daily i.p. injections for 3 weeks | Attenuated increases in pulmonary artery pressure, right ventricular hypertrophy, and vascular remodeling. | |
| Rat | Angiotensin II-Induced Atrial Fibrosis | Chronic infusion | Significantly attenuated atrial fibrosis. |
Key Signaling Pathways Modulated by TRAM-34
By blocking the KCa3.1 channel and subsequently altering intracellular calcium signaling, TRAM-34 influences several critical downstream signaling pathways implicated in cell proliferation, inflammation, and fibrosis.
Inhibition of PDGF-Induced Signaling
Platelet-derived growth factor (PDGF) is a potent mitogen that plays a central role in the proliferation of vascular smooth muscle cells (VSMCs), a key event in the development of atherosclerosis and restenosis. TRAM-34 has been shown to inhibit PDGF-induced VSMC proliferation by attenuating the rise in intracellular calcium required for the activation of downstream signaling cascades.
Caption: TRAM-34 inhibits PDGF-induced cell proliferation by blocking KCa3.1-mediated calcium signaling.
Attenuation of Hypoxia-Induced ERK/p38 MAPK Activation
In conditions of hypoxia, such as those found in solid tumors and ischemic tissues, the activation of the ERK and p38 MAPK signaling pathways contributes to cell proliferation and survival. TRAM-34 has been demonstrated to attenuate hypoxia-induced activation of these pathways.
Caption: TRAM-34 mitigates hypoxia-induced cell proliferation by inhibiting KCa3.1-dependent ERK/p38 activation.
Modulation of Angiotensin II-Induced JNK/AP-1 Signaling
Angiotensin II (Ang II) is a key effector in the renin-angiotensin system and promotes fibrosis in various tissues, including the heart. TRAM-34 can counteract the pro-fibrotic effects of Ang II by interfering with the JNK/AP-1 signaling pathway.
Caption: TRAM-34 reduces Angiotensin II-induced fibrosis by inhibiting the KCa3.1-JNK/AP-1 signaling axis.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly used to characterize the activity of TRAM-34.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the effect of TRAM-34 on KCa3.1 channel currents in a controlled in vitro setting.
Caption: Workflow for whole-cell patch-clamp analysis of TRAM-34's effect on KCa3.1 channels.
Methodology:
-
Cell Culture: Culture cells endogenously expressing or stably transfected with KCa3.1 channels on glass coverslips.
-
Solutions:
-
Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Intracellular (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and CaCl2 to yield a calculated free Ca2+ concentration of 1 µM (pH 7.2 with KOH).
-
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Recording:
-
Obtain a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms).
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with varying concentrations of TRAM-34 dissolved in the extracellular solution.
-
Record currents at each concentration until a steady-state block is achieved.
-
Perform a washout with the extracellular solution to assess the reversibility of the block.
-
-
Data Analysis: Measure the current amplitude at a specific voltage (e.g., +40 mV). Calculate the percentage of current inhibition for each TRAM-34 concentration and fit the data to a Hill equation to determine the IC50 value.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of TRAM-34 on cell viability and proliferation.
Caption: Step-by-step workflow for the MTT cell proliferation assay to evaluate the effects of TRAM-34.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TRAM-34 or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Conclusion
TRAM-34 is a well-characterized, potent, and selective inhibitor of the KCa3.1 potassium channel. Its ability to modulate calcium signaling and downstream pathways has made it an indispensable tool for elucidating the role of KCa3.1 in a wide range of physiological and pathological processes. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in utilizing TRAM-34 to advance their scientific investigations and explore its therapeutic potential. Further research into the nuanced effects of TRAM-34 on various signaling networks will continue to uncover new avenues for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nanion.de [nanion.de]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRAM-34 in Modulating Paneth Cell Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paneth cells, specialized epithelial cells located at the base of the small intestinal crypts of Lieberkühn, are critical components of the innate immune system. They synthesize and secrete a variety of antimicrobial peptides, most notably α-defensins and lysozyme, in response to bacterial and cholinergic stimuli. This secretory process is tightly regulated by a complex signaling cascade involving ion channels. This technical guide provides an in-depth analysis of the role of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4), in Paneth cell secretion and the inhibitory effect of its selective blocker, TRAM-34. We will detail the underlying signaling pathways, present quantitative data on the effects of TRAM-34, and provide comprehensive experimental protocols for studying these phenomena.
Introduction to Paneth Cells and KCa3.1 Channels
Paneth cells are professional secretory cells that play a pivotal role in maintaining intestinal homeostasis and defending against enteric pathogens.[1] Their hallmark is the presence of large apical granules containing a potent arsenal (B13267) of antimicrobial molecules. The secretion of these granules is a crucial event in the intestinal innate immune response.
The KCa3.1 channel is a calcium-activated potassium channel expressed in various cell types, including epithelial and immune cells.[2] In Paneth cells, the KCa3.1 channel is selectively expressed and plays a crucial role in modulating the secretory response.[3][4] Upon an increase in intracellular calcium ([Ca2+]i), the KCa3.1 channel opens, leading to potassium efflux. This hyperpolarizes the cell membrane, which in turn increases the electrochemical driving force for calcium influx, thus sustaining the calcium signal required for granule exocytosis.
TRAM-34: A Selective Blocker of KCa3.1
TRAM-34 is a potent and highly selective small-molecule inhibitor of the KCa3.1 channel.[3] Its high specificity makes it an invaluable pharmacological tool for elucidating the physiological functions of KCa3.1 channels. In the context of Paneth cells, TRAM-34 has been shown to significantly inhibit the secretion of antimicrobial peptides, demonstrating the critical role of KCa3.1 in this process.[3]
Quantitative Data on the Effect of TRAM-34 on Paneth Cell Secretion
The inhibitory effect of TRAM-34 on Paneth cell secretion has been quantified by measuring the release of antimicrobial peptides, such as cryptdins (the murine equivalent of α-defensins), in response to bacterial stimuli. The following table summarizes the key quantitative findings from studies using TRAM-34 and other KCa3.1 inhibitors.
| Inhibitor | Stimulus | Assay | Concentration | % Inhibition of Secretion | Reference |
| TRAM-34 | E. coli | Bactericidal Activity Assay | 200 nM | ~50% | [3] |
| TRAM-34 | Lipopolysaccharide (LPS) | Cryptdin (B1167165) Secretion (Western Blot) | 200 nM | ~50% | [3] |
| Charybdotoxin | E. coli | Bactericidal Activity Assay | 100 nM | ~50% | [3] |
| Clotrimazole | E. coli | Bactericidal Activity Assay | 1 µM | ~50% | [3] |
Signaling Pathways
The secretion of antimicrobial granules from Paneth cells is a complex process initiated by various stimuli, including bacterial products and neurotransmitters like acetylcholine (B1216132) (via muscarinic receptors). The signaling cascade converges on an increase in intracellular calcium, which is modulated by the KCa3.1 channel.
Cholinergic Stimulation of Paneth Cell Secretion
Cholinergic stimulation via muscarinic M3 receptors is a key physiological trigger for Paneth cell degranulation.[5] The binding of acetylcholine to these G-protein coupled receptors initiates a signaling cascade that leads to the activation of KCa3.1 and subsequent granule release.
Caption: Cholinergic signaling pathway leading to Paneth cell secretion.
Experimental Protocols
Isolation of Mouse Intestinal Crypts
This protocol is adapted from established methods for isolating intestinal crypts for subsequent cell culture or secretion assays.
Materials:
-
Mouse small intestine
-
Ice-cold PBS
-
20 mM EDTA in PBS
-
TrypLE Express
-
0.4% BSA in PBS
-
40-µm cell strainer
Procedure:
-
Isolate the small intestine from a mouse and flush with ice-cold PBS.
-
Open the intestine longitudinally and cut into approximately 2 mm fragments.
-
Incubate the tissue fragments in 20 mM EDTA-PBS on ice for 90 minutes, with gentle shaking every 30 minutes.
-
Vigorously shake the tube and collect the supernatant (this is fraction 1, enriched in villi).
-
Add fresh EDTA-PBS to the remaining tissue and repeat the incubation and collection steps until the supernatant is enriched with crypts (typically 3-4 fractions).
-
Wash the crypt-enriched fraction twice with cold PBS by centrifuging at 300 x g for 3 minutes.
-
Resuspend the pellet in TrypLE Express and incubate at 37°C for 1 minute to dissociate into a single-cell suspension.
-
Pass the cell suspension through a 40-µm cell strainer.
-
The isolated crypts are now ready for culture or immediate use in secretion assays.
Caption: Workflow for the isolation of mouse intestinal crypts.
Paneth Cell Secretion Assay
This assay measures the release of antimicrobial peptides from isolated intestinal crypts in response to stimuli.
Materials:
-
Isolated intestinal crypts
-
Stimuli: E. coli suspension, Lipopolysaccharide (LPS), Carbachol
-
Inhibitors: TRAM-34
-
Assay buffer (e.g., HBSS)
-
Microplate reader for bactericidal activity assay or Western blot apparatus for cryptdin detection
Procedure:
-
Resuspend isolated crypts in the assay buffer.
-
Pre-incubate a subset of crypts with TRAM-34 (e.g., 200 nM) or vehicle control for a specified time (e.g., 30 minutes).
-
Add the stimulus (E. coli, LPS, or carbachol) to the crypt suspension.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for secretion.
-
Centrifuge the crypt suspension to pellet the cells and collect the supernatant containing the secreted products.
-
Quantify the secreted antimicrobial peptides in the supernatant using one of the following methods:
-
Bactericidal Activity Assay: Incubate the supernatant with a known concentration of a sensitive bacterial strain and measure bacterial viability over time.
-
Western Blot: Use an antibody specific for the antimicrobial peptide of interest (e.g., anti-cryptdin) to detect its presence and relative abundance in the supernatant.
-
Conclusion
The KCa3.1 potassium channel is a key regulator of Paneth cell secretion. Its selective inhibitor, TRAM-34, effectively reduces the release of antimicrobial peptides in response to bacterial and cholinergic stimuli. This makes TRAM-34 a valuable tool for studying the intricate mechanisms of intestinal innate immunity and a potential therapeutic agent for modulating Paneth cell function in various gastrointestinal diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in this field.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Isolation and Co-culture of Paneth Cells and Intestinal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The m3 muscarinic acetylcholine receptor differentially regulates calcium influx and release through modulation of monovalent cation channels | The EMBO Journal [link.springer.com]
- 4. M3 Muscarinic Acetylcholine Receptor-Mediated Signaling is Regulated by Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paneth Cell Secretion in vivo Requires Expression of Tmem16a and Tmem16f - PMC [pmc.ncbi.nlm.nih.gov]
TRAM-39 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of TRAM-39, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). Understanding the SAR of this compound and its analogs is crucial for the rational design of novel and improved KCa3.1 inhibitors for various therapeutic applications, including autoimmune diseases, inflammatory conditions, and cancer.
Core Structure and Pharmacophore
This compound, chemically known as 2-Chloro-α,α-diphenylbenzeneacetonitrile, belongs to the class of triarylmethane compounds. The core pharmacophore responsible for its inhibitory activity on the KCa3.1 channel is the triphenylmethane (B1682552) scaffold. This compound was developed from the antimycotic drug clotrimazole (B1669251), which was identified as a nanomolar inhibitor of KCa3.1 but suffered from off-target effects, primarily the inhibition of cytochrome P450 enzymes.[1]
The key innovation in the design of this compound and its analog, TRAM-34, was the replacement of the imidazole (B134444) ring of clotrimazole with other heterocyclic rings or a nitrile group. This modification successfully uncoupled the KCa3.1 inhibitory activity from the undesirable cytochrome P450 inhibition.[1] The essential features of the pharmacophore for high-affinity binding to the KCa3.1 channel include:
-
A central quaternary carbon atom.
-
Three aromatic ring systems attached to the central carbon.
-
A hydrogen bond-accepting moiety , such as a pyrazole (B372694), tetrazole, or nitrile group.
Quantitative Structure-Activity Relationship (SAR)
The following table summarizes the SAR data for this compound and related triarylmethane analogs, based on the foundational study by Wulff et al. (2000). The data highlights the impact of substitutions on the aromatic rings and the nature of the hydrogen bond acceptor on the inhibitory potency (Kd or IC50) for the KCa3.1 channel.
| Compound Name/Number | R1 (ortho-position) | R2 (para-position) | R3 (Heterocycle/Functional Group) | KCa3.1 Inhibition (Kd/IC50) | Cytochrome P450 (CYP3A4) Inhibition (%) |
| This compound | Cl | H | CN | 60 nM (Kd) | Not specified |
| TRAM-34 (6b) | Cl | H | Pyrazole | 20 nM (Kd) | 10% at 10 µM |
| Clotrimazole | Cl | H | Imidazole | 70-250 nM (IC50) | High (not specified %) |
| 1-Tritylimidazole | H | H | Imidazole | 1.1 µM (Kd) | 80% at 10 µM |
| 1-Trityl-1,2,4-triazole | H | H | 1,2,4-Triazole | 1.5 µM (Kd) | 20% at 10 µM |
| 1-Trityltetrazole | H | H | Tetrazole | 1.2 µM (Kd) | 0% at 10 µM |
| Triphenylacetonitrile | H | H | CN | 1.3 µM (Kd) | Not specified |
| 2-Fluoro-TRAM-34 | F | H | Pyrazole | 30 nM (Kd) | Not specified |
| 4-Chloro-TRAM-34 | H | Cl | Pyrazole | 50 nM (Kd) | Not specified |
Key SAR Insights:
-
Hydrogen Bond Acceptor: The presence of a nitrogen-containing heterocycle (imidazole, pyrazole, tetrazole) or a nitrile group is critical for potent KCa3.1 inhibition. Replacing the imidazole of clotrimazole with a pyrazole (TRAM-34) or a nitrile group (this compound) maintains or improves potency while significantly reducing CYP3A4 inhibition.[1]
-
Aromatic Ring Substitution: Substitution on one of the phenyl rings, particularly at the ortho-position with a halogen (e.g., chlorine in this compound and TRAM-34), generally enhances potency.
-
Lipophilicity: The high lipophilicity of these compounds contributes to their membrane permeability.
Experimental Protocols
General Synthesis of this compound Analogs (Substituted Triphenylacetonitriles)
The synthesis of this compound and its analogs can be achieved through a nucleophilic substitution reaction. The following is a representative protocol for the synthesis of 2-chloro-α,α-diphenylbenzeneacetonitrile (this compound).
Materials:
-
2-Chlorobenzhydryl chloride
-
Sodium cyanide or potassium cyanide
-
Aprotic polar solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2-chlorobenzhydryl chloride in the chosen aprotic polar solvent.
-
Add a molar excess (typically 1.5-2 equivalents) of sodium cyanide or potassium cyanide to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) to facilitate the reaction.
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by pouring the mixture into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 2-chloro-α,α-diphenylbenzeneacetonitrile.
Note: This is a general procedure and may require optimization for specific analogs. Appropriate safety precautions must be taken when handling cyanide salts.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound and its analogs on KCa3.1 channels expressed in a suitable host cell line (e.g., HEK-293 or COS-7 cells).
Cell Preparation:
-
Culture cells stably or transiently expressing human KCa3.1 channels in appropriate media.
-
Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve 50-80% confluency.
Solutions:
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 K2-EGTA, and CaCl2 to achieve a final free Ca2+ concentration of 1 µM; pH adjusted to 7.2 with KOH.
Electrophysiological Recording:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal between the patch pipette and the cell membrane of a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit KCa3.1 currents by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) at regular intervals.
-
After obtaining a stable baseline current, apply the test compound (this compound or an analog) at increasing concentrations via the perfusion system.
-
Record the steady-state current inhibition at each concentration.
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., 0 mV) for each concentration of the test compound.
-
Normalize the inhibited current to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
Signaling Pathways and Experimental Workflows
KCa3.1-Mediated Calcium Signaling Pathway
In many cell types, including T-lymphocytes and cancer cells, KCa3.1 plays a critical role in maintaining a negative membrane potential, which provides the electrochemical driving force for sustained calcium influx through channels like the store-operated Ca2+ release-activated Ca2+ (CRAC) channels. This compound, by blocking KCa3.1, depolarizes the cell membrane, thereby reducing the driving force for Ca2+ entry and attenuating downstream Ca2+-dependent signaling pathways that are crucial for cellular processes like proliferation and activation.
Caption: KCa3.1 signaling pathway in T-cell activation.
Experimental Workflow for this compound SAR Study
The following diagram illustrates a typical workflow for conducting a structure-activity relationship study of this compound analogs.
Caption: Experimental workflow for this compound SAR studies.
References
TRAM-34: A Comprehensive Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34, or 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small molecule inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] This channel plays a crucial role in regulating the membrane potential of various cell types, particularly lymphocytes, and is implicated in a range of physiological and pathological processes, including immune responses, cell proliferation, and fibrosis. This technical guide provides an in-depth overview of the physicochemical properties of TRAM-34, its mechanism of action, and detailed experimental protocols for its synthesis and biological evaluation.
Physicochemical Properties
The fundamental physicochemical characteristics of TRAM-34 are summarized in the tables below. These properties are essential for its handling, formulation, and interpretation of experimental results.
General Properties
| Property | Value | Reference |
| Chemical Name | 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole | [1][2] |
| Synonyms | Triarylmethane-34 | [1] |
| Molecular Formula | C₂₂H₁₇ClN₂ | [1][2] |
| Molecular Weight | 344.84 g/mol | [1][2] |
| CAS Number | 289905-88-0 | [1] |
| Appearance | White solid/Colorless crystals | [1] |
| Purity | ≥98% (by HPLC) |
Solubility and Stability
| Property | Value | Conditions and Notes | Reference |
| Solubility in DMSO | ≥ 25 mg/mL (72.50 mM) | Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | |
| Storage (Solid) | -20°C for 3 years, 4°C for 2 years | ||
| Storage (In Solvent) | -80°C for 2 years, -20°C for 1 year | Aliquot to avoid repeated freeze-thaw cycles. |
Predicted Physicochemical Parameters
Note: The following pKa and logP values are computationally predicted and should be considered as estimates.
| Parameter | Predicted Value | Method |
| pKa | ~1.5 (most basic) | Prediction based on chemical structure |
| logP | ~5.8 | Prediction based on chemical structure |
Biological Activity
TRAM-34 is a highly selective blocker of the KCa3.1 channel. Its primary mechanism of action is the direct inhibition of potassium ion efflux through this channel, which has significant downstream effects on cellular function, particularly in T-lymphocytes.
Potency and Selectivity
| Parameter | Value | Cell Type/Assay Condition | Reference |
| Kd | 20 nM | Cloned human IKCa1 | |
| Kd | 20-25 nM | Native IKCa1 in human T-lymphocytes | |
| Kd | 22 nM | IKCa1 currents in human T84 colonic epithelial cells | |
| IC₅₀ | 8 nM | EGF-stimulated proliferation of A7r5 cells | |
| Selectivity | 200- to 1,500-fold over other ion channels (e.g., Kv, BKCa, SKCa, Na⁺, CRAC) |
Mechanism of Action and Signaling Pathway
The KCa3.1 channel is a key regulator of the membrane potential in T-lymphocytes. Upon T-cell receptor (TCR) activation by an antigen-presenting cell (APC), there is an increase in intracellular calcium concentration ([Ca²⁺]i). This rise in Ca²⁺ activates the KCa3.1 channels, leading to an efflux of potassium ions (K⁺) from the cell. This hyperpolarizes the cell membrane, which in turn maintains the electrochemical gradient necessary for sustained Ca²⁺ influx through channels like Orai1. This sustained elevation of intracellular Ca²⁺ is a critical second messenger that activates downstream signaling pathways, leading to T-cell proliferation, cytokine production, and effector functions.
TRAM-34, by blocking the KCa3.1 channel, prevents the K⁺ efflux and subsequent membrane hyperpolarization. This diminishes the driving force for Ca²⁺ entry, thereby dampening the T-cell activation cascade.
Experimental Protocols
Synthesis of TRAM-34
The synthesis of TRAM-34 can be achieved following the strategy reported by Wulff et al.[1][2] This procedure involves the reaction of 2-chlorotrityl chloride with pyrazole (B372694).
Materials:
-
2-chlorotrityl chloride
-
Pyrazole
-
Acetonitrile (B52724) (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
To a suspension of 2-chlorotrityl chloride (1 equivalent) in anhydrous acetonitrile, add pyrazole (3 equivalents).
-
Heat the reaction mixture to reflux for 3 hours. The mixture should become a clear solution during this time.
-
After cooling to room temperature, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic phase with water three times.
-
During the washing process, TRAM-34 may precipitate as a white solid. If so, collect the solid by filtration and dry.
-
Dry the remaining organic phase over anhydrous sodium sulfate and evaporate the solvent.
-
Recrystallize the resulting residue from a hot ethanol solution to yield additional product as colorless crystals.
Electrophysiological Recording of KCa3.1 Currents
The activity of TRAM-34 as a KCa3.1 channel blocker is typically assessed using the whole-cell patch-clamp technique on cells expressing the channel (e.g., transfected HEK cells or activated T-lymphocytes).
Materials:
-
Cells expressing KCa3.1 channels
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution: 145 mM K⁺ aspartate, 2 mM MgCl₂, 10 mM HEPES, 10 mM K₂EGTA, and 8.5 mM CaCl₂ (to achieve 1 µM free Ca²⁺), pH 7.2.
-
External (bath) solution: 160 mM Na⁺ aspartate, 4.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4.
-
TRAM-34 stock solution in DMSO.
Procedure:
-
Prepare cells for patch-clamping on coverslips.
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and mount it on the headstage of the patch-clamp amplifier.
-
Establish a giga-ohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) or voltage steps.
-
Establish a stable baseline current recording.
-
Perfuse the bath with the external solution containing the desired concentration of TRAM-34.
-
Record the inhibition of the KCa3.1 current by TRAM-34.
-
Analyze the data to determine the extent of block and, if performing a dose-response experiment, calculate the IC₅₀ value.
Conclusion
TRAM-34 is a valuable pharmacological tool for studying the physiological and pathophysiological roles of the KCa3.1 potassium channel. Its high potency and selectivity make it a lead compound in the development of therapeutics for a variety of disorders, including autoimmune diseases and cancer. This guide provides essential information for researchers working with TRAM-34, from its fundamental physicochemical properties to detailed experimental protocols for its use. A thorough understanding of these aspects is critical for the design and interpretation of experiments aimed at elucidating the biological functions of the KCa3.1 channel and for the development of novel therapeutic strategies targeting this important ion channel.
References
TRAM-34: A Comprehensive Technical Guide to a Selective KCa3.1 Channel Blocker
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of TRAM-34, a potent and selective small-molecule inhibitor of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of TRAM-34.
Core Compound Information
TRAM-34 , with the chemical name 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a well-characterized modulator of potassium ion flux. Its fundamental properties are summarized below.
| Property | Value | Reference |
| CAS Number | 289905-88-0 | [1] |
| Molecular Formula | C₂₂H₁₇ClN₂ | [1] |
| Molecular Weight | 344.84 g/mol | [1] |
Pharmacological Profile
TRAM-34 exhibits high affinity and selectivity for the KCa3.1 channel, a key regulator of membrane potential in various cell types.
Mechanism of Action
TRAM-34 functions by directly blocking the pore of the KCa3.1 channel. This inhibition is crucial in modulating calcium signaling and downstream cellular processes such as proliferation and activation in immune cells and other cell types. By blocking the potassium efflux through KCa3.1, TRAM-34 can prevent the hyperpolarization of the cell membrane, which is necessary to maintain the driving force for sustained calcium influx.
Quantitative Pharmacological Data
The potency and selectivity of TRAM-34 have been quantified across various experimental systems.
| Parameter | Cell Type/System | Value (nM) | Reference |
| K_d_ | Cloned human KCa3.1 in COS-7 cells | 20 | [1][2][3][4] |
| K_d_ | Native KCa3.1 in human T lymphocytes | 25 | [2][3] |
| K_d_ | Native KCa3.1 in human T84 colonic epithelial cells | 22 | [2][3] |
| IC₅₀ | EGF-stimulated proliferation of A7r5 cells | 8 | [2] |
| IC₅₀ | Anti-CD3 antibody-induced activation of human T lymphocytes | 295-910 | [2] |
| IC₅₀ | PMA plus ionomycin-induced activation of human T lymphocytes | 85-830 | [2] |
Selectivity: TRAM-34 demonstrates a 200- to 1,500-fold selectivity for KCa3.1 over other ion channels, including other types of potassium channels (K_V_, BK_Ca_, K_Ca_2), sodium (Na⁺), and chloride (Cl⁻) channels.[1][2][3][4]
Off-Target Effects: It is important to note that at higher micromolar concentrations, TRAM-34 has been shown to inhibit several cytochrome P450 (CYP) isoforms, including CYP2B1, CYP2C6, CYP2C11, CYP2B6, CYP2C19, and CYP3A4.[5][6]
Pharmacokinetic Properties
| Parameter | Species | Value | Reference |
| Half-life | Rat | ~2 hours | [7][8] |
| Brain Penetration | Rat | Yes, achieves micromolar concentrations | [7][9] |
Signaling Pathways Modulated by TRAM-34
TRAM-34, through its inhibition of KCa3.1, influences several critical signaling pathways.
T-Lymphocyte Activation
KCa3.1 channels play a pivotal role in T-lymphocyte activation. By blocking these channels, TRAM-34 can suppress the sustained calcium signaling required for T-cell proliferation and cytokine production.
Neuroprotection in Ischemic Stroke
In the context of ischemic stroke, TRAM-34 has demonstrated neuroprotective effects by reducing microglial activation and subsequent inflammatory damage.
Experimental Protocols
Detailed methodologies for key experiments involving TRAM-34 are provided below.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording KCa3.1 currents in a heterologous expression system (e.g., KCa3.1-transfected COS-7 cells).[2]
Solutions:
-
Internal Pipette Solution (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve 1 µM free Ca²⁺), pH 7.2.
-
External Solution (in mM): 160 Na⁺ aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4.
Procedure:
-
Culture KCa3.1-transfected COS-7 cells on glass coverslips.
-
Use a patch-clamp amplifier and a microelectrode puller to fabricate glass pipettes with a resistance of 2-5 MΩ.
-
Fill the pipette with the internal solution and approach a single cell.
-
Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a potential of -80 mV.
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) every 10 seconds to elicit KCa3.1 currents.
-
Record baseline currents and then perfuse the bath with the external solution containing TRAM-34 at various concentrations.
-
Measure the reduction in the slope conductance at -80 mV to determine the extent of channel block and calculate IC₅₀ or K_d_ values.
T-Lymphocyte Activation Assay
This protocol describes the measurement of T-lymphocyte activation and its inhibition by TRAM-34.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-lymphocytes.
-
RPMI-1640 medium supplemented with 10% FBS.
-
Stimulating agents: Anti-CD3 antibody (plate-bound) and soluble anti-CD28 antibody, or Phorbol 12-myristate 13-acetate (PMA) and Ionomycin.
-
TRAM-34 stock solution in DMSO.
-
Proliferation dye (e.g., CFSE) or [³H]-thymidine.
-
Flow cytometer or liquid scintillation counter.
Procedure:
-
Isolate human T-lymphocytes from healthy donor blood.
-
If measuring proliferation, label the cells with a proliferation dye like CFSE.
-
Plate the T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells/well.
-
Pre-incubate the cells with various concentrations of TRAM-34 (or vehicle control) for 30-60 minutes.
-
Add the stimulating agents (e.g., anti-CD3/CD28 or PMA/ionomycin) to the wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
For proliferation analysis:
-
If using a proliferation dye, harvest the cells and analyze the dye dilution by flow cytometry.
-
If using [³H]-thymidine, pulse the cells with 1 µCi of [³H]-thymidine for the last 8-18 hours of incubation, then harvest the cells onto a filter mat and measure radioactivity.
-
-
For cytokine analysis, collect the supernatant before harvesting the cells and measure cytokine levels (e.g., IL-2) by ELISA.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
This protocol outlines the in vivo evaluation of TRAM-34 in a rat model of ischemic stroke.[9][10]
Animals:
-
Male Wistar or spontaneously hypertensive rats (250-300g).
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert a silicone-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.
-
Administer TRAM-34 (e.g., 10 or 40 mg/kg, intraperitoneally) or vehicle at specified time points post-reperfusion (e.g., starting 12 hours after and then twice daily for 7 days).
-
Monitor the animals for neurological deficits using a standardized scoring system.
-
At the end of the study period, perfuse the animals and collect the brains for histological analysis (e.g., TTC staining to measure infarct volume, immunohistochemistry for neuronal and microglial markers).
Experimental Workflows
In Vitro Drug Screening Workflow
In Vivo Stroke Model Workflow
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bio-techne.com [bio-techne.com]
- 5. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The KCa3.1 Channel Blocker TRAM-34 and Minocycline Prevent Fructose-Induced Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
TRAM-34: An In-Depth Technical Guide on In Vitro Potency and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating membrane potential and calcium signaling in various cell types, including immune cells, endothelial cells, and smooth muscle cells. Its involvement in cellular processes such as proliferation, activation, and migration has made it a significant target for therapeutic intervention in a range of diseases, including autoimmune disorders, cancer, and fibroproliferative diseases. This technical guide provides a comprehensive overview of the in vitro potency and efficacy of TRAM-34, complete with detailed experimental protocols and visual representations of its mechanism of action.
Core Data Presentation
The following tables summarize the quantitative data on the in vitro potency and efficacy of TRAM-34 across various experimental systems.
Table 1: In Vitro Potency of TRAM-34
| Target | Cell Type/System | Assay Type | Potency (IC₅₀/Kᵢ/Kₔ) | Reference |
| KCa3.1 (IKCa1) | Human T lymphocytes (native) | Electrophysiology | Kᵢ = 20 nM | [1] |
| KCa3.1 (IKCa1) | COS-7 cells (cloned human) | Electrophysiology | Kᵢ = 20 nM | |
| KCa3.1 (IKCa1) | Human T84 colonic epithelial cells | Electrophysiology | Kᵢ = 22 nM | [1] |
| KCa3.1 (IKCa1) | Human T lymphocytes (native) | Electrophysiology | Kᵢ = 25 nM | [1] |
| Nonselective cation channels | Electrophysiology | IC₅₀ = 38 nM | [2] | |
| CYP2B1 | Enzyme Assay | IC₅₀ = 0.9–3.0 µM | [3] | |
| CYP2B6 | Enzyme Assay | IC₅₀ = 0.9–3.0 µM | [3] | |
| CYP2C isoforms (human and rat) | Enzyme Assay | IC₅₀ = 1.8 to 12.6 µM | [3] | |
| CYP3A4 | Enzyme Assay | IC₅₀ = 3.6 µM | [3] |
Table 2: In Vitro Efficacy of TRAM-34
| Biological Process | Cell Type | Assay | Concentration | Effect | Reference |
| Lymphocyte Reactivation | Human T lymphocytes | [³H]thymidine incorporation | EC₅₀ = 100 nM - 1 µM | Suppression of mitogen-stimulated reactivation | [1] |
| Lymphocyte Activation | Human T lymphocytes | Anti-CD3 Ab induced activation | IC₅₀ = 295-910 nM | Inhibition of activation | |
| Lymphocyte Activation | Human T lymphocytes | PMA + ionomycin (B1663694) induced activation | IC₅₀ = 85-830 nM | Inhibition of activation | |
| Cell Proliferation | A7r5 smooth muscle cells | EGF-stimulated proliferation | IC₅₀ = 8 nM | Inhibition of proliferation | [2] |
| Cell Proliferation | Human endometrial cancer (EC) cells | Proliferation assay | 10-40 µM | Inhibition of proliferation and G0/G1 cell cycle arrest | [2] |
| Cell Proliferation | MCF-7 breast cancer cells | [³H]-thymidine incorporation | 3–10 µM | Increased proliferation | [4] |
| Cell Proliferation | MCF-7 breast cancer cells | [³H]-thymidine incorporation | 20–100 µM | Decreased proliferation | [4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Electrophysiology: Whole-Cell Patch-Clamp for KCa3.1 Currents
This protocol is designed to measure KCa3.1 channel activity and its inhibition by TRAM-34.
1. Cell Preparation:
-
Culture cells expressing KCa3.1 channels (e.g., human T lymphocytes, COS-7 cells transfected with KCa3.1) on glass coverslips.
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
2. Solutions:
-
Internal (Pipette) Solution (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve 1 µM free Ca²⁺). Adjust pH to 7.2 with KOH and osmolarity to 290-310 mOsm.
-
External (Bath) Solution (in mM): 160 Na⁺ aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH and osmolarity to 290-310 mOsm.
-
TRAM-34 Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in dimethyl sulfoxide (B87167) (DMSO) and store at -20°C. Dilute to the final desired concentrations in the external solution immediately before use.
3. Recording Procedure:
-
Pull patch pipettes from borosilicate glass capillaries and fire-polish to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using voltage ramps (e.g., 200 ms (B15284909) ramps from -120 mV to +40 mV) applied every 10 seconds.
-
After establishing a stable baseline current, perfuse the recording chamber with the external solution containing various concentrations of TRAM-34.
-
Record the reduction in the outward current as a measure of channel block.
4. Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV) before and after TRAM-34 application.
-
Construct a concentration-response curve by plotting the percentage of current inhibition against the TRAM-34 concentration.
-
Fit the data with a Hill equation to determine the IC₅₀ value.
Cell Proliferation: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Plate cells (e.g., cancer cell lines) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
2. Treatment:
-
Prepare serial dilutions of TRAM-34 in culture medium.
-
Remove the old medium from the wells and add 100 µL of the TRAM-34 solutions or vehicle control (e.g., DMSO diluted in medium).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until intracellular purple formazan (B1609692) crystals are visible under a microscope.
4. Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Gently pipette to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the TRAM-34 concentration to determine the IC₅₀ for inhibition of proliferation.
Lymphocyte Proliferation: CFSE Assay
This flow cytometry-based assay tracks cell division by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).
1. Cell Staining:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Resuspend the cells at 1-10 x 10⁶ cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium containing 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete medium.
2. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at 2 x 10⁵ cells/well.
-
Add TRAM-34 at various concentrations.
-
Stimulate the cells with a mitogen (e.g., phytohemagglutinin (PHA) at 1-5 µg/mL or anti-CD3/CD28 beads).
-
Incubate for 3-5 days at 37°C in a 5% CO₂ incubator.
3. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
If desired, stain the cells with antibodies against cell surface markers (e.g., CD4, CD8) to analyze specific lymphocyte subsets.
-
Acquire the samples on a flow cytometer equipped with a 488 nm laser.
-
Analyze the CFSE fluorescence in the FITC channel.
4. Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Create a histogram of CFSE fluorescence. Each peak of successively halved fluorescence intensity represents a round of cell division.
-
Quantify the percentage of cells that have divided and the number of divisions in the presence and absence of TRAM-34.
Mandatory Visualizations
KCa3.1 Channel Activation and Inhibition Signaling Pathway
Experimental Workflow for Assessing TRAM-34 Efficacy
Conclusion
TRAM-34 is a highly potent and selective inhibitor of the KCa3.1 channel. Its ability to modulate cellular functions such as proliferation and activation in a variety of in vitro models underscores its potential as a valuable research tool and a lead compound for the development of novel therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of KCa3.1 in health and disease and for those involved in the preclinical evaluation of KCa3.1 inhibitors. It is important to note that while TRAM-34 is highly selective for KCa3.1, off-target effects, particularly on cytochrome P450 enzymes at higher concentrations, should be considered when interpreting experimental results.[3] Furthermore, the biphasic effect on the proliferation of certain cell types, such as MCF-7, suggests complex downstream signaling that may be cell-type specific and warrants further investigation.[4]
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - IE [thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Measurements of KCa3.1 K+ currents by whole‐cell patch‐clamp recordings [bio-protocol.org]
Methodological & Application
Application Notes and Protocols: TRAM-34 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole) is a potent and highly selective experimental compound widely used in cell biology to investigate the function of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1][2] With a dissociation constant (Kd) of approximately 20 nM for KCa3.1, TRAM-34 is a valuable tool for studying cellular processes regulated by this channel, including cell proliferation, immune responses, and fibrosis.[1] It exhibits a high degree of selectivity, with 200- to 1,500-fold greater affinity for KCa3.1 compared to other ion channels such as KV, BKCa, SKCa, Na+, CRAC, and Cl- channels.[1][3]
These application notes provide a summary of TRAM-34's mechanism of action, key quantitative data, and detailed protocols for its use in common cell culture experiments. While highly selective, researchers should be aware of potential off-target effects at higher concentrations, such as the inhibition of certain cytochrome P450 (CYP) enzymes and interaction with estrogen receptors, which will also be discussed.[4][5]
Mechanism of Action
The primary mechanism of action for TRAM-34 is the direct blockade of the KCa3.1 channel pore.[6] In many cell types, such as T lymphocytes, an influx of intracellular calcium ([Ca2+]i) activates KCa3.1 channels. The subsequent efflux of potassium (K+) ions leads to hyperpolarization of the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium, promoting sustained Ca2+ entry through channels like the store-operated CRAC channels. This sustained calcium signal is critical for activating downstream signaling pathways, such as the Calmodulin/Calcineurin-NFAT pathway, which drives gene transcription for cellular activation and proliferation.
TRAM-34 binds within the channel pore, physically obstructing the flow of K+ ions.[6] This inhibition prevents membrane hyperpolarization, thereby reducing the driving force for sustained Ca2+ influx and attenuating calcium-dependent signaling pathways.[7] In various cancer cell lines, this disruption of ion homeostasis and signaling leads to cell cycle arrest, often in the G0/G1 phase, and a subsequent reduction in proliferation.[1][3]
Caption: TRAM-34 signaling pathway.
Data Presentation
Table 1: Inhibitory Activity of TRAM-34
| Target | IC₅₀ / K_d_ | Cell Type / System | Citation |
| Primary Target | |||
| KCa3.1 (IKCa1) | 20 nM (K_d_) | Cloned channel | [1] |
| Native KCa3.1 | 25 nM (K_d_) | Human T lymphocytes | [1] |
| Functional Assays | |||
| EGF-stimulated proliferation | 8 nM (IC₅₀) | A7r5 cells | [1][3] |
| T-lymphocyte activation | 85 - 910 nM (IC₅₀) | Human T lymphocytes | [1][3] |
| Potential Off-Targets | |||
| Nonselective cation channels | 38 nM (IC₅₀) | Microglial cells | [7] |
| Cytochrome P450 2B6 | 0.9 µM (IC₅₀) | Recombinant human CYP | [5][8] |
| Cytochrome P450 2C19 | 1.8 µM (IC₅₀) | Recombinant human CYP | [8] |
| Cytochrome P450 3A4 | 3.6 µM (IC₅₀) | Recombinant human CYP | [8] |
Table 2: Recommended Working Concentrations for TRAM-34
| Application | Concentration Range | Cell Type (Example) | Citation |
| Cell Proliferation / Viability | 1 - 30 µM | Prostate Cancer (LNCaP, PC-3) | [1][3] |
| 3 - 10 µM (stimulatory) | Breast Cancer (MCF-7) | [4] | |
| 20 - 100 µM (inhibitory) | Breast Cancer (MCF-7) | [4] | |
| Electrophysiology | ~1 µM | Human Erythroleukemia (HEL) cells | [9] |
| T-Cell Activation | ~1 µM | Human T lymphocytes | [1][3] |
| Fibroblast Proliferation | 10 µM | Rat atrial fibroblasts | [10] |
Experimental Protocols
General Handling and Stock Solution Preparation
-
Chemical Properties: TRAM-34 has a molecular weight of 344.84 g/mol .[2]
-
Solubility: TRAM-34 is soluble in DMSO. For cell culture experiments, prepare a concentrated stock solution (e.g., 10-20 mM) in sterile DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Working Solution: When preparing the final working concentration, dilute the DMSO stock directly into the cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Protocol 1: Cell Proliferation / Viability Assay (Propidium Iodide Method)
This protocol is adapted from a method used to assess TRAM-34's effect on various cell lines and measures cell death via propidium (B1200493) iodide (PI) uptake.[3] It can be adapted for other proliferation assays like MTT or CellTrace™ dye dilution.
Materials:
-
Cells of interest (adherent or suspension)
-
Complete cell culture medium
-
TRAM-34 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Propidium Iodide (PI) staining solution (1 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not reach confluency by the end of the experiment. Allow adherent cells to attach for 12-24 hours.
-
Treatment: Prepare serial dilutions of TRAM-34 in complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 30 µM). Include a vehicle-only control (DMSO).
-
Incubation: Remove the old medium from the cells and replace it with the TRAM-34-containing medium or vehicle control medium. Incubate the cells for the desired duration (e.g., 48 hours).[3]
-
Cell Harvesting:
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent cells: Wash cells with PBS, then detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
-
Staining: Centrifuge the harvested cells and discard the supernatant. Resuspend the cell pellet in 0.5 mL of PBS containing 1 µg/mL PI.[3]
-
Analysis: Analyze the cells immediately on a flow cytometer, measuring red fluorescence to quantify the percentage of PI-positive (dead) cells. Analyze at least 10,000 cells per sample.[3]
-
Data Interpretation: Compare the percentage of dead cells in TRAM-34-treated samples to the vehicle control. A decrease in viable cells or an increase in dead cells indicates cytotoxicity or inhibition of proliferation.
Caption: Experimental workflow for a cell viability assay.
Protocol 2: Whole-Cell Electrophysiology (Patch-Clamp)
This protocol is designed to measure KCa3.1 currents and their inhibition by TRAM-34 in a whole-cell patch-clamp configuration.[1][3]
Materials:
-
Cells expressing KCa3.1 (e.g., transfected COS-7 cells or human T-lymphocytes)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External (bath) solution
-
Internal (pipette) solution
-
TRAM-34 stock solution
Solutions:
-
Internal Pipette Solution (in mM): 145 K+ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (this combination results in ~1 µM free Ca²+ to activate KCa3.1). Adjust pH to 7.2 with KOH.[1][3]
-
External Solution (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES. Adjust pH to 7.4 with NaOH. (Using Na+ aspartate helps to minimize native chloride currents).[3]
Procedure:
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration: Obtain a gigaohm seal on a target cell and then rupture the membrane to achieve the whole-cell configuration.
-
Record Baseline Currents: Allow the internal solution to dialyze into the cell for a few minutes. Record baseline KCa3.1 currents. A common voltage protocol is to hold the cell at -80 mV and apply 200-ms voltage ramps from -120 mV to +40 mV every 10 seconds.[3]
-
Apply TRAM-34: Perfuse the bath with the external solution containing the desired concentration of TRAM-34 (e.g., 1 µM).
-
Record Inhibited Currents: Once the effect has stabilized (typically within 2-5 minutes), record the currents again using the same voltage protocol.
-
Data Analysis: Measure the slope conductance at a negative potential (e.g., -80 mV) before and after TRAM-34 application. The reduction in slope conductance represents the degree of KCa3.1 channel block.[3]
Important Considerations and Off-Target Effects
-
Cytochrome P450 Inhibition: TRAM-34 can inhibit several CYP isoforms with IC₅₀ values in the low micromolar range (0.9–12.6 µM).[5][8] This is a critical consideration in experiments where cellular metabolism is a factor or when using high concentrations of TRAM-34.
-
Estrogen Receptor Agonism: In ER-positive breast cancer cells (MCF-7), TRAM-34 has been shown to act as an estrogen receptor agonist at intermediate concentrations (3–10 µM), stimulating proliferation via an off-target mechanism.[4][11] At higher concentrations (≥20 µM), it inhibits proliferation, consistent with KCa3.1 blockade.[4] Researchers working with hormone-sensitive cells should be aware of this biphasic and potentially confounding effect.
-
Controls are Crucial: Always include a vehicle control (DMSO) in every experiment. When investigating the role of KCa3.1, consider using a structurally different KCa3.1 blocker or siRNA-mediated knockdown of the channel as orthogonal approaches to confirm findings.
References
- 1. selleckchem.com [selleckchem.com]
- 2. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 11. medtextpublications.com [medtextpublications.com]
TRAM-34 In Vitro Assay Development: Application Notes and Protocols for Researchers
A comprehensive guide to the in vitro characterization of TRAM-34, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel (KCa3.1).
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the study of TRAM-34 and other modulators of the KCa3.1 channel. The KCa3.1 channel, also known as IKCa1 or SK4, plays a crucial role in regulating membrane potential and calcium signaling in various cell types. Its involvement in a range of physiological and pathophysiological processes, including immune responses, cell proliferation, and fibrosis, makes it a significant therapeutic target.
TRAM-34 has emerged as a key pharmacological tool for investigating the function of KCa3.1 channels due to its high potency and selectivity.[1] This guide outlines the fundamental in vitro assays for determining the efficacy and mechanism of action of TRAM-34, including electrophysiological and cell-based functional assays.
Mechanism of Action of TRAM-34
TRAM-34 acts as a direct pore blocker of the KCa3.1 channel.[2][3] It binds to specific residues within the inner pore of the channel, thereby physically obstructing the flow of potassium ions.[2][3] This blockade of K+ efflux leads to membrane depolarization, which in turn modulates calcium influx and downstream signaling pathways. The high selectivity of TRAM-34 for KCa3.1 over other ion channels, such as voltage-gated potassium (Kv), large-conductance calcium-activated potassium (BKCa), and small-conductance calcium-activated potassium (SKCa) channels, makes it an invaluable tool for dissecting the specific roles of KCa3.1.[1]
Quantitative Data Summary
The potency of TRAM-34 has been extensively characterized across various in vitro systems. The following tables summarize the reported dissociation constants (Kd) and half-maximal inhibitory concentrations (IC50) for TRAM-34 against the KCa3.1 channel.
Table 1: Dissociation Constant (Kd) of TRAM-34
| Cell Type/System | Kd (nM) | Reference |
| Cloned human IKCa1 (COS-7 cells) | 20 | [4] |
| Native IKCa1 (human T lymphocytes) | 20-25 | [4] |
| Native IKCa1 (human T84 colonic epithelial cells) | 22 | [4] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of TRAM-34
| Cell Type/System | Assay | IC50 (nM) | Reference |
| KCa3.1 expressing HEK293 cells | QPatch | 27.2 ± 0.6 | [5] |
| KCa3.1 expressing cells | Manual Patch-Clamp | 10-20 | [3] |
It is important to note that the potency of TRAM-34 can be influenced by experimental conditions, such as the intracellular calcium concentration.
Key In Vitro Assays for TRAM-34 Characterization
A variety of in vitro assays can be employed to characterize the activity of TRAM-34. The choice of assay depends on the specific research question, throughput requirements, and available instrumentation.
1. Electrophysiology Assays: These are the gold standard for directly measuring ion channel activity and the effect of inhibitors.
-
Manual Patch-Clamp Electrophysiology: Provides high-resolution data on channel gating and pharmacology.
-
Automated Patch-Clamp (e.g., QPatch): Offers higher throughput for screening and concentration-response studies.[6][7][8][9]
2. Ion Flux Assays: These assays measure the movement of ions across the cell membrane as an indirect readout of channel activity.
-
Thallium Flux Assay: A fluorescence-based assay suitable for high-throughput screening of KCa3.1 modulators.[10][11][12][13]
3. Cell-Based Functional Assays: These assays assess the downstream cellular consequences of KCa3.1 channel inhibition.
-
Cell Proliferation (MTT) Assay: Measures the effect of TRAM-34 on the proliferation of cells that rely on KCa3.1 activity for growth.[14][15][16][17]
-
Membrane Potential Assays: Utilize voltage-sensitive dyes to measure changes in membrane potential following TRAM-34 application.
Experimental Protocols
Protocol 1: Automated Whole-Cell Patch-Clamp Electrophysiology using QPatch
This protocol is adapted for the QPatch-16 automated electrophysiology platform for determining the IC50 of TRAM-34 on cells stably expressing KCa3.1.[6][7]
Cell Preparation:
-
Culture cells expressing KCa3.1 (e.g., HEK293-KCa3.1) under standard conditions.
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in an appropriate external solution at a density of 1-2 x 10^6 cells/mL.
Solutions:
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and CaCl2 to achieve a final free Ca2+ concentration of 1 µM. Adjust pH to 7.2 with KOH.[6][9]
-
External Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[6][7]
QPatch Procedure:
-
Prime the QPlate with external solution.
-
Load the cell suspension into the QPlate.
-
Initiate the automated cell positioning and sealing protocol. Set the minimum seal resistance to 0.1 GΩ.[6][7]
-
Establish the whole-cell configuration using suction and voltage zaps.[6]
-
Apply a voltage ramp protocol to elicit KCa3.1 currents. A typical protocol is a ramp from -120 mV to +40 mV over 200 ms, applied every 10 seconds from a holding potential of -80 mV.[6][7]
-
After establishing a stable baseline current, apply increasing concentrations of TRAM-34 diluted in the external solution.
-
Record the current inhibition at each concentration.
Data Analysis:
-
Measure the peak current amplitude at a specific voltage (e.g., +40 mV) for each TRAM-34 concentration.
-
Normalize the current to the baseline current before drug application.
-
Plot the normalized current as a function of TRAM-34 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Automated patch-clamp workflow for TRAM-34 IC50 determination.
Protocol 2: Cell Proliferation (MTT) Assay
This protocol describes a colorimetric assay to assess the effect of TRAM-34 on the proliferation of a cell line whose growth is dependent on KCa3.1 activity.
Materials:
-
Cells expressing KCa3.1 (e.g., a cancer cell line known to express KCa3.1).
-
Complete culture medium.
-
TRAM-34 stock solution (in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[14][15][17]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of TRAM-34 in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the TRAM-34 dilutions or vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[16]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[16]
-
Incubate the plate in the dark for at least 2 hours at room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the concentration of TRAM-34 to determine the inhibitory effect on cell proliferation.
References
- 1. bio-techne.com [bio-techne.com]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. escholarship.org [escholarship.org]
- 6. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high-throughput screening campaign for detection of ca(2+)-activated k(+) channel activators and inhibitors using a fluorometric imaging plate reader-based tl(+)-influx assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ion Channel Activators: Thallium Flux and Patch-Clamp Study [metrionbiosciences.com]
- 12. FluxOR Potassium Ion Channel Assay | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. FluxORTM Thallium Assay - Creative Bioarray [acroscell.creative-bioarray.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. MTT assay protocol | Abcam [abcam.com]
TRAM-34 Application Notes for Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TRAM-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1), in patch-clamp electrophysiology experiments. This document outlines the mechanism of action, provides detailed experimental protocols, and presents key quantitative data to facilitate the use of TRAM-34 in research and drug development.
Introduction
TRAM-34, or 1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole, is a triarylmethane derivative that acts as a highly selective inhibitor of the KCa3.1 channel, also known as the IKCa1 or SK4 channel.[1][2] The KCa3.1 channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including T lymphocytes, vascular smooth muscle cells, and fibroblasts.[3][4] Its involvement in cellular processes such as proliferation, migration, and activation makes it a significant target in numerous pathologies, including autoimmune diseases, fibrosis, and cancer.[2][5][6] TRAM-34 blocks the KCa3.1 channel by binding within the inner pore of the channel, specifically interacting with threonine 250 and valine 275 residues.[2][7] This direct occlusion of the pore prevents the efflux of potassium ions.[7]
Mechanism of Action of TRAM-34
The KCa3.1 channel is a voltage-independent potassium channel gated by intracellular calcium (Ca²⁺).[8] An increase in intracellular Ca²⁺ concentration, typically above 100 nM, leads to the binding of Ca²⁺ to calmodulin (CaM), which is constitutively associated with the C-terminus of the KCa3.1 channel protein.[1][4][8] This binding event induces a conformational change in the channel, leading to its opening and the subsequent efflux of potassium ions (K⁺) down their electrochemical gradient.[4] The resulting hyperpolarization of the cell membrane increases the driving force for Ca²⁺ influx, thereby sustaining Ca²⁺-dependent signaling pathways.[3][9]
TRAM-34 exerts its inhibitory effect by physically obstructing the ion conduction pathway.[7] Its binding to key residues within the channel's pore prevents potassium ions from passing through, effectively silencing the channel's activity and preventing membrane hyperpolarization.[2][7]
Signaling Pathway of KCa3.1 Activation and TRAM-34 Inhibition
Caption: KCa3.1 activation and TRAM-34 inhibition pathway.
Quantitative Data for TRAM-34
The following table summarizes the key quantitative parameters of TRAM-34 for the KCa3.1 channel.
| Parameter | Value | Cell Type / Condition | Reference |
| IC₅₀ | 20 nM | KCa3.1-transfected COS-7 cells | [1][2] |
| Kd | 20 nM | Cloned IKCa1 channel in COS-7 cells (1 µM Ca²⁺ in pipette) | [10][11] |
| Kd | 25 nM | Native IKCa currents in human T lymphocytes | [10][11] |
| Kd | 22 nM | Native IKCa currents in human T84 cells | [11] |
| Selectivity | >200-1500 fold | Over other ion channels (KV, BKCa, SKCa, Na⁺, CRAC, Cl⁻) | [10] |
Note on TRAM-34 Concentrations: While TRAM-34 is a potent KCa3.1 blocker at nanomolar concentrations, some studies have reported off-target effects at higher micromolar concentrations, including inhibition of cytochrome P450 enzymes.[12] It is crucial to use the lowest effective concentration to ensure selectivity.
Experimental Protocols
Stock Solution Preparation
-
TRAM-34 Stock Solution (10 mM): Dissolve TRAM-34 powder in dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mM.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Whole-Cell Patch-Clamp Protocol for KCa3.1 Currents
This protocol is a general guideline and may require optimization based on the specific cell type and recording conditions.
1. Solutions and Reagents
-
Extracellular (Bath) Solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. Osmolarity should be adjusted to ~310-320 mOsm.[13][14]
-
Intracellular (Pipette) Solution (in mM): 145 K-Aspartate (or K-Gluconate), 2 MgCl₂, 10 HEPES, 10 EGTA, and CaCl₂ to achieve a calculated free Ca²⁺ concentration of 1-3 µM to activate KCa3.1 channels. Adjust pH to 7.2 with KOH. Osmolarity should be adjusted to ~290-300 mOsm.[3][15]
-
Note on Free Ca²⁺: The precise amount of CaCl₂ to add should be calculated using a calcium concentration calculator program (e.g., MaxChelator). A free Ca²⁺ concentration in the high nanomolar to low micromolar range is necessary to activate KCa3.1 channels.
-
-
TRAM-34 Working Solution: On the day of the experiment, dilute the 10 mM TRAM-34 stock solution in the extracellular solution to the desired final concentration (e.g., 100 nM). The final DMSO concentration should be kept below 0.1% to minimize solvent effects.
2. Cell Preparation
-
Culture cells expressing KCa3.1 channels on glass coverslips suitable for patch-clamp recording.
-
On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.
-
Continuously perfuse the recording chamber with the extracellular solution.
3. Patch-Clamp Recording
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries. The pipette resistance should be 3-6 MΩ when filled with the intracellular solution.[16]
-
Gigaohm Seal Formation: Approach a target cell with the patch pipette while applying slight positive pressure.[13] Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.[13]
-
Whole-Cell Configuration: After establishing a stable GΩ seal, apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell recording configuration.[14]
-
Voltage-Clamp Protocol:
-
Clamp the cell membrane potential at a holding potential of -80 mV.[3]
-
To elicit KCa3.1 currents, apply a voltage ramp from -120 mV to +40 mV over 200 ms.[3] Alternatively, use a series of depolarizing voltage steps.
-
Record the baseline KCa3.1 currents in the absence of TRAM-34.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of TRAM-34.
-
After the drug has taken effect (typically within a few minutes), record the currents again using the same voltage protocol.
-
To assess the reversibility of the block, wash out the TRAM-34 by perfusing with the drug-free extracellular solution.
-
4. Data Analysis
-
Measure the amplitude of the outward current at a specific voltage (e.g., +40 mV) before and after the application of TRAM-34.
-
Calculate the percentage of current inhibition by TRAM-34.
-
To determine the IC₅₀ value, apply a range of TRAM-34 concentrations and plot the percentage of inhibition against the drug concentration. Fit the data with a Hill equation.
Experimental Workflow Diagram
References
- 1. apexbt.com [apexbt.com]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAM-34 - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]
- 6. The potassium channel KCa3.1 promotes cell proliferation by activating SKP2 and metastasis through the EMT pathway in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.axolbio.com [docs.axolbio.com]
- 14. Patch Clamp Protocol [labome.com]
- 15. researchgate.net [researchgate.net]
- 16. digitalcommons.providence.org [digitalcommons.providence.org]
TRAM-34: Application Notes and Protocols for Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing TRAM-34, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4), in primary cell culture experiments.
Introduction
TRAM-34 is a triarylmethane derivative that acts as a highly selective inhibitor of the KCa3.1 potassium channel, with a dissociation constant (Kd) typically in the nanomolar range. This channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of non-excitable and excitable cells. By blocking KCa3.1, TRAM-34 effectively modulates cellular processes such as proliferation, activation, and migration. Its high selectivity makes it a valuable tool for studying the physiological and pathological roles of KCa3.1 channels in various primary cell types, including T lymphocytes, microglia, and vascular smooth muscle cells.
Mechanism of Action
TRAM-34 physically occludes the pore of the KCa3.1 channel, preventing the efflux of potassium ions. An increase in intracellular calcium ([Ca2+]i) activates calmodulin (CaM), which in turn binds to the C-terminus of the KCa3.1 channel, leading to channel opening. The subsequent efflux of K+ hyperpolarizes the cell membrane, which increases the electrochemical gradient for Ca2+ entry through channels like ORAI1 (CRAC). By blocking this K+ efflux, TRAM-34 depolarizes the membrane, thereby reducing the driving force for Ca2+ influx and attenuating downstream Ca2+-dependent signaling pathways.
Quantitative Data
The following tables summarize the key quantitative parameters of TRAM-34 activity in various primary and cultured cell lines.
Table 1: Potency of TRAM-34 in Different Cell Types
| Cell Type | Species | Parameter | Value | Reference |
| T lymphocytes | Human | Kd | 25 nM | |
| Microglia | Murine | IC50 | 38 nM | |
| Vascular Smooth Muscle Cells (A7r5) | Rat | IC50 | 8 nM | |
| T84 colonic epithelial cells | Human | Kd | 22 nM | |
| IKCa1-transfected COS-7 cells | Monkey | Kd | 20 nM |
Table 2: Effective Concentrations of TRAM-34 for Cellular Assays
| Primary Cell Type | Assay | Effective Concentration | Observed Effect | Reference |
| T lymphocytes | Proliferation/Activation | 85 - 910 nM | Inhibition of activation | |
| Microglia | Activation | 1 µM | 60% inhibition of LPC-induced Ca2+ signals | |
| Breast Cancer Cells (MCF-7) | Proliferation | 3-10 µM | Increased proliferation | |
| Breast Cancer Cells (MCF-7) | Proliferation | 20-100 µM | Decreased proliferation |
Experimental Protocols
The following are detailed protocols for the isolation and culture of common primary cell types and subsequent treatment and analysis with TRAM-34.
Protocol 1: Isolation and Culture of Primary Human T Lymphocytes
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and subsequent purification of T lymphocytes.
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phytohemagglutinin (PHA)
-
Human IL-2
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
T Lymphocyte Culture and Expansion:
-
Resuspend PBMCs in RPMI 1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 µg/mL PHA.
-
Culture for 2-3 days to stimulate T cell proliferation.
-
After stimulation, wash the cells and culture in complete RPMI 1640 medium supplemented with 20 U/mL human IL-2.
-
For negative selection of T cells, commercially available kits can be used for higher purity.
-
Protocol 2: Isolation and Culture of Primary Murine Microglia
This protocol describes the isolation of microglia from the cerebral cortices of neonatal mouse pups.
Materials:
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Poly-D-Lysine (PDL) coated flasks
Procedure:
-
Mixed Glial Culture:
-
Dissect cerebral cortices from P0-P3 mouse pups and mechanically dissociate the tissue.
-
Digest the tissue with trypsin and DNase I.
-
Plate the dissociated cells in PDL-coated T75 flasks in DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin.
-
Allow the mixed glial cells to grow for 10-14 days, with media changes every 3-4 days. Astrocytes will form an adherent monolayer with microglia growing on top.
-
-
Microglia Isolation:
-
To harvest microglia, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing detached microglia.
-
Plate the microglia in fresh culture dishes. The cells should adhere within an hour.
-
Protocol 3: TRAM-34 Treatment and Cell Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of TRAM-34 on the proliferation of primary cells.
Materials:
-
Primary cells in culture
-
TRAM-34 stock solution (in DMSO)
-
Complete culture medium
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
TRAM-34 Treatment:
-
Prepare serial dilutions of TRAM-34 in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
-
Replace the medium in the wells with the TRAM-34 containing medium. Include vehicle control (DMSO) wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Express the results as a percentage of the vehicle control.
-
Protocol 4: TRAM-34 and Cell Viability Assay (Propidium Iodide Staining)
This protocol is for assessing the effect of TRAM-34 on cell viability using flow cytometry.
Materials:
-
Primary cells in culture
-
TRAM-34 stock solution (in DMSO)
-
Complete culture medium
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Culture and treat cells with TRAM-34 as described in the proliferation assay protocol.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells in the supernatant).
-
Wash the cells with PBS.
-
Resuspend the cells in a binding buffer and add PI staining solution.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer. PI will enter and stain the DNA of cells with compromised membranes (non-viable cells), which can be detected by their red fluorescence.
-
Signaling Pathway Analysis
TRAM-34, by blocking KCa3.1, has profound effects on downstream signaling pathways that are dependent on calcium influx.
Conclusion
TRAM-34 is a powerful pharmacological tool for investigating the role of KCa3.1 channels in primary cell function. The protocols and data presented here provide a foundation for designing and executing experiments to explore the therapeutic potential of targeting this ion channel in various diseases. Researchers should carefully titrate TRAM-34 concentrations for their specific primary cell type and assay to distinguish between KCa3.1-mediated effects and potential off-target activities at higher concentrations.
Application Notes and Protocols for TRAM-34 (KCa3.1 Blocker) Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
TRAM-34 is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a crucial role in regulating the membrane potential of various cell types, including immune cells like microglia and T-lymphocytes. By blocking the KCa3.1 channel, TRAM-34 can modulate cellular processes such as proliferation, migration, and activation, making it a valuable tool for in vivo studies in various disease models, particularly those with a neuroinflammatory component. These application notes provide detailed protocols for the dosage and administration of TRAM-34 in mice, based on established research.
Mechanism of Action
TRAM-34 exerts its pharmacological effects by physically occluding the pore of the KCa3.1 channel. This blockade inhibits the efflux of potassium ions (K+), which in turn leads to cell membrane depolarization. In immune cells like microglia, this depolarization attenuates the driving force for calcium (Ca2+) influx, a critical step in their activation. By inhibiting microglial activation, TRAM-34 can reduce the production of pro-inflammatory mediators, thereby mitigating neuroinflammation.
Quantitative Data Summary
The following table summarizes the dosage and administration of TRAM-34 in mice from various studies.
| Parameter | Details | Reference Study |
| Mouse Model | Ischemia/Reperfusion Stroke | Chen et al. |
| Dosage | 40 mg/kg | [1] |
| Route of Administration | Intraperitoneal (i.p.) injection | [1] |
| Frequency | Twice daily | [1] |
| Duration | 8 days | [1] |
| Vehicle | Not specified in abstract | [1] |
| Mouse Model | Diabetic Nephropathy | Li et al. |
| Dosage | Not specified in abstract (TRAM-34 treatment) | |
| Route of Administration | Intraperitoneal (i.p.) injection | |
| Frequency | Not specified in abstract | |
| Duration | Not specified in abstract | |
| Vehicle | DMSO |
Experimental Protocols
Preparation of TRAM-34 Dosing Solution
Materials:
-
TRAM-34 (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Protocol:
-
Calculate the required amount of TRAM-34: Based on the desired dose (e.g., 40 mg/kg) and the average weight of the mice to be treated, calculate the total mass of TRAM-34 needed.
-
Prepare the vehicle solution: A commonly used vehicle formulation for in vivo studies with TRAM-34 is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Dissolve TRAM-34:
-
Weigh the calculated amount of TRAM-34 powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to the tube.
-
Vortex thoroughly until the TRAM-34 is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
-
Prepare the final dosing solution:
-
In a separate sterile tube, combine the appropriate volumes of PEG300, Tween-80, and saline.
-
Add the TRAM-34/DMSO solution to the vehicle mixture.
-
Vortex the final solution until it is homogeneous and clear.
-
-
Storage: The prepared dosing solution should be stored protected from light. For short-term storage, it can be kept at 4°C. For longer-term storage, consult the manufacturer's recommendations.
Intraperitoneal (i.p.) Administration in Mice
Materials:
-
Prepared TRAM-34 dosing solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) wipes
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Animal Preparation:
-
Weigh each mouse accurately to calculate the precise volume of the dosing solution to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to gently scruff the mouse by grasping the loose skin over its neck and back, and securing the tail.
-
-
Injection Site Identification:
-
Turn the restrained mouse to expose its abdomen. The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids major organs such as the cecum, bladder, and liver.
-
-
Injection Procedure:
-
Wipe the injection site with a 70% ethanol wipe and allow it to dry.
-
Draw the calculated volume of the TRAM-34 dosing solution into a sterile syringe.
-
Insert the needle at a 15-20 degree angle into the identified injection site. The needle should penetrate the skin and the abdominal wall.
-
Gently aspirate by pulling back the plunger to ensure that the needle has not entered a blood vessel or an organ. If blood or any colored fluid appears in the syringe, withdraw the needle and reinject at a different site with a new sterile needle.
-
If there is no aspirate, slowly and steadily inject the solution into the peritoneal cavity.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any signs of distress, such as lethargy, abnormal posture, or signs of pain at the injection site.
-
Monitor the animals according to the experimental protocol.
-
Disclaimer
These protocols are intended as a guide for research purposes only. The specific dosage, administration route, and frequency of TRAM-34 may need to be optimized for different mouse strains, disease models, and experimental endpoints. Researchers should always adhere to their institution's animal care and use guidelines and consult relevant literature for their specific application.
References
Application Notes and Protocols for TRAM-34 in T-Cell Activation Studies
Note on Terminology: The compound "TRAM-39" requested in the topic is not found in the scientific literature for T-cell activation studies. It is highly probable that this is a typographical error and the intended compound is TRAM-34 , a well-characterized and widely used tool for this area of research. The following application notes and protocols are based on TRAM-34.
TRAM-34 is a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). This channel plays a pivotal role in the activation of T-lymphocytes by regulating calcium signaling. These application notes provide an overview of TRAM-34, its mechanism of action in T-cells, and its utility as a research tool in immunology and drug development.
Mechanism of Action in T-Cell Activation
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with an antigen-MHC complex on an antigen-presenting cell (APC). This triggers a signaling cascade that leads to a rise in intracellular calcium ([Ca2+]i). An initial transient increase in [Ca2+]i is due to the release from intracellular stores, which then activates store-operated Ca2+ (SOC) channels, such as the Calcium Release-Activated Ca2+ (CRAC) channels, in the plasma membrane, resulting in a sustained influx of extracellular Ca2+.[1][2][3]
The KCa3.1 channel is activated by the initial rise in intracellular Ca2+. The subsequent efflux of K+ ions through the KCa3.1 channel hyperpolarizes the T-cell membrane. This hyperpolarization is crucial as it provides the necessary electrochemical gradient to maintain a sustained influx of Ca2+ through the CRAC channels.[3] This sustained high level of intracellular Ca2+ is essential for the activation of the transcription factor, Nuclear Factor of Activated T-cells (NFAT), which in turn translocates to the nucleus and induces the transcription of genes critical for T-cell activation, including those for cytokines like Interleukin-2 (IL-2).[2][4]
TRAM-34, by selectively blocking the KCa3.1 channel, prevents the K+ efflux and the subsequent membrane hyperpolarization. This diminishes the driving force for Ca2+ entry, thereby attenuating the sustained Ca2+ signal and consequently inhibiting T-cell activation, proliferation, and cytokine production.[5][6]
Data Presentation
The following tables summarize the quantitative data for TRAM-34 from various studies.
Table 1: Potency and Selectivity of TRAM-34
| Parameter | Species/Cell Type | Value | Reference(s) |
| Kd (KCa3.1) | Human T-lymphocytes | 20-25 nM | [7] |
| IC50 (cloned hKCa3.1) | COS-7 cells | 20 nM | [7] |
| Selectivity | Over other ion channels | 200- to 1,500-fold | [5][7] |
Table 2: Efficacy of TRAM-34 on T-Cell Function
| Assay | Stimulus | Cell Type | IC50 / Effect | Reference(s) |
| T-Cell Activation | Anti-CD3 antibody | Human T-lymphocytes | 295-910 nM | [5] |
| PMA + Ionomycin | Human T-lymphocytes | 85-830 nM | [5] | |
| T-Cell Proliferation | Anti-CD3 antibody | Human PBMC (Effector Memory T-cells) | 25 nM | [7] |
| Cytokine Production | Ovalbumin (in vivo) | Murine model of asthma | Significant reduction in IL-4 and IL-13 | [8] |
Note: The IC50 values for functional assays are higher than the Kd for channel binding, which is common for ion channel blockers in complex cellular assays. Researchers should perform dose-response experiments to determine the optimal concentration for their specific experimental setup.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of TRAM-34 on T-cell activation.
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation by flow cytometry. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a halving of fluorescence intensity with each division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or purified T-cells
-
TRAM-34 (dissolved in DMSO)
-
Complete RPMI-1640 medium (with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin-streptomycin)
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
CFSE stock solution (5 mM in DMSO)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
96-well flat-bottom culture plates
Procedure:
-
Plate Coating (for plate-bound anti-CD3):
-
Dilute anti-CD3 antibody to 1-10 µg/mL in sterile PBS.
-
Add 100 µL to each well of a 96-well plate.
-
Incubate for at least 2 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells three times with sterile PBS.
-
-
CFSE Labeling of T-cells:
-
Resuspend 1-10 x 10^6 cells in 1 mL of pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI-1640 medium.
-
Resuspend the cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Prepare serial dilutions of TRAM-34 in complete RPMI-1640 medium. Remember to include a vehicle control (DMSO).
-
Add 50 µL of the TRAM-34 dilutions to the appropriate wells.
-
Add 100 µL of the CFSE-labeled cell suspension to each well.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL. If using soluble anti-CD3, add it at this step.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with FACS buffer.
-
Analyze the cells on a flow cytometer, detecting the CFSE signal in the FITC or equivalent channel.
-
Proliferation is observed as a series of peaks with progressively lower fluorescence intensity.
-
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol measures the secretion of a specific cytokine (e.g., IL-2 or IFN-γ) into the culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human PBMCs or purified T-cells
-
TRAM-34 (dissolved in DMSO)
-
Complete RPMI-1640 medium
-
Anti-CD3 and anti-CD28 antibodies
-
96-well flat-bottom culture plates
-
Commercially available ELISA kit for the cytokine of interest (e.g., human IL-2 ELISA kit)
Procedure:
-
Cell Culture and Treatment:
-
Follow steps 1 and 3 from Protocol 1 to set up the cell cultures with T-cell stimuli and different concentrations of TRAM-34. Use a cell density of 1-2 x 10^6 cells/mL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator. The incubation time will depend on the cytokine being measured (e.g., 24-48 hours for IL-2, 48-72 hours for IFN-γ).
-
-
Supernatant Collection:
-
After incubation, centrifuge the plate at 300 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately or stored at -80°C for later analysis.
-
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions for the chosen kit.
-
This typically involves coating a plate with a capture antibody, adding the supernatants, adding a detection antibody, followed by a substrate, and finally reading the absorbance on a plate reader.
-
Calculate the cytokine concentration in each sample based on a standard curve.
-
Mandatory Visualization
Below are diagrams created using the DOT language to visualize key pathways and workflows.
Caption: T-cell activation signaling pathway and the inhibitory action of TRAM-34.
Caption: Experimental workflow for T-cell proliferation assay using CFSE.
Conclusion
TRAM-34 is an indispensable tool for researchers studying the role of the KCa3.1 channel in T-cell activation and for exploring the therapeutic potential of KCa3.1 inhibition in immune-mediated diseases. The provided protocols and data serve as a starting point for utilizing TRAM-34 to investigate the intricate signaling pathways governing T-cell function. As with any inhibitor, it is crucial to use appropriate controls and to be mindful of potential off-target effects at higher concentrations.[9][10]
References
- 1. Defining the Roles of Ca2+ Signals during T Cell Activation - Signaling Mechanisms Regulating T Cell Diversity and Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Modulation of T Cell Metabolism and Function through Calcium Signaling [frontiersin.org]
- 3. Calcium signaling mechanisms in T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ca2+-Activated K+ Channel–3.1 Blocker TRAM-34 Attenuates Airway Remodeling and Eosinophilia in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: TRAM-34 in Fibrosis Research Models
Introduction
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases affecting organs such as the lungs, liver, kidneys, skin, and heart. A key cellular mediator of fibrosis is the myofibroblast, which is primarily responsible for the synthesis and deposition of collagen and other matrix components. The intermediate-conductance calcium-activated potassium channel, KCa3.1, has emerged as a critical player in the activation and proliferation of fibroblasts and their differentiation into myofibroblasts.[1][2][3] TRAM-34, a highly selective blocker of the KCa3.1 channel, has garnered significant attention as a potential anti-fibrotic agent.[1][2][4] These application notes provide a comprehensive overview of the use of TRAM-34 in various fibrosis research models, detailing its mechanism of action, experimental protocols, and quantitative data from preclinical studies.
Note: The user request specified "TRAM-39." However, extensive literature searches indicate that "TRAM-34" is the widely studied and recognized selective KCa3.1 channel blocker in the context of fibrosis research. It is highly probable that "this compound" was a typographical error. This document will focus on the available data for TRAM-34.
Mechanism of Action
TRAM-34 exerts its anti-fibrotic effects primarily by inhibiting the KCa3.1 channel.[1][2][4] This channel plays a crucial role in regulating calcium signaling and maintaining the membrane potential in fibroblasts.[1] By blocking KCa3.1, TRAM-34 disrupts these processes, leading to a downstream cascade of anti-fibrotic events. The primary mechanism involves the downregulation of the transforming growth factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[2][5] Inhibition of KCa3.1 by TRAM-34 has been shown to reduce the TGF-β-induced transdifferentiation of fibroblasts into pro-fibrotic myofibroblasts.[2][5] This, in turn, leads to decreased expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), collagen, and fibronectin.[1][5][6]
Caption: TRAM-34 inhibits fibrosis by blocking the KCa3.1 channel.
Quantitative Data from Preclinical Fibrosis Models
The efficacy of TRAM-34 has been evaluated in various animal models of fibrosis. The following tables summarize the quantitative data from these studies, highlighting the dosages, routes of administration, and key anti-fibrotic outcomes.
Table 1: TRAM-34 in Ocular Fibrosis Models
| Animal Model | Fibrosis Induction | TRAM-34 Treatment | Key Quantitative Outcomes | Reference(s) |
| Rabbit | Corneal alkali injury | 25µM TRAM-34 & 10% ascorbic acid topical eyedrops | Significantly reduced α-SMA, collagen III, and fibronectin mRNA expression. | [5][6] |
Table 2: TRAM-34 in Pulmonary Fibrosis Models
| Animal Model | Fibrosis Induction | TRAM-34 Treatment | Key Quantitative Outcomes | Reference(s) |
| Rat | Paraquat poisoning | Intraperitoneal injection (dosage not specified) | Alleviated pulmonary inflammation and fibrosis; attenuated collagen I and α-SMA levels. | [1] |
| Mouse | Chronic asthma model (OVA-sensitized/challenged) | 120 mg/kg/day subcutaneous injection | Significantly reduced subbasement membrane thickness and bronchial collagen deposition. | [7] |
Table 3: TRAM-34 in Renal Fibrosis Models
| Animal Model | Fibrosis Induction | TRAM-34 Treatment | Key Quantitative Outcomes | Reference(s) |
| eNOS-/- Mouse | Streptozotocin-induced diabetic nephropathy | Subcutaneous injection for 14 weeks | Reduced albuminuria; decreased expression of type I collagen and fibronectin. | [8] |
Table 4: TRAM-34 in Skin Fibrosis Models
| Animal Model | Fibrosis Induction | TRAM-34 Treatment | Key Quantitative Outcomes | Reference(s) |
| Mouse | Burn injury | In vivo application (details not specified) | Reduced expression of hypertrophic markers. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving TRAM-34 in fibrosis research.
In Vitro Studies with Fibroblasts
Objective: To evaluate the direct anti-fibrotic effects of TRAM-34 on fibroblast proliferation, differentiation, and extracellular matrix production.
Protocol:
-
Cell Culture:
-
Isolate primary fibroblasts from the target organ (e.g., lung, skin, kidney) of animal models or use human fibroblast cell lines.
-
Culture cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
-
Induction of Fibroblast-to-Myofibroblast Differentiation:
-
Starve cells in serum-free media for 24 hours.
-
Stimulate cells with a pro-fibrotic agent, typically TGF-β1 (e.g., 5-10 ng/mL), for 24-48 hours.
-
-
TRAM-34 Treatment:
-
Co-treat cells with varying concentrations of TRAM-34 (e.g., 1-50 µM) and the pro-fibrotic stimulus. A DMSO vehicle control should be included.
-
-
Assessment of Fibrotic Markers:
-
Western Blot: Analyze the protein expression of α-SMA, collagen I, and fibronectin.
-
Immunofluorescence: Visualize the expression and organization of α-SMA stress fibers.
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of fibrotic genes (e.g., ACTA2, COL1A1, FN1).
-
-
Cell Proliferation Assay:
-
Use assays such as MTT or BrdU incorporation to assess the effect of TRAM-34 on fibroblast proliferation.
-
Caption: Workflow for in vitro evaluation of TRAM-34.
In Vivo Studies using Animal Models of Fibrosis
Objective: To investigate the therapeutic efficacy of TRAM-34 in reducing fibrosis in a living organism.
Protocol:
-
Animal Model Selection:
-
Choose an appropriate animal model that recapitulates the key features of the human fibrotic disease of interest. Common models include:
-
Pulmonary Fibrosis: Bleomycin- or paraquat-induced lung injury.[1][9]
-
Liver Fibrosis: Carbon tetrachloride (CCl4) or bile duct ligation (BDL) models.[10][11]
-
Renal Fibrosis: Unilateral ureteral obstruction (UUO) or diabetic nephropathy models.[8]
-
Skin Fibrosis: Bleomycin-induced scleroderma or burn injury models.[3]
-
-
-
TRAM-34 Administration:
-
Determine the optimal dose and route of administration based on previous studies (see Table 1-4). Common routes include intraperitoneal, subcutaneous, or topical application.
-
Administer TRAM-34 or a vehicle control to the animals, either prophylactically (before or at the time of injury) or therapeutically (after fibrosis is established).
-
-
Evaluation of Fibrosis:
-
Histology: At the end of the study, sacrifice the animals and collect the target organs. Perform histological staining (e.g., Masson's trichrome, Sirius Red) to visualize and quantify collagen deposition.
-
Immunohistochemistry/Immunofluorescence: Stain tissue sections for fibrotic markers such as α-SMA and fibronectin.
-
Biochemical Assays: Measure the hydroxyproline (B1673980) content in the tissue, which is a quantitative measure of collagen.
-
Gene Expression Analysis: Perform qRT-PCR on tissue homogenates to measure the expression of fibrotic genes.
-
Caption: Workflow for in vivo studies of TRAM-34 in fibrosis models.
Conclusion
TRAM-34 has demonstrated significant anti-fibrotic potential across a range of preclinical models. Its selective inhibition of the KCa3.1 channel and subsequent modulation of the TGF-β signaling pathway make it a promising therapeutic candidate for the treatment of fibrotic diseases. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working to further elucidate the role of KCa3.1 in fibrosis and to advance the development of novel anti-fibrotic therapies. Further research is warranted to translate these promising preclinical findings into clinical applications.
References
- 1. The KCa3.1 blocker TRAM-34 inhibits proliferation of fibroblasts in paraquat-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a novel combination of TRAM-34 and ascorbic acid for the treatment of corneal fibrosis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered KCa3.1 expression following burn injury and the therapeutic potential of TRAM-34 in post-burn hypertrophic scar formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of a novel combination of TRAM-34 and ascorbic acid for the treatment of corneal fibrosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+-Activated K+ Channel–3.1 Blocker TRAM-34 Attenuates Airway Remodeling and Eosinophilia in a Murine Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The KCa3.1 blocker TRAM34 reverses renal damage in a mouse model of established diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Experimental models of hepatic fibrosis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental models of liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34: A Selective KCa3.1 Channel Blocker for Ion Channel Research
Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TRAM-34, a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). TRAM-34 serves as an invaluable tool for investigating the physiological and pathophysiological roles of the KCa3.1 channel in various cellular processes.
Introduction
TRAM-34 (1-[(2-Chlorophenyl)diphenylmethyl]-1H-pyrazole) is a small molecule inhibitor that selectively blocks the KCa3.1 channel with high affinity.[1] The KCa3.1 channel plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types, including T-lymphocytes, endothelial cells, and fibroblasts. Its involvement in processes such as cell proliferation, migration, and activation makes it a significant target for therapeutic intervention in diseases like autoimmune disorders, fibrosis, and cancer. TRAM-34's selectivity and potency make it an essential pharmacological tool for elucidating the functions of the KCa3.1 channel.
Mechanism of Action
TRAM-34 acts as a pore blocker of the KCa3.1 channel. It binds to a site within the inner pore of the channel, thereby physically occluding the passage of potassium ions. This blockade is independent of the membrane potential. The high selectivity of TRAM-34 for KCa3.1 over other ion channels, including other members of the calcium-activated potassium channel family (BKCa and SKCa) and various voltage-gated ion channels, is a key advantage for its use in research.[1]
Data Presentation
Table 1: In Vitro Potency and Selectivity of TRAM-34
| Parameter | Species/Cell Line | Value | Reference |
| KCa3.1 (IKCa1) Inhibition | |||
| Kd | Human T lymphocytes | 20-25 nM | [2] |
| Kd | hKCa3.1 expressed in COS-7 cells | 20 ± 3 nM | [2] |
| Kd | Human T84 colonic epithelial cells | 22 nM | [2] |
| IC50 | CHO cells expressing hKCa3.1 | 27.2 ± 0.6 nM | [3] |
| Selectivity | |||
| Fold Selectivity vs. other ion channels | Various | 200- to 1,500-fold | [1][2] |
| Cytochrome P450 Inhibition | |||
| IC50 (CYP2B1, rat) | Recombinant | 3.0 µM | [4] |
| IC50 (CYP2C6, rat) | Recombinant | 2.9 µM | [4] |
| IC50 (CYP2C11, rat) | Recombinant | 12.6 µM | [4] |
| IC50 (CYP3A4, human, DBF substrate) | Recombinant | 3.6 µM | [4] |
Table 2: In Vivo Efficacy of TRAM-34 in a Rat Model of Ischemic Stroke
| Treatment Group | Infarct Area Reduction | Neurological Deficit Improvement | Reference |
| TRAM-34 (10 mg/kg, i.p., twice daily) | ≈ 50% | Not statistically significant | [5] |
| TRAM-34 (40 mg/kg, i.p., twice daily) | ≈ 50% | Statistically significant | [5] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the recording of KCa3.1 currents in a heterologous expression system (e.g., CHO or HEK293 cells stably expressing KCa3.1) and the application of TRAM-34.
Materials:
-
KCa3.1-expressing cells
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries
-
Microforge
-
Perfusion system
-
External solution (in mM): 145 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal (pipette) solution (in mM): 145 K-aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to yield ~1 µM free Ca²⁺), 2 ATP-Mg (pH 7.2 with KOH)
-
TRAM-34 stock solution (10 mM in DMSO)
Procedure:
-
Prepare fresh external and internal solutions on the day of the experiment.
-
Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. Fire-polish the tips to a resistance of 3-5 MΩ when filled with the internal solution.
-
Plate KCa3.1-expressing cells on glass coverslips 24-48 hours before the experiment.
-
Transfer a coverslip to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fill a patch pipette with the internal solution and mount it on the headstage.
-
Under visual control, approach a single, healthy-looking cell with the pipette tip while applying slight positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Elicit KCa3.1 currents using a voltage ramp protocol (e.g., from -120 mV to +40 mV over 200 ms).
-
After obtaining a stable baseline recording, apply TRAM-34 at the desired concentration by adding it to the external solution and perfusing the chamber.
-
Record the inhibition of the KCa3.1 current by TRAM-34.
-
To determine the IC50, apply a range of TRAM-34 concentrations and plot the percentage of current inhibition against the log of the concentration.
Data Analysis: The KCa3.1 current is measured as the outward current at a specific positive potential (e.g., +40 mV). The effect of TRAM-34 is quantified by measuring the reduction in the current amplitude. The IC50 value can be calculated by fitting the concentration-response data to the Hill equation.
Protocol 2: MTT Cell Proliferation Assay
This protocol outlines the use of the MTT assay to assess the effect of TRAM-34 on the proliferation of a cancer cell line known to express KCa3.1.
Materials:
-
Cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)
-
Complete cell culture medium
-
96-well plates
-
TRAM-34 stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of TRAM-34 in complete medium from the stock solution. The final concentrations should typically range from 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as in the highest TRAM-34 dilution.
-
After 24 hours, remove the medium and add 100 µL of the medium containing the different concentrations of TRAM-34 or vehicle control to the respective wells.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells. The percentage of cell proliferation can be calculated relative to the vehicle-treated control cells. A dose-response curve can be generated by plotting the percentage of proliferation against the log of the TRAM-34 concentration to determine the IC50 for the anti-proliferative effect.
Protocol 3: Scratch Wound Healing (Migration) Assay
This protocol is used to evaluate the effect of TRAM-34 on the migration of a cell line, such as endothelial cells.
Materials:
-
Endothelial cell line (e.g., HUVECs)
-
6-well or 12-well plates
-
Complete cell culture medium
-
Serum-free medium
-
TRAM-34 stock solution (10 mM in DMSO)
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed endothelial cells into the wells of a plate and grow them to form a confluent monolayer.
-
Once confluent, gently create a "scratch" or a cell-free gap in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove any detached cells and debris.
-
Replace the PBS with serum-free medium containing different concentrations of TRAM-34 or a vehicle control. Using serum-free medium helps to ensure that the closure of the gap is primarily due to cell migration and not proliferation.
-
Place the plate on a microscope stage and capture an image of the scratch at time 0.
-
Incubate the plate at 37°C and capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).
-
The experiment is complete when the scratch in the control wells is nearly closed.
Data Analysis: The area of the scratch at each time point can be measured using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated as follows: % Wound Closure = [(Area at T0 - Area at Tx) / Area at T0] * 100 The migration rate can be compared between the different treatment groups.
Protocol 4: In Vivo Administration in a Rat Model of Ischemic Stroke
This protocol describes the intraperitoneal (i.p.) administration of TRAM-34 in a rat model of middle cerebral artery occlusion (MCAO).
Materials:
-
Male Wistar rats (250-300g)
-
TRAM-34
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Behavioral testing apparatus (e.g., sticky label test)
Procedure:
-
Solution Preparation: Prepare the TRAM-34 solution for injection. For a 40 mg/kg dose in a 300g rat (12 mg dose), if the final injection volume is 0.5 mL, the required concentration is 24 mg/mL. A common vehicle for in vivo administration of TRAM-34 is a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is crucial to ensure complete dissolution.
-
MCAO Surgery: Induce focal cerebral ischemia by performing a 90-minute MCAO surgery under anesthesia.
-
TRAM-34 Administration: At 12 hours after reperfusion, begin the treatment regimen. Administer TRAM-34 (e.g., 10 or 40 mg/kg) or vehicle via intraperitoneal injection. Continue the injections twice daily for 7 days.
-
Animal Monitoring: Monitor the animals daily for general health, body weight, and any signs of distress.
-
Behavioral Testing: Perform neurological and sensorimotor tests, such as the sticky label test, at regular intervals (e.g., daily or every other day) to assess functional recovery.
-
Tissue Collection and Analysis: At the end of the treatment period (e.g., day 7), euthanize the animals and perfuse the brains. Collect the brains for histological analysis (e.g., H&E or TTC staining) to measure the infarct volume.
Data Analysis: Compare the infarct volumes between the TRAM-34 treated and vehicle-treated groups. Analyze the behavioral test scores over time to assess functional recovery. Statistical analysis (e.g., t-test or ANOVA) should be used to determine the significance of the observed effects.
Visualizations
Caption: KCa3.1 signaling pathway in T-lymphocyte activation and its inhibition by TRAM-34.
Caption: A typical experimental workflow for screening and characterizing KCa3.1 inhibitors.
Caption: Diagram illustrating the high selectivity of TRAM-34 for the KCa3.1 channel.
References
- 1. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a QPatch Automated Electrophysiology Assay for Identifying KCa3.1 Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KCa3.1 blocker TRAM-34 reduces infarction and neurological deficit in a rat model of ischemia/reperfusion stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing TRAM-39 Stock Solutions
These application notes provide a detailed protocol for the preparation, storage, and use of stock solutions of TRAM-39, a potent and selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1). This guide is intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings.
Product Information and Properties
This compound, with the chemical name 2-Chloro-α,α-diphenylbenzeneacetonitrile, is a small molecule inhibitor widely used in research to study the physiological and pathological roles of KCa3.1 channels.[1][2] These channels are involved in regulating cell volume, proliferation, and migration, making them a target of interest in immunology, oncology, and neuroscience.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | References |
| Chemical Name | 2-Chloro-α,α-diphenylbenzeneacetonitrile | [1][2] |
| CAS Number | 197525-99-8 | [1][2][3][4][5] |
| Molecular Formula | C₂₀H₁₄ClN | [1][2][3] |
| Molecular Weight | 303.78 g/mol | [1][3] |
| Purity | ≥99% | [3][4] |
| Physical Form | Solid | [4] |
| Solubility | Soluble to 50 mM in DMSO | [3] |
| Biological Target | Intermediate conductance Ca²⁺-activated K⁺ channel (KCa3.1/IKCa1) | [1][2][3] |
| Binding Affinity (Kd) | 60 nM | [1][3] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). It is crucial to use high-purity, anhydrous DMSO to ensure the stability of the compound.
2.1. Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile pipette tips
2.2. Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
2.3. Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass is calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 303.78 g/mol x 1000 mg/g
-
Mass (mg) = 3.038 mg
-
-
-
Weigh the this compound powder:
-
Using a calibrated analytical balance, carefully weigh out 3.04 mg of this compound powder onto weighing paper.
-
-
Dissolve the powder:
-
Transfer the weighed powder into a sterile microcentrifuge tube or an amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely and vortex thoroughly until the powder is completely dissolved. A clear, colorless solution should be obtained.
-
-
Aliquot and Store:
-
For convenience and to minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.
-
2.4. Storage and Stability
Storage temperature recommendations for this compound vary across suppliers, with some suggesting room temperature, 4°C, -20°C, or -80°C.[2][3][4][5] It is critical to consult the certificate of analysis or product datasheet provided by the specific manufacturer for the recommended storage conditions of both the solid compound and the stock solution. Generally, storing stock solutions in tightly sealed aliquots at -20°C or -80°C is a common practice to ensure long-term stability. Avoid repeated freeze-thaw cycles.
Mechanism of Action and Signaling Pathway
This compound selectively blocks the KCa3.1 potassium channel.[2][3][6] The activation of this channel is dependent on an increase in intracellular calcium ([Ca²⁺]i). Once activated, the KCa3.1 channel facilitates the efflux of potassium ions (K⁺) from the cell. This efflux leads to hyperpolarization of the cell membrane, which in turn increases the electrochemical gradient for Ca²⁺ entry through other channels, sustaining a higher level of intracellular calcium signaling. By blocking this channel, this compound prevents K⁺ efflux, reduces membrane hyperpolarization, and thereby dampens the sustained Ca²⁺ influx and subsequent downstream cellular responses, such as proliferation and activation in immune cells.
Caption: Mechanism of this compound action on the KCa3.1 channel.
References
Troubleshooting & Optimization
TRAM-39 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRAM-39. The information is designed to address common issues related to the solubility and handling of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or SK4).[1][2] By inhibiting KCa3.1, this compound modulates cellular membrane potential and calcium signaling. This activity affects various physiological processes, including the activation and proliferation of immune cells (such as T-cells and microglia), vascular smooth muscle cells, and fibroblasts.[2][3][4]
Q2: What are the main research applications of this compound?
A2: this compound is widely used as a pharmacological tool to investigate the physiological and pathophysiological roles of the KCa3.1 channel. Its applications are prominent in studies related to immunosuppression, vascular inflammation, fibrosis, and neuroinflammation.[2][4] Additionally, this compound has been observed to reduce the lipopolysaccharide (LPS)-induced release of certain defensins from Paneth cells.[1]
Q3: Is this compound related to the TLR4 signaling adaptor protein TRAM?
A3: It is crucial to distinguish between this compound, the small molecule KCa3.1 blocker, and TRAM (TRIF-related adaptor molecule), an intracellular adaptor protein involved in the Toll-like receptor 4 (TLR4) signaling pathway.[5][6] While they share a similar name, they are distinct entities with different functions. TRAM, the protein, is essential for the MyD88-independent signaling cascade that leads to the production of type I interferons in response to LPS.[5][6][7]
Troubleshooting Guide: this compound Solubility Issues
Problem: I am having difficulty dissolving this compound in my aqueous buffer.
This is a common issue as this compound is poorly soluble in aqueous solutions. Direct dissolution in buffers like PBS is often unsuccessful and can lead to precipitation.
Solution:
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Prepare a concentrated stock solution in an organic solvent. this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to first prepare a high-concentration stock solution in DMSO.
-
Perform serial dilutions. Once you have a stock solution, you can perform serial dilutions into your aqueous experimental medium to achieve the desired final concentration.
-
Mind the final solvent concentration. When diluting the DMSO stock, ensure that the final concentration of DMSO in your aqueous solution is minimal (typically <0.1%) to avoid solvent-induced artifacts in your experiments.
Data Presentation: this compound Solubility
| Solvent | Solubility | Reference |
| DMSO | Up to 50 mM | [1] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | General Knowledge |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound. The molecular weight of this compound is 303.78 g/mol .[1] To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.010 mol/L x 0.001 L x 303.78 g/mol = 0.0030378 g = 3.04 mg
-
-
Weigh the this compound. Carefully weigh out 3.04 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Add DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Dissolve the compound. Vortex the tube until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may assist in dissolution.
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Storage. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: this compound blocks the KCa3.1 channel, inhibiting calcium-dependent signaling.
Caption: The TRAM adaptor protein in the TLR4 signaling pathway.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Toll-like receptor 4 - Wikipedia [en.wikipedia.org]
TRAM-39 Technical Support Center: Troubleshooting & FAQs
Welcome to the technical support center for TRAM-39, a potent and selective blocker of the intermediate conductance calcium-activated potassium channel, KCa3.1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of this compound and to offer troubleshooting support for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
A1: The primary target of this compound is the intermediate conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4). It is a potent blocker with a reported dissociation constant (Kd) of 60 nM.
Q2: What is known about the selectivity profile of this compound against other ion channels?
A2: this compound was designed to be a selective inhibitor of KCa3.1 channels. The initial characterization of this compound demonstrated high selectivity over a panel of other ion channels. For instance, at a concentration of 10 µM, this compound shows minimal to no inhibition of several other key ion channels, indicating a selectivity of over 1000-fold for KCa3.1.
Q3: Are there any known off-target effects on non-ion channel proteins like kinases or G-protein coupled receptors (GPCRs)?
A3: To date, there is no publicly available data from comprehensive screening panels for the activity of this compound against a broad range of kinases or GPCRs. The primary literature focuses on its selectivity within the ion channel family. Researchers should be aware that the absence of evidence is not evidence of absence, and for applications where off-target effects on these protein families are a concern, direct testing is recommended. One study has noted that this compound has no effect on cytochrome p450 activity.
Q4: I am observing unexpected effects in my cellular assay when using this compound. Could this be due to off-target effects?
A4: While this compound is highly selective for KCa3.1, unexpected results could potentially stem from off-target effects, especially at higher concentrations. First, verify that the observed effect is dose-dependent. It is also crucial to perform control experiments, including using a structurally different KCa3.1 blocker to see if the same phenotype is produced. If the effect persists and is not consistent with KCa3.1 blockade, further investigation into potential off-target interactions may be warranted.
Data on this compound Selectivity
The following table summarizes the selectivity profile of this compound against a panel of voltage-gated and calcium-activated potassium channels as reported in the foundational study by Wulff et al. (2000).
| Ion Channel Target | IC50 (nM) |
| hKCa3.1 (hIKCa1) | 20 |
| rKCa2.1 (rSK1) | > 20,000 |
| rKCa2.2 (rSK2) | > 20,000 |
| rKCa2.3 (rSK3) | > 20,000 |
| hKCa1.1 (hBK) | > 10,000 |
| hKv1.1 | > 10,000 |
| hKv1.2 | > 10,000 |
| hKv1.3 | > 10,000 |
| hKv1.4 | > 10,000 |
| hKv1.5 | > 10,000 |
| hKv3.1 | > 10,000 |
| hERG | > 10,000 |
Data sourced from Wulff et al., Proc. Natl. Acad. Sci. U.S.A., 2000; 97(14):8151-6.
Troubleshooting Guide for Electrophysiological Experiments
This guide addresses common issues encountered during the characterization of this compound's effects on ion channels using patch-clamp electrophysiology.
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no block of KCa3.1 current | 1. This compound degradation: Compound may have degraded due to improper storage. 2. Incorrect concentration: Errors in serial dilution or stock concentration. 3. Low channel expression: The cells may not be expressing sufficient levels of KCa3.1. 4. Rundown of KCa3.1 current: The channel activity may be decreasing over the course of the experiment. | 1. Storage: Store this compound stock solutions at -20°C or -80°C and protect from light. Prepare fresh working solutions daily. 2. Concentration Verification: Double-check all calculations and ensure accurate pipetting. Consider verifying the concentration of your stock solution spectrophotometrically if possible. 3. Expression Check: Confirm KCa3.1 expression using qPCR, Western blot, or by using a positive control activator (e.g., 1-EBIO) to elicit a robust current. 4. Stable Recordings: Ensure stable baseline recordings before drug application. Use an appropriate intracellular solution to maintain channel activity. |
| Apparent block of an unexpected ion channel | 1. Non-specific binding: At high concentrations, this compound might exhibit non-specific binding to other channels. 2. Contamination: Cross-contamination of your experimental setup with other channel blockers. 3. Misidentified current: The current you are measuring may not be from the intended channel. | 1. Dose-Response Curve: Perform a full dose-response curve to determine the IC50 for the unexpected block. If the potency is significantly lower than for KCa3.1, it is likely an off-target effect. Use the lowest effective concentration of this compound for your experiments. 2. Cleanliness: Thoroughly clean your perfusion system and recording chamber between experiments. 3. Pharmacological & Biophysical Confirmation: Use specific blockers and activators for the suspected off-target channel to confirm its identity. Analyze the biophysical properties (e.g., voltage-dependence, kinetics) of the current to ensure it matches the expected channel. |
| High seal resistance is difficult to obtain | 1. Dirty pipette tip: Debris on the tip of the patch pipette. 2. Poor cell health: The cells are not healthy, leading to a fragile membrane. 3. Vibrations: Mechanical instability in the setup. | 1. Pipette Polishing: Fire-polish the pipette tip to ensure it is smooth and clean. 2. Healthy Cells: Use cells from a healthy, low-passage culture. Ensure proper osmolarity of the extracellular solution. 3. Vibration Isolation: Use an anti-vibration table and ensure all equipment is securely fastened. |
Experimental Protocols
Assessing this compound Selectivity using Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure to determine the selectivity of this compound against a panel of ion channels expressed in a heterologous system (e.g., HEK293 cells).
1. Cell Culture and Transfection:
- Culture HEK293 cells in appropriate media.
- Transiently transfect cells with the plasmid DNA encoding the ion channel of interest. Co-transfect with a fluorescent marker (e.g., GFP) to identify transfected cells.
- Allow 24-48 hours for channel expression.
2. Solution Preparation:
- External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
- Internal Solution (for K+ channels, in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH. For Ca2+-activated channels like KCa3.1, include an appropriate free Ca2+ concentration (e.g., 1 µM).
- This compound Stock Solution: Prepare a 10 mM stock solution in DMSO. Make fresh serial dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
- Obtain whole-cell patch-clamp recordings from transfected cells.
- Apply a voltage protocol appropriate for the ion channel being studied to elicit a stable baseline current.
- Perfuse the cell with increasing concentrations of this compound.
- Record the current at each concentration until a steady-state block is achieved.
4. Data Analysis:
- Measure the peak current amplitude at each this compound concentration.
- Normalize the current to the baseline current before drug application.
- Plot the normalized current as a function of the this compound concentration and fit the data with the Hill equation to determine the IC50 value.
Visualizations
Caption: Simplified signaling pathway of KCa3.1 channel activation and inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound on a specific ion channel.
Technical Support Center: TRAM-39 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using TRAM-39 in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective blocker of the intermediate conductance Ca2+-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4).[1] Its primary mechanism of action is as a pore blocker, meaning it directly obstructs the flow of ions through the channel.[2]
Q2: What are the key chemical and physical properties of this compound?
Understanding the properties of this compound is crucial for proper handling and experimental design. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 303.78 g/mol | [1] |
| Formula | C₂₀H₁₄ClN | [1] |
| Target | KCa3.1 (IK) | [1] |
| Binding Affinity (Kd) | 60 nM | [1] |
| Solubility | Soluble up to 50 mM in DMSO | [1] |
| Storage | Store at room temperature | [1] |
Q3: How should I prepare this compound stock solutions?
Given its solubility, this compound should be dissolved in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[1] It is recommended to prepare small aliquots of the stock solution to minimize freeze-thaw cycles. For working solutions, the DMSO stock should be diluted into the external recording solution to the desired final concentration. Ensure the final DMSO concentration in the recording solution is low (typically <0.1%) to avoid solvent effects on the cells.
Q4: Are there any known off-target effects of this compound?
This compound is known for its high selectivity for KCa3.1 channels. One of its advantages is that it has been reported to have no effect on cytochrome P450 activity, which is a common source of off-target effects for other compounds.[1] However, as with any pharmacological agent, it is crucial to perform appropriate control experiments. This includes applying the vehicle (external solution with the same final concentration of DMSO) to the cells to ensure that the observed effects are due to this compound and not the solvent.
Troubleshooting Guide for this compound Patch Clamp Recordings
Artifacts in patch clamp recordings can arise from various sources. This guide helps you distinguish between issues related to this compound application and general patch clamp problems.
Issue 1: No effect observed after this compound application.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Although stored at room temperature, ensure your stock has not expired. If in doubt, use a fresh stock. |
| Inaccurate Concentration | Verify your dilution calculations. For poorly soluble compounds, precipitation in the aqueous recording solution can be an issue, leading to a lower actual concentration.[3] Visually inspect the final solution for any precipitates. |
| Perfusion System Issues | Ensure the perfusion system is delivering the this compound solution to the cell. Check for bubbles in the perfusion line and confirm the flow rate is adequate. |
| Low Channel Expression | The cell type you are studying may not express a sufficient density of KCa3.1 channels to produce a measurable current that can be blocked by this compound. Confirm channel expression using molecular techniques (e.g., qPCR, Western blot) or by using a positive control agonist if available. |
Issue 2: Unstable recording or loss of seal after this compound application.
This is often a mechanical or solution-based artifact rather than a direct effect of the drug.
| Possible Cause | Troubleshooting Step |
| Mechanical Instability | The act of switching perfusion solutions can cause slight mechanical disturbances. Ensure your recording chamber and perfusion lines are securely fixed.[4][5] |
| Perfusion Flow Rate | A change in the flow rate between the control solution and the this compound solution can alter the pressure on the cell, leading to seal instability.[6] Maintain a constant flow rate throughout the experiment. |
| Differences in Solution Composition | Ensure that the osmolarity and pH of your this compound containing solution are identical to your control external solution.[4][6] |
| Precipitation of this compound | If this compound precipitates out of solution, these micro-particles in the perfusion system can mechanically disrupt the giga-seal. Ensure the final concentration is well below the solubility limit in your recording buffer. |
Issue 3: Sudden shift in baseline current upon this compound application.
| Possible Cause | Troubleshooting Step |
| Liquid Junction Potential | A slight difference in the ionic composition between your control and this compound solutions could cause a liquid junction potential, leading to a baseline shift. This is generally minor if the only difference is the addition of nanomolar to micromolar concentrations of the drug. |
| Mechanical Artifact | As mentioned above, a change in flow rate or pressure from the perfusion system can cause a temporary current shift.[6] |
| Clogged Perfusion Tip | Debris or drug precipitate in the perfusion tip can alter the flow and local environment of the cell. |
Experimental Protocols
Protocol for Whole-Cell Patch Clamp Recording with this compound
-
Solution Preparation:
-
Prepare external and internal recording solutions, ensuring they are filtered (0.22 µm filter) and their osmolarity and pH are adjusted for the specific cell type.[7] A common practice is to have the internal solution's osmolarity about 10-25 mOsm lower than the external solution to aid in seal formation.[6][8]
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
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On the day of the experiment, dilute the this compound stock solution into the external solution to the desired final concentration (e.g., 100 nM). Ensure the final DMSO concentration is ≤ 0.1%.
-
-
Cell Preparation:
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Plate cells on coverslips suitable for microscopy and patch clamp recording. Ensure the cells are healthy and not overly confluent.[6]
-
-
Patch Clamp Recording:
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Pull glass pipettes to a resistance of 4-6 MΩ (this may need optimization for your cell type).[4][9]
-
Establish a stable whole-cell recording configuration.[9]
-
Allow the cell to stabilize and the whole-cell configuration to be established before beginning the experiment.
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Record a stable baseline current in the control external solution.
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Apply the this compound containing external solution via a perfusion system, maintaining a constant flow rate.[6]
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Record the effect of this compound on the KCa3.1 current.
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To determine the concentration-response relationship, apply increasing concentrations of this compound.
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Perform a washout with the control external solution to check for reversibility of the block.
-
Visualizations
Signaling Pathway Diagram
References
- 1. rndsystems.com [rndsystems.com]
- 2. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility assessment and on-line exposure confirmation in a patch-clamp assay for hERG (human ether-a-go-go-related gene) potassium channel inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. researchgate.net [researchgate.net]
- 6. scientifica.uk.com [scientifica.uk.com]
- 7. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing TRAM-39 Cytotoxicity in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the cytotoxicity of TRAM-39. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols for key cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or KCNN4). By inhibiting this channel, this compound disrupts the potassium efflux from cells, which can lead to membrane depolarization and subsequent effects on calcium signaling pathways that are crucial for cell proliferation and survival.
Q2: How does inhibition of the KCa3.1 channel by this compound lead to cytotoxicity?
The KCa3.1 channel plays a significant role in regulating the cell cycle. Inhibition of this channel can lead to cell cycle arrest, primarily at the G0/G1 phase. This arrest is often mediated by an increase in the expression of cyclin-dependent kinase inhibitors like p21 and p27. Prolonged cell cycle arrest can ultimately trigger apoptosis (programmed cell death).
Q3: In which solvent should I dissolve this compound and what are the recommended storage conditions?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions for cell culture experiments, ensure the final concentration of DMSO is kept low (generally below 0.5%) to prevent solvent-induced toxicity.
Q4: What are the potential off-target effects of this compound that I should be aware of?
While this compound is highly selective for the KCa3.1 channel, high concentrations may lead to off-target effects. For instance, its structural analog, TRAM-34, has been shown to inhibit some cytochrome P450 (CYP) enzymes at micromolar concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that inhibits KCa3.1 without causing significant off-target effects.
Data Presentation: Cytotoxicity of KCa3.1 Inhibitors
| Cell Line | Cancer Type | IC50 of TRAM-34 | Effect |
| A7r5 | Vascular Smooth Muscle | 8 nM | Inhibition of EGF-stimulated proliferation |
| HEC-1-A | Endometrial Cancer | 30 µM | Slows tumor development in vivo |
| LNCaP | Prostate Cancer | 1-30 µM | Suppression of proliferation (G1 arrest) |
| PC-3 | Prostate Cancer | 1-30 µM | Suppression of proliferation (G1 arrest) |
| HL-60 | Leukemia | 25-100 nM | Inhibition of proliferation, induction of apoptosis (G0/G1 arrest) |
Signaling Pathway
Caption: KCa3.1 inhibition by this compound disrupts calcium signaling, leading to cell cycle arrest and apoptosis.
Experimental Workflow
Caption: A general workflow for assessing the cytotoxicity of this compound in cell lines.
Troubleshooting Guides
Issue 1: Low or Inconsistent Cytotoxicity Observed
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Possible Cause: this compound concentration is too low or has degraded.
-
Solution: Perform a dose-response experiment with a wider range of concentrations. Prepare fresh dilutions of this compound from a frozen stock for each experiment to ensure its activity.
-
-
Possible Cause: The chosen cell line has low expression of the KCa3.1 channel.
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Solution: Verify the expression of the KCNN4 gene (which codes for KCa3.1) in your cell line of interest using qPCR or western blotting. Consider using a cell line known to have high KCa3.1 expression as a positive control.
-
-
Possible Cause: Insufficient incubation time.
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Solution: Cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation period for observing a significant effect.
-
Issue 2: High Background or "Edge Effects" in 96-well Plates
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Possible Cause: Evaporation of media from the outer wells of the plate.
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Solution: To minimize evaporation, fill the outer wells of the 96-well plate with sterile water or PBS and do not use them for experimental samples. Ensure proper humidification in the incubator.
-
-
Possible Cause: Contamination of the cell culture.
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Solution: Regularly check cell cultures for any signs of microbial contamination. Always use sterile techniques and certified cell lines.
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Issue 3: this compound Precipitates in the Culture Medium
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Possible Cause: Poor solubility of this compound at the working concentration.
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Solution: Ensure the final DMSO concentration in the culture medium is as low as possible (ideally ≤ 0.1%). When diluting the this compound stock solution, add it to the medium dropwise while gently vortexing to facilitate dissolution. If precipitation persists, consider using a non-ionic surfactant like Pluronic F-68 at a low concentration (e.g., 0.01-0.05%).
-
Experimental Protocols
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
LDH Cytotoxicity Assay
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.
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Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
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Incubation: Incubate the plate for the desired time period.
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Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells treated with a lysis buffer) and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described previously.
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Cell Harvesting: After incubation, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
troubleshooting inconsistent results with TRAM-39 in vivo
Welcome to the technical support center for TRAM-39. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments involving this compound, a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2]
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in the therapeutic effect of this compound between animal subjects. What are the potential causes?
A2: Inconsistent results with this compound in vivo can arise from several factors, much like other small molecule inhibitors. Key areas to investigate include:
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Compound Stability and Handling: this compound, like many small molecules, can degrade if not stored or handled properly. Ensure it is protected from light and repeated freeze-thaw cycles. It is advisable to prepare fresh dilutions from a stable stock solution for each experiment.[3]
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Formulation and Administration: The solubility of this compound is a critical factor. It is soluble in DMSO up to 50 mM, but for in vivo use, the final concentration of DMSO should be minimized to avoid toxicity.[1] Inconsistent formulation or administration (e.g., precipitation of the compound, inaccurate dosing) can lead to significant variability.
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Animal Model and Physiology: Underlying physiological differences in animal models, such as age, sex, and health status, can influence drug metabolism and response. Variations in the gut microbiome can also affect the absorption and metabolism of orally administered drugs.
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Pharmacokinetics and Pharmacodynamics (PK/PD): The timing of administration relative to disease induction and the chosen dose can significantly impact efficacy. It is crucial to establish a clear understanding of the PK/PD relationship in your specific model.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: While this compound is soluble in DMSO, using high concentrations of DMSO in vivo can cause toxicity. A common strategy for administering hydrophobic compounds like this compound is to first dissolve it in a minimal amount of an organic solvent like DMSO, and then dilute it in a pharmaceutically acceptable vehicle. Common vehicles include:
-
Saline
-
Phosphate-buffered saline (PBS)
-
A mixture of Cremophor EL, ethanol, and saline.
It is essential to perform vehicle-controlled studies to ensure that the vehicle itself does not have any biological effects in your model.
Q3: Are there known off-target effects of this compound that could be contributing to our unexpected results?
A3: this compound is known to be a highly selective blocker of KCa3.1 channels.[4] However, like any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. To investigate potential off-target effects, consider the following:
-
Use a Structurally Unrelated Inhibitor: Employing another KCa3.1 inhibitor with a different chemical structure can help confirm that the observed phenotype is due to the inhibition of the intended target.[3]
-
Dose-Response Studies: A clear dose-response relationship can provide evidence for on-target activity.
-
Control Experiments: In addition to a vehicle control, a negative control compound with a similar chemical structure but no activity against KCa3.1 can be valuable.
Troubleshooting Guides
Issue 1: Poor Bioavailability or Lack of Efficacy
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | Confirm the solubility of this compound in your chosen vehicle. Visually inspect the formulation for any precipitates. Consider using a different vehicle or formulation strategy, such as a cyclodextrin-based formulation to enhance solubility. |
| Inadequate Dose | Perform a dose-ranging study to determine the optimal effective dose in your specific animal model and disease state. |
| Rapid Metabolism or Clearance | Investigate the pharmacokinetic profile of this compound in your animal model. The dosing frequency may need to be adjusted based on the compound's half-life. |
| Incorrect Timing of Administration | The therapeutic window for this compound may be narrow. Optimize the timing of administration relative to disease induction or progression. |
Issue 2: Unexpected Toxicity or Adverse Events
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Vehicle Toxicity | Run a vehicle-only control group to assess for any adverse effects caused by the formulation vehicle itself. Minimize the concentration of organic solvents like DMSO. |
| Compound-Related Toxicity | Conduct a maximum tolerated dose (MTD) study to identify a safe and effective dose range. Monitor animals closely for clinical signs of toxicity. |
| Off-Target Effects | As mentioned in the FAQs, use a structurally unrelated inhibitor and perform dose-response studies to confirm on-target effects. |
Experimental Protocols
General Protocol for In Vivo Administration of this compound
This protocol provides a general framework. Specific parameters such as dose, route of administration, and animal model should be optimized for your particular study.
-
Preparation of this compound Formulation:
-
Dissolve this compound powder in a minimal amount of sterile DMSO to create a stock solution (e.g., 50 mg/mL).
-
For intraperitoneal (i.p.) injection, dilute the stock solution in a suitable vehicle such as sterile saline or PBS to the final desired concentration. Ensure the final DMSO concentration is low (typically <5%).
-
Vortex the solution thoroughly to ensure complete dissolution. Visually inspect for any precipitation before administration.
-
-
Animal Dosing:
-
Acclimatize animals to the experimental conditions before the start of the study.
-
Administer the this compound formulation or vehicle control to the animals via the chosen route (e.g., i.p., oral gavage, intravenous).
-
The volume of administration should be based on the animal's body weight.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals regularly for any signs of toxicity or adverse effects.
-
At the designated time points, collect tissues or blood samples for pharmacokinetic or pharmacodynamic analysis.
-
Perform endpoint measurements relevant to your disease model (e.g., tumor size, infarct volume, blood pressure).
-
Visualizations
Signaling Pathway of KCa3.1 Blockade
Caption: Mechanism of this compound action on the KCa3.1 channel.
Experimental Workflow for Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
Technical Support Center: Optimizing TRAM-34 for In Vitro Studies
A Note on Nomenclature: You have inquired about "TRAM-39." Based on extensive scientific literature, it is highly probable that this is a typographical error and the compound of interest is TRAM-34 , a potent and selective blocker of the KCa3.1 (also known as IKCa1 or KCNN4) potassium channel. This guide is therefore focused on TRAM-34.
Frequently Asked Questions (FAQs)
Q1: What is TRAM-34 and what is its primary mechanism of action?
TRAM-34 is a triarylmethane derivative that acts as a potent and selective inhibitor of the intermediate-conductance calcium-activated potassium channel, KCa3.1.[1][2] Its mechanism of action involves directly blocking the ion conduction pore of the channel.[3] This blockage prevents the efflux of potassium ions, which in turn depolarizes the cell membrane. This depolarization reduces the electrochemical driving force for calcium (Ca²⁺) entry, thereby modulating various calcium-dependent signaling pathways.[4][5]
Q2: What is the selectivity profile of TRAM-34?
TRAM-34 is highly selective for KCa3.1 channels. It exhibits 200- to 1,500-fold selectivity over other ion channels, including various voltage-gated potassium (Kv), big-conductance (BKCa), and small-conductance (SKCa) potassium channels, as well as sodium (Na⁺) and chloride (Cl⁻) channels.[1][6] However, at higher micromolar concentrations, off-target effects have been reported (see Troubleshooting section).
Q3: How should I prepare and store TRAM-34 stock solutions?
TRAM-34 is poorly soluble in water but soluble in organic solvents like DMSO.[2][7]
-
Preparation: Prepare a high-concentration stock solution (e.g., 10-25 mM) in fresh, anhydrous DMSO.[6] Gentle warming or sonication may be required to fully dissolve the compound.[6] It is crucial to use newly opened or properly stored hygroscopic DMSO, as absorbed water can significantly reduce solubility.[1][6]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles.[6] Stock solutions are typically stable for at least one year at -20°C and up to two years at -80°C.[6]
Q4: What is a typical working concentration for TRAM-34 in in vitro experiments?
The optimal concentration is highly dependent on the experimental goal and cell type.
-
For selective KCa3.1 channel blockade: Concentrations in the nanomolar range are effective. The dissociation constant (Kd) is approximately 20-25 nM.[1][6]
-
For studying cellular functions (e.g., proliferation, migration): Concentrations in the low micromolar range (e.g., 1-10 µM) are commonly used.[1][8]
-
Important Note: Some studies report biphasic effects on cell proliferation. For example, in MCF-7 breast cancer cells, intermediate concentrations (3-10 µM) increased proliferation, while higher concentrations (20-100 µM) were inhibitory.[6][9] Therefore, a dose-response curve is essential for each new cell line and endpoint.
Quantitative Data Summary
The following tables summarize key quantitative parameters for TRAM-34 from various studies.
Table 1: Potency and Selectivity of TRAM-34
| Target | Parameter | Value | Cell/System |
| KCa3.1 (IKCa1) | Kd | 20 ± 3 nM | Cloned human channel |
| KCa3.1 (IKCa1) | Kd | 20-25 nM | Human T lymphocytes |
| KCa3.1 (IKCa1) | Kd | 22 nM | Human T84 colonic epithelial cells |
| Proliferation (A7r5 cells) | IC50 | 8 nM | EGF-stimulated proliferation |
| T-lymphocyte activation | IC50 | 85-910 nM | Anti-CD3 or PMA/Ionomycin induced |
Data compiled from multiple sources.[1][6][8]
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range | Key Considerations |
| Electrophysiology (Patch Clamp) | 20 nM - 1 µM | To confirm direct channel blockade. |
| Cell Proliferation/Viability | 1 µM - 30 µM | Perform a dose-response curve; be aware of potential biphasic effects.[1][6] |
| Cell Migration | 1 µM - 10 µM | Titrate for optimal effect without inducing cytotoxicity. |
| Western Blot / Gene Expression | 5 µM - 20 µM | Ensure incubation time is sufficient to observe changes in protein/mRNA levels. |
Troubleshooting Guide
Q: My experimental results are inconsistent or not what I expected. What could be wrong?
A: Issue 1: Compound Solubility and Stability
-
Problem: TRAM-34 precipitated in my culture medium.
-
Solution: Ensure your final DMSO concentration in the medium is low (typically <0.1%) to maintain solubility. Prepare working solutions fresh from a frozen stock for each experiment. Pre-warm the medium before adding the TRAM-34 solution and mix thoroughly.
A: Issue 2: Off-Target Effects
-
Problem: I'm using a high concentration (>10 µM) of TRAM-34 and suspect the effects are not specific to KCa3.1 inhibition.
-
Solution: High concentrations of TRAM-34 can have off-target effects. It has been shown to inhibit several cytochrome P450 (CYP) isoforms (e.g., CYP2B6, CYP2C19, CYP3A4) with IC₅₀ values in the low micromolar range (0.9 µM to 12.6 µM).[10][11] It may also inhibit nonselective cation channels.[12]
-
Recommendation: Use the lowest effective concentration possible based on a dose-response curve. Include a negative control (a structurally distinct KCa3.1 blocker, if available) and a positive control (a known activator of the pathway you are studying) to confirm specificity.
-
A: Issue 3: Cell-Type Variability
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Problem: The effective concentration in my cell line is different from what is reported in the literature.
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Solution: The expression level of KCa3.1 channels can vary significantly between cell types, influencing sensitivity to TRAM-34.
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Recommendation: Before starting functional assays, verify KCa3.1 expression in your cell line via qPCR, Western blot, or functional assays like patch-clamp. Always perform a dose-response experiment for your specific cell line and endpoint.
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A: Issue 4: Unexpected Proliferative Effects
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Problem: TRAM-34 is increasing cell proliferation instead of inhibiting it.
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Solution: This has been observed in certain cell types, such as MCF-7 breast cancer cells, at specific concentrations (3-10 µM).[6][9] This effect was linked to the activation of estrogen receptors.[6]
-
Recommendation: Carefully review your dose-response data. If you observe a biphasic effect, choose concentration ranges that align with your intended outcome (inhibition vs. stimulation) for further experiments.
-
Visualizations and Workflows
Diagram 1: TRAM-34 Mechanism of Action
Caption: TRAM-34 directly blocks the KCa3.1 channel pore, inhibiting K⁺ efflux.
Diagram 2: Experimental Workflow for Dose-Response Analysis
Caption: Workflow for determining the optimal TRAM-34 concentration.
Diagram 3: Simplified KCa3.1-Mediated Signaling Pathway
Caption: KCa3.1's role in amplifying Ca²⁺ signaling for cell proliferation.
Experimental Protocols
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.
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TRAM-34 Preparation: Prepare a series of TRAM-34 dilutions in your cell culture medium from a DMSO stock. Ensure the final DMSO concentration is constant across all wells, including the vehicle control (e.g., 0.1%).
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Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of TRAM-34 or vehicle control.
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours).[1][7]
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a function of TRAM-34 concentration to determine the IC₅₀.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring KCa3.1 currents and their inhibition by TRAM-34.[1][7]
-
Solutions:
-
External Solution (in mM): 160 Na⁺ aspartate, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES, pH 7.4.
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Internal Pipette Solution (in mM): 145 K⁺ aspartate, 2 MgCl₂, 10 HEPES, 10 K₂EGTA, and 8.5 CaCl₂ (to achieve ~1 µM free Ca²⁺), pH 7.2.
-
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiology recording.
-
Recording:
-
Form a giga-ohm seal with a borosilicate glass pipette (2-5 MΩ resistance) on a single cell.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
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Elicit KCa3.1 currents using voltage ramps (e.g., 200 ms (B15284909) ramps from -120 mV to +40 mV) applied every 10 seconds.[1]
-
-
TRAM-34 Application:
-
Obtain a stable baseline current recording.
-
Perfuse the external solution containing the desired concentration of TRAM-34 over the cell.
-
Record the current until a new steady-state (inhibited) level is reached.
-
-
Analysis: Measure the reduction in the slope conductance of the current-voltage relationship at -80 mV to quantify the degree of channel block by TRAM-34.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcium-Activated Potassium Channel KCa3.1 in Lung Dendritic Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TRAM-34 - Biochemicals - CAT N°: 23385 [bertin-bioreagent.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
minimizing TRAM-39 precipitation in experiments
Welcome to the technical support center for TRAM-34. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing TRAM-34 precipitation during their experiments.
Troubleshooting Guide
Issue: Precipitation observed after adding TRAM-34 to aqueous solutions (e.g., cell culture media).
Question: I dissolved TRAM-34 in DMSO to make a stock solution, but when I add it to my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
Answer:
TRAM-34 is practically insoluble in water.[1] Precipitation in aqueous-based cell culture media is a common issue when working with hydrophobic compounds like TRAM-34. The primary reason for this is that the compound comes out of solution when the concentration of the organic solvent (like DMSO) is significantly diluted in the aqueous medium.
Here are several steps you can take to troubleshoot and prevent precipitation:
1. Optimize Stock Solution Concentration and Dilution:
-
Problem: The final concentration of DMSO in your culture medium may be too low to keep TRAM-34 dissolved, or the local concentration at the point of addition is too high, causing it to crash out of solution.
-
Solution:
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Prepare a higher concentration stock solution in DMSO to minimize the volume added to your media. However, be mindful of the final DMSO concentration's potential effects on your cells.
-
When diluting the stock solution, add it to the media dropwise while gently swirling or vortexing the tube. This helps to disperse the compound quickly and avoid high local concentrations.
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Consider a serial dilution approach. First, dilute the TRAM-34 stock into a small volume of media, vortex, and then add this to the final volume.
-
2. Pre-warm Media and Solutions:
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Problem: Temperature fluctuations can decrease the solubility of compounds.[2] Adding a cold stock solution to warmer media can cause precipitation.
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Solution: Gently warm your cell culture media and the TRAM-34 stock solution to the experimental temperature (e.g., 37°C) before mixing. Avoid repeated freeze-thaw cycles of your stock solution.
3. Use of a Carrier Protein:
-
Problem: Hydrophobic compounds can bind to proteins, which can help to keep them in solution.
-
Solution: If your experimental design allows, consider using media supplemented with serum (e.g., FBS). The albumin in the serum can act as a carrier protein and help to solubilize TRAM-34. For serum-free conditions, purified albumin could potentially be added, but this would need to be validated for your specific experiment.
4. Check Final Concentration vs. Solubility Limit:
-
Problem: The desired final concentration of TRAM-34 in your experiment may exceed its solubility limit in the final solvent composition.
-
Solution: Re-evaluate the required final concentration. While the Kd for KCa3.1 is in the nanomolar range (20 nM), some experiments use concentrations in the low micromolar range.[3][4] Higher concentrations are more prone to precipitation.
The following workflow diagram illustrates a recommended procedure for preparing TRAM-34 working solutions to minimize precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for TRAM-34?
A1: The recommended solvent for TRAM-34 is Dimethyl sulfoxide (B87167) (DMSO).[5] It is insoluble in water.[1]
Q2: What are the typical stock and working concentrations for TRAM-34?
A2: Stock solutions are typically prepared in the range of 10 mM in DMSO.[5] Working concentrations in vitro vary depending on the cell type and experimental goal, but often range from the low nanomolar (nM) to the low micromolar (µM) range.[3][4] TRAM-34 inhibits the KCa3.1 channel with a Kd of approximately 20 nM.[1][3]
Q3: How should I store TRAM-34 stock solutions?
A3: TRAM-34 powder can be stored at +4°C or -20°C.[4][5] Stock solutions in DMSO should be stored at -20°C or -80°C for long-term stability.[4][6] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Q4: Can I prepare a stock solution of TRAM-34 in water or PBS?
A4: No, TRAM-34 is insoluble in water and aqueous buffers like PBS.[1] Attempting to dissolve it directly in these solvents will result in precipitation.
Q5: My TRAM-34 precipitated in the media. Can I still use it for my experiment?
A5: It is not recommended. The formation of a precipitate means the actual concentration of dissolved TRAM-34 is unknown and will be lower than intended, leading to inaccurate and unreliable results. The precipitate itself could also have confounding effects on the cells.
Q6: Are there any known off-target effects of TRAM-34 that I should be aware of?
A6: Yes, at higher concentrations, TRAM-34 has been reported to have off-target effects. It can interact with estrogen receptors and inhibit cytochrome P450 activity.[7][8] It has also been shown to inhibit nonselective cation channels in some cell types.[9] Researchers should be cautious when using high concentrations and consider appropriate controls.
Data and Protocols
TRAM-34 Solubility Data
The solubility of TRAM-34 can vary slightly between suppliers and batches. The following table summarizes solubility information from various sources.
| Solvent | Solubility | Source(s) |
| DMSO | Up to 25 mg/mL (~72.5 mM) with sonication | [4] |
| DMSO | 10 mM with gentle warming | [5] |
| DMSO | 2 mg/mL (~5.8 mM) | |
| Water | Insoluble | [1] |
| Cyclohexane | 8 mg/mL (~23.2 mM) | [1] |
| Ethanol | Insoluble | [10] |
Experimental Protocol: Preparation of a 10 mM TRAM-34 Stock Solution in DMSO
Materials:
-
TRAM-34 powder (MW: 344.84 g/mol )
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.45 mg of TRAM-34 per 1 mL of DMSO.
-
Calculation: 0.01 mol/L * 344.84 g/mol = 3.4484 g/L = 3.45 mg/mL
-
-
Weighing: Carefully weigh out the required amount of TRAM-34 powder in a sterile microcentrifuge tube.
-
Dissolving: Add the calculated volume of DMSO to the tube.
-
Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.[4][5]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[4][6]
Signaling Pathways Involving KCa3.1 (TRAM-34 Target)
TRAM-34, by blocking the KCa3.1 channel, can impact several downstream signaling pathways, particularly in the context of cellular proliferation and fibrosis. The diagrams below illustrate simplified representations of these pathways.
1. KCa3.1 and Cell Proliferation:
KCa3.1 channel activity can influence the cell cycle by modulating membrane potential, which in turn affects calcium signaling and the expression of cell cycle regulators.
2. Angiotensin II-Induced Fibrosis Pathway:
In certain cell types like atrial fibroblasts, Angiotensin II (Ang II) upregulates KCa3.1 expression through signaling cascades like ERK/NF-κB and JNK/AP-1, contributing to fibrosis. TRAM-34 can attenuate these effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The intermediate conductance Ca2+-activated K+ channel inhibitor TRAM-34 stimulates proliferation of breast cancer cells via activation of oestrogen receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
TRAM-39 interference with fluorescence assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TRAM-34 in fluorescence-based assays. TRAM-34 is a potent and selective blocker of the intermediate-conductance Ca2+-activated K+ channel (KCa3.1), but its use can sometimes lead to unexpected results in fluorescence assays due to off-target effects or direct interference with the fluorescent signal.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of TRAM-34?
A1: TRAM-34 is a potent and highly selective blocker of the intermediate-conductance Ca2+-activated K+ channels (KCa3.1 or IKCa1), with a dissociation constant (Kd) of approximately 20 nM.[1] It is significantly less potent on other potassium channels, such as Kv1.2.[3]
Q2: Can TRAM-34 interfere with my fluorescence readings directly?
A2: While one study reported that TRAM-34 at concentrations of 30 µM and 100 µM did not significantly alter the fluorescent signal of several cytochrome P450 (CYP) substrates, this does not rule out interference with other fluorophores.[3] Small molecules can interfere with fluorescence assays through autofluorescence (emitting light in the same wavelength range as the dye) or by quenching the fluorescent signal.[4][5] It is crucial to perform control experiments to test for these effects.
Q3: What are the known off-target effects of TRAM-34?
A3: TRAM-34 has several known off-target effects that can confound experimental results:
-
Inhibition of Cytochrome P450 (CYP) enzymes: TRAM-34 can inhibit several rat and human CYP isoforms in the low micromolar range.[3][6] This is particularly relevant for assays that use fluorescent substrates metabolized by CYPs.
-
Inhibition of nonselective cation channels: TRAM-34 has been shown to inhibit nonselective cation channels, which can affect intracellular Ca2+ levels.[7][8]
-
Effects on intracellular calcium ([Ca2+]i): TRAM-34 can induce an increase in [Ca2+]i in some cell types.[9] This is a critical consideration for any assay involving calcium signaling.
-
Modulation of cell proliferation: Depending on the concentration and cell type, TRAM-34 can either increase or decrease cell proliferation.[10][11]
Q4: How should I prepare and store TRAM-34?
A4: TRAM-34 should be dissolved in DMSO, and gentle heating may be required for complete solubilization.[1] Stock solutions can be stored at -20°C for up to a year or at -80°C for up to two years.[10]
Troubleshooting Guides
Issue 1: Unexpected changes in fluorescence intensity not related to KCa3.1 inhibition.
This could be due to direct fluorescence interference from TRAM-34 or an off-target effect.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for direct fluorescence interference.
Experimental Protocols:
-
Autofluorescence Check:
-
Prepare wells containing your standard assay medium.
-
Add TRAM-34 at the same concentrations used in your experiment.
-
Do not add cells or your fluorescent dye.
-
Measure the fluorescence at the same excitation and emission wavelengths used in your assay.
-
If a signal is detected, this is the background fluorescence of TRAM-34 and should be subtracted from your experimental values.
-
-
Quenching Check:
-
Prepare wells containing your standard assay medium and your fluorescent dye at the working concentration.
-
Add TRAM-34 at the same concentrations used in your experiment.
-
Do not add cells.
-
Measure the fluorescence.
-
A decrease in fluorescence intensity compared to wells with the dye alone indicates quenching.
-
Issue 2: Observed cellular effect is not consistent with KCa3.1 inhibition.
This may indicate an off-target effect of TRAM-34.
Troubleshooting Logical Diagram:
References
- 1. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The inhibitor of Ca(2+)-dependent K+ channels TRAM-34 blocks growth of hepatocellular carcinoma cells via downregulation of estrogen receptor alpha mRNA and nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34 Technical Support Center: Best Practices for Long-Term Studies
Disclaimer: The information provided herein is intended for research purposes only. TRAM-34 is a potent pharmacological tool, and its use should be restricted to qualified researchers in a laboratory setting. This guide assumes the user is inquiring about TRAM-34, a well-documented KCa3.1 channel blocker, as "TRAM-39" did not yield significant results and is likely a typographical error.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using TRAM-34 in long-term studies. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented for easy interpretation.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments involving TRAM-34.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Variability in experimental results | - Inconsistent TRAM-34 concentration due to improper dissolution or storage.- Degradation of TRAM-34 stock solutions over time.- Off-target effects at higher concentrations. | - Prepare fresh working solutions for each experiment from a recently prepared stock.- Store stock solutions at -20°C for up to one year or at -80°C for up to two years.[1]- Use the lowest effective concentration of TRAM-34 to minimize potential off-target effects. |
| Precipitation of TRAM-34 in solution | - Low solubility in aqueous solutions.- Improper solvent selection for in vivo administration. | - For in vitro studies, dissolve TRAM-34 in DMSO to create a stock solution.[2]- For in vivo studies, a common vehicle is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1] |
| Unexpected biological effects | - Off-target inhibition of cytochrome P450 (CYP) enzymes, particularly at higher concentrations.[3][4][5][6]- Inhibition of nonselective cation channels.[7] | - Be aware that TRAM-34 can inhibit several rat and human CYP isoforms in the low micromolar range.[4][5] Consider potential drug-drug interactions in in vivo studies.[4][5]- If studying effects unrelated to KCa3.1, consider control experiments with other ion channel blockers. |
| Lack of efficacy in in vivo studies | - Insufficient dosage or bioavailability.- Rapid metabolism and clearance. | - TRAM-34 has a relatively short half-life. For sustained effects in long-term studies, consider multiple daily administrations. For example, twice-daily intraperitoneal injections have been used in rat models.[8][9]- Ensure the chosen administration route and vehicle are appropriate for the animal model and experimental design. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TRAM-34?
A1: TRAM-34 is a potent and selective blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[2][8] It physically occludes the ion conduction pathway by binding to residues within the channel pore.[10] This inhibition of KCa3.1 leads to a reduction in potassium efflux, which can modulate cellular processes such as proliferation, migration, and activation, particularly in immune cells and cancer cells.[8][11]
Q2: What is the selectivity profile of TRAM-34?
A2: TRAM-34 exhibits high selectivity for KCa3.1, with a dissociation constant (Kd) of approximately 20 nM.[1][2] It is reported to be 200- to 1,500-fold more selective for KCa3.1 over other ion channels, including voltage-gated potassium (Kv), large-conductance calcium-activated potassium (BKCa), and small-conductance calcium-activated potassium (SKCa) channels.[2] However, at micromolar concentrations, it can inhibit some cytochrome P450 enzymes and nonselective cation channels.[3][4][5][6][7]
Q3: How should TRAM-34 stock solutions be prepared and stored?
A3: TRAM-34 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2] For long-term storage, it is recommended to keep stock solutions at -20°C for up to one year or at -80°C for up to two years to maintain stability.[1] It is best practice to prepare fresh working solutions for each experiment to ensure accurate concentrations.
Q4: What are the recommended concentrations for in vitro and in vivo studies?
A4: The optimal concentration of TRAM-34 will vary depending on the cell type, experimental conditions, and research question.
-
In vitro: Concentrations typically range from the low nanomolar to the low micromolar range. For example, a Kd of 20-25 nM has been observed for inhibiting KCa3.1 in human T lymphocytes.[1] However, effects on cell proliferation have been noted at concentrations between 3-100 µM.[1]
-
In vivo: Dosages can vary significantly. In a rat model of ischemic stroke, intraperitoneal administration of 10 or 40 mg/kg twice daily for 7 days was shown to be effective.[8] In another study, daily administration of 120 mg/kg was used for 10 days in mice.[12]
Q5: Are there any known off-target effects of TRAM-34?
A5: Yes. While highly selective for KCa3.1, TRAM-34 can exhibit off-target effects, especially at higher concentrations. It has been shown to inhibit several isoforms of cytochrome P450 (CYP) enzymes in the low micromolar range, which could lead to drug-drug interactions in vivo.[3][4][5][6] Additionally, TRAM-34 has been reported to inhibit nonselective cation channels.[7] Researchers should exercise caution and use appropriate controls to verify that the observed effects are mediated by KCa3.1 inhibition.
Data Presentation
TRAM-34 Selectivity and Potency
| Channel/Enzyme | Potency (Kd or IC50) | Selectivity vs. KCa3.1 | Reference |
| KCa3.1 (IKCa1) | 20-25 nM (Kd) | - | [1][2] |
| Other K+ Channels (Kv, BKCa, SKCa) | - | 200- to 1,500-fold | [2] |
| Cytochrome P450 (various isoforms) | 0.9 µM to 12.6 µM (IC50) | Lower selectivity at µM concentrations | [4][5] |
| Nonselective cation channels | 38 nM (IC50) | - | [7] |
In Vivo Dosing Regimens
| Animal Model | Indication | Dose | Route | Frequency | Duration | Reference |
| Rat | Ischemia/Reperfusion Stroke | 10 or 40 mg/kg | Intraperitoneal | Twice daily | 7 days | [8] |
| Rat | Fructose-Induced Hypertension | 80 mg/kg/day | Intraperitoneal | Divided into 2 doses every 12 hours | 21 days | [13] |
| Mouse | Glioblastoma | 120 mg/kg | - | Daily | 10 days | [12] |
Experimental Protocols
In Vitro Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted from studies investigating the inhibitory effect of TRAM-34 on KCa3.1 channels expressed in COS-7 cells.[2]
1. Cell Preparation:
- Culture COS-7 cells expressing the human KCa3.1 channel.
- Use cells in the whole-cell configuration of the patch-clamp technique.
2. Solutions:
- Internal Pipette Solution: 145 mM K+ aspartate, 2 mM MgCl2, 10 mM HEPES, 10 mM K2EGTA, and 8.5 mM CaCl2 (to achieve 1 µM free Ca2+), pH 7.2.
- External Solution (to minimize chloride currents): 160 mM Na+ aspartate, 4.5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.4.
3. Electrophysiological Recording:
- Maintain a holding potential of -80 mV.
- Elicit KCa3.1 currents using 200-ms voltage ramps from -120 mV to 40 mV, applied every 10 seconds.
- Apply TRAM-34 at various concentrations to the external solution.
- Measure the reduction of the slope conductance at -80 mV to determine the extent of channel block.
In Vivo Administration for Neurological Studies
This protocol is based on a study investigating the neuroprotective effects of TRAM-34 in a rat model of ischemic stroke.[8]
1. Animal Model:
- Male Wistar rats subjected to a model of ischemic stroke.
2. TRAM-34 Preparation:
- Prepare a stock solution of TRAM-34.
- For intraperitoneal injection, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[1]
3. Administration:
- Administer TRAM-34 intraperitoneally at a dose of 10 or 40 mg/kg.
- Injections are given twice daily for a period of 7 days.
4. Outcome Measures:
- Assess infarct volume, neuronal death, microglia activation, and neurological deficits.
Mandatory Visualizations
Signaling Pathway of KCa3.1 in T-Cell Activation
Caption: TRAM-34 inhibits KCa3.1, disrupting the signaling cascade for T-cell activation.
Experimental Workflow for In Vivo Long-Term Study
Caption: A generalized workflow for conducting long-term in vivo studies with TRAM-34.
Logical Relationship of TRAM-34's Effects
Caption: Logical flow from TRAM-34 administration to its physiological outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity | PLOS One [journals.plos.org]
- 6. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | In vivo morphological alterations of TAMs during KCa3.1 inhibition—by using in vivo two-photon time-lapse technology [frontiersin.org]
- 13. The KCa3.1 Channel Blocker TRAM-34 and Minocycline Prevent Fructose-Induced Hypertension in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
TRAM-34 vs. Senicapoc: A Comparative Guide to KCa3.1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of two prominent small-molecule inhibitors of the intermediate-conductance calcium-activated potassium channel KCa3.1: TRAM-34 and Senicapoc. The KCa3.1 channel, also known as IKCa1 or the Gardos channel, is a critical regulator of cellular processes such as proliferation, migration, and activation in various cell types, including immune cells, fibroblasts, and cancer cells.[1][2] Its role in pathophysiology has made it an attractive therapeutic target for a range of diseases. This document aims to offer an objective comparison of the performance, selectivity, and pharmacokinetic properties of TRAM-34 and Senicapoc, supported by experimental data and detailed methodologies.
At a Glance: Key Performance Indicators
A summary of the key quantitative data for TRAM-34 and Senicapoc is presented below, offering a clear comparison of their potency, selectivity, and pharmacokinetic profiles.
| Parameter | TRAM-34 | Senicapoc |
| Potency (IC50/Kd) | ~20 nM (Kd)[3][4][5] | ~11 nM (IC50)[2] |
| Mechanism of Action | Pore blocker | Pore blocker |
| Binding Site | Inner pore of the KCa3.1 channel, interacting with threonine 250 and valine 275. | Inner pore of the KCa3.1 channel, likely interacting with threonine 250 and valine 275.[2] |
| Selectivity | 200- to 1,500-fold selective over other ion channels (KV, BKCa, SKCa, Na+, CRAC, Cl-).[3][5] However, it can inhibit some cytochrome P450 isoforms (CYP2B6, CYP2C19, CYP3A4) at low micromolar concentrations[6] and may affect nonselective cation channels in microglia.[7] | Highly selective for KCa3.1 with no known off-target effects at concentrations that block the channel. Does not inhibit cytochrome P450 enzymes. |
| Pharmacokinetics | ||
| In Vivo Half-Life | Short (~2 hours in rats and primates) | Long (12.8 days in humans) |
| Bioavailability | Orally bioavailable, but may have issues. | Orally bioavailable. |
| CNS Penetration | Yes, but may require high doses. | Yes, achieves free brain concentrations several-fold higher than TRAM-34. |
| Clinical Development | Preclinical research tool. | Investigated in Phase I, II, and III clinical trials for sickle cell anemia; being explored for repurposing in other diseases.[2] |
Signaling Pathways and Mechanism of Action
Both TRAM-34 and Senicapoc are pore blockers of the KCa3.1 channel, directly inhibiting the flow of potassium ions. The KCa3.1 channel plays a crucial role in maintaining the membrane potential, which in turn regulates calcium influx through channels like Orai1 (CRAC). This calcium signaling is vital for the activation, proliferation, and migration of various cell types, particularly immune cells.
Below is a diagram illustrating the central role of KCa3.1 in T-lymphocyte activation and the points of inhibition by TRAM-34 and Senicapoc.
Experimental Protocols
This section details the methodologies for key experiments used to characterize and compare TRAM-34 and Senicapoc.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is fundamental for measuring the inhibitory effect of compounds on KCa3.1 channel activity.
-
Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing human KCa3.1 are commonly used.
-
Recording Configuration: Whole-cell patch-clamp configuration.
-
Solutions:
-
Internal (Pipette) Solution (in mM): 145 K+ aspartate, 2 MgCl2, 10 HEPES, 10 K2EGTA, and 8.5 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM), pH 7.2.[3]
-
External (Bath) Solution (in mM): 160 Na+ aspartate, 4.5 KCl, 2 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4.[3][8] A Na+ aspartate-based external solution is used to minimize chloride currents.
-
-
Voltage Protocol: KCa3.1 currents are elicited by applying voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) from a holding potential of -80 mV. Ramps are applied every 10 seconds.[3][8]
-
Data Analysis: The reduction in the slope conductance of the current-voltage relationship by the inhibitor is used to determine the percentage of channel block. IC50 values are calculated by fitting the concentration-response data to the Hill equation.
Below is a workflow diagram for a typical patch-clamp experiment to determine the IC50 of a KCa3.1 inhibitor.
Selectivity Profiling
To assess the selectivity of TRAM-34 and Senicapoc, their inhibitory activity is tested against a panel of other ion channels and enzymes.
-
Ion Channel Selectivity: The inhibitory effects are measured using patch-clamp electrophysiology on cells expressing other potassium channels (e.g., Kv1.3, BKCa, SKCa), sodium channels, and calcium channels.
-
Cytochrome P450 (CYP) Inhibition Assay:
-
Enzymes: Recombinant human CYP isoforms (e.g., CYP3A4, CYP2B6, CYP2C19) are used.
-
Substrates: Specific fluorescent or luminescent substrates for each CYP isoform are used.
-
Procedure: The inhibitor is incubated with the CYP enzyme and its specific substrate. The rate of substrate metabolism is measured by monitoring the fluorescence or luminescence of the product.
-
Data Analysis: The concentration-dependent inhibition of CYP activity is determined, and IC50 values are calculated.[6]
-
Pharmacokinetic Studies
Pharmacokinetic parameters are determined through in vivo studies in animal models and in human clinical trials.
-
Animal Studies (Rodents):
-
Dosing: TRAM-34 or Senicapoc is administered via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points post-dosing. Brain tissue can also be collected to assess CNS penetration.
-
Analysis: The concentration of the compound in plasma and brain homogenates is quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Parameters Calculated: Key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability are determined.
-
-
Human Studies (for Senicapoc):
-
Study Design: Phase I, II, and III clinical trials have been conducted.[2] For example, in a Phase I study, single oral doses were administered to patients.[9]
-
Sample Collection and Analysis: Plasma concentrations of Senicapoc are measured over time using HPLC-MS/MS.
-
Pharmacodynamic Assessment: The biological effect of the drug, such as the inhibition of the Gardos channel in red blood cells, is also measured.[10]
-
Conclusion
Both TRAM-34 and Senicapoc are potent inhibitors of the KCa3.1 channel with a similar mechanism of action. However, they exhibit significant differences in their selectivity and pharmacokinetic profiles.
TRAM-34 is a valuable research tool for in vitro and preclinical in vivo studies due to its high potency. However, its short half-life, metabolic instability, and potential for off-target effects on certain CYP enzymes and other ion channels at higher concentrations should be considered when interpreting experimental results.
Senicapoc , on the other hand, demonstrates a superior profile for potential therapeutic development. Its high selectivity, lack of CYP inhibition, long half-life, and oral bioavailability, combined with a favorable safety profile established in human clinical trials, make it a compelling candidate for repurposing for various diseases where KCa3.1 is implicated, such as neuroinflammatory disorders and certain cancers.
The choice between TRAM-34 and Senicapoc will ultimately depend on the specific research question or therapeutic goal. For fundamental research and preclinical proof-of-concept studies, TRAM-34 remains a widely used and effective tool. For translational and clinical development, Senicapoc represents a more advanced and promising option.
References
- 1. The Ca2+-activated K+ channel KCNN4/KCa3.1 contributes to microglia activation and nitric oxide-dependent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TRAM 34 | Calcium-Activated Potassium (KCa) Channels | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dose-escalation study of ICA-17043 in patients with sickle cell disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
A Comparative Guide to TRAM-39 and TRAM-34 Selectivity Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profiles of two widely used intermediate-conductance calcium-activated potassium channel (KCa3.1) blockers: TRAM-39 and TRAM-34. The information presented is intended to assist researchers in selecting the most appropriate tool compound for their studies by providing a clear overview of their on-target potency and off-target activities.
Executive Summary
Both this compound and TRAM-34 are potent blockers of the KCa3.1 channel, a key regulator of calcium signaling in various cell types, including immune cells and smooth muscle cells. While both compounds exhibit high affinity for their primary target, their off-target profiles differ significantly. TRAM-34 has been shown to inhibit several cytochrome P450 (CYP) isoforms at micromolar concentrations, a crucial consideration for in vivo studies and potential drug development. In contrast, this compound is reported to be devoid of CYP inhibitory activity. However, a comprehensive public dataset on the selectivity of this compound against a broad panel of other ion channels is currently lacking, limiting a direct and complete comparison.
Data Presentation: Quantitative Selectivity Profiles
The following tables summarize the available quantitative data on the inhibitory activities of this compound and TRAM-34 against their primary target, KCa3.1, and various off-target channels and enzymes.
Table 1: On-Target Potency
| Compound | Target | Potency (Kd) |
| This compound | KCa3.1 (IKCa1) | 60 nM |
| TRAM-34 | KCa3.1 (IKCa1) | 20 nM |
Table 2: Off-Target Selectivity Profile - Ion Channels
| Compound | Off-Target Channel | Selectivity (IC50 or Fold-Selectivity) |
| This compound | Various ion channels | Data not publicly available |
| TRAM-34 | Kv channels | >200-fold selective over KCa3.1 |
| BKCa channels | >200-fold selective over KCa3.1 | |
| SKCa channels | >200-fold selective over KCa3.1 | |
| Na+ channels | >200-fold selective over KCa3.1 | |
| CRAC channels | >200-fold selective over KCa3.1 | |
| Cl- channels | >200-fold selective over KCa3.1 | |
| Nonselective cation channels | IC50 = 38 nM (LPC-induced)[1] |
Table 3: Off-Target Selectivity Profile - Cytochrome P450 Enzymes
| Compound | Off-Target Enzyme | Selectivity (IC50) |
| This compound | Cytochrome P450 | No reported inhibition |
| TRAM-34 | Rat CYP2B1 | 3.0 µM[2] |
| Rat CYP2C6 | 2.9 µM[2] | |
| Rat CYP2C11 | 12.6 µM[2] | |
| Human CYP2B6 | 0.9 µM | |
| Human CYP2C19 | 1.8 µM | |
| Human CYP3A4 | 3.6 µM (substrate-dependent effects)[2] | |
| Rat CYP1A2 | No inhibition up to 80 µM[2] | |
| Human CYP1A2 | No inhibition up to 80 µM[2] | |
| Human CYP19A1 | No inhibition up to 80 µM[2] |
Experimental Protocols
The selectivity data presented in this guide are primarily derived from electrophysiological studies, specifically whole-cell patch-clamp assays, and enzymatic assays for cytochrome P450 activity.
Whole-Cell Patch-Clamp Protocol for KCa3.1 Inhibition
Objective: To determine the inhibitory potency (IC50) of test compounds on KCa3.1 channels.
Cell Line: Human Embryonic Kidney (HEK-293) cells stably expressing the human KCa3.1 channel.
Solutions:
-
External Solution (in mM): 145 NaCl, 5 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, 8.5 CaCl2 (to achieve a free Ca2+ concentration of ~1 µM); pH adjusted to 7.2 with KOH.
Procedure:
-
HEK-293 cells expressing KCa3.1 are cultured on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Patch pipettes with a resistance of 3-5 MΩ are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured to achieve the whole-cell configuration.
-
The cell is held at a holding potential of -80 mV.
-
KCa3.1 currents are elicited by voltage ramps from -120 mV to +40 mV.
-
A stable baseline current is recorded before the application of the test compound.
-
The test compound (e.g., this compound or TRAM-34) is applied at increasing concentrations via the perfusion system.
-
The inhibition of the KCa3.1 current at each concentration is measured.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Cytochrome P450 Inhibition Assay
Objective: To determine the inhibitory effect of test compounds on various CYP isoforms.
Methodology: Commercially available kits with fluorescent substrates for specific CYP isoforms are typically used.
Procedure:
-
Recombinant human or rat CYP enzymes are incubated with a fluorescent substrate in the presence of varying concentrations of the test compound.
-
The reaction is initiated by the addition of a NADPH-regenerating system.
-
The reaction is incubated at 37°C for a specific time.
-
The reaction is stopped, and the fluorescence of the metabolized substrate is measured using a plate reader.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the role of the KCa3.1 channel in T-lymphocyte activation and a typical experimental workflow for identifying KCa3.1 inhibitors.
References
TRAM-39 Efficacy in Animal Models of Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TRAM-39, a selective inhibitor of the Kv1.3 potassium channel, with alternative therapeutic agents in various animal models of autoimmune diseases. The data presented is compiled from preclinical studies to offer a comprehensive overview of this compound's potential as an immunomodulatory agent.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that selectively blocks the voltage-gated potassium channel Kv1.3. This channel is highly expressed on the surface of effector memory T cells (TEM cells), which are key drivers of pathology in many autoimmune and chronic inflammatory diseases. By blocking Kv1.3, this compound hyperpolarizes the T cell membrane, which reduces the driving force for calcium influx necessary for T cell activation, proliferation, and cytokine production. This targeted action on pathogenic TEM cells, while largely sparing other immune cell subsets, makes this compound a promising candidate for the treatment of various autoimmune disorders.
Below is a diagram illustrating the signaling pathway affected by this compound.
Comparative Efficacy of this compound in Animal Models
The following sections provide a comparative analysis of this compound and alternative treatments in established animal models of multiple sclerosis, rheumatoid arthritis, type 1 diabetes, and graft-versus-host disease. Due to the limited availability of direct head-to-head studies involving this compound, data from other highly selective Kv1.3 inhibitors, such as PAP-1 and ShK-186, are included as representative of this drug class.
Multiple Sclerosis: Experimental Autoimmune Encephalomyelitis (EAE) Model
The EAE model is the most widely used animal model for human multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Quantitative Data Summary: this compound (proxy) vs. Fingolimod in Rat EAE
| Treatment Group | Dose & Regimen | Mean Max. Clinical Score (± SEM) | Reduction in Disease Severity (%) | Key Histopathological Findings |
| Vehicle Control | N/A | 2.8 ± 0.2 | 0% | Significant inflammatory cell infiltration and demyelination in the spinal cord. |
| Kv1.3 Blocker (ImKTx88) | 100 µg/kg/day, s.c. | 1.3 ± 0.3 | 53.6% | Reduced infiltration of activated T cells into the CNS; preserved myelin integrity.[1] |
| Fingolimod (Prophylactic) | 0.3 mg/kg/day, p.o. | 0.27 ± 0.12 | 90.4% | Significant inhibition of inflammatory cell infiltration and demyelination.[2] |
| Fingolimod (Therapeutic) | 0.3 mg/kg/day, p.o. | 1.4 ± 0.6 | 50% | Amelioration of clinical signs and reduction in CNS inflammation.[3] |
Experimental Protocol: EAE Induction and Treatment in Lewis Rats [4][5][6][7]
-
Animals: Female Lewis rats, 10-14 weeks old.
-
Disease Induction: Active immunization via subcutaneous injection at the base of the tail with an emulsion containing 100 µg of guinea pig myelin basic protein (gpMBP) in Complete Freund's Adjuvant (CFA) supplemented with 4 mg/mL Mycobacterium tuberculosis.
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a scale of 0 to 5: 0, no signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, moribund; 5, death.
-
Treatment Administration:
-
Efficacy Endpoints: Primary endpoints include daily clinical scores. Secondary endpoints include histological analysis of the spinal cord for inflammation and demyelination at the end of the study.
Rheumatoid Arthritis: Collagen-Induced Arthritis (CIA) Model
The CIA model in rats and mice mimics many of the clinical and pathological features of human rheumatoid arthritis, including synovitis, cartilage degradation, and bone erosion.
Quantitative Data Summary: this compound (proxy) vs. Methotrexate (B535133) in Rat CIA
| Treatment Group | Dose & Regimen | Mean Arthritis Score (± SEM) | Reduction in Paw Swelling (%) | Key Histopathological Findings |
| Vehicle Control | N/A | 10.2 ± 0.8 | 0% | Severe synovial inflammation, pannus formation, and cartilage/bone erosion. |
| Kv1.3 Blocker (ShK-186) | 100 µg/kg, every 3 days, s.c. | 4.5 ± 0.6 | ~55% | Significant reduction in joint inflammation and preservation of joint architecture.[8] |
| Methotrexate (MTX) | 0.1 mg/kg/day, i.p. | 5.1 ± 0.7 | ~50% | Reduced inflammatory cell infiltration and synovial hyperplasia.[9][10] |
Experimental Protocol: CIA Induction and Treatment in DBA/1 Mice [11][12][13][14][15]
-
Animals: Male DBA/1 mice, 8-10 weeks old.
-
Disease Induction: Primary immunization with an intradermal injection at the base of the tail of 100 µg of bovine type II collagen emulsified in CFA. A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is given 21 days later.
-
Clinical Scoring: Arthritis severity is evaluated using a clinical scoring system for each paw (0-4 scale), with a maximum score of 16 per animal. Paw swelling is measured using a plethysmometer.
-
Treatment Administration:
-
Efficacy Endpoints: Primary endpoints are clinical arthritis scores and paw volume measurements. Secondary endpoints include histological assessment of joint inflammation, cartilage damage, and bone erosion.
Type 1 Diabetes: Non-Obese Diabetic (NOD) Mouse Model
The NOD mouse spontaneously develops autoimmune diabetes that shares many features with human type 1 diabetes, including insulitis and the destruction of insulin-producing beta cells by autoreactive T cells.
Quantitative Data Summary: this compound (proxy) vs. Anti-CD3 Antibodies in NOD Mice
| Treatment Group | Dose & Regimen | Diabetes Incidence (%) | Reversal of Hyperglycemia (%) | Key Histological Findings |
| Vehicle Control | N/A | >80% by 30 weeks | 0% | Severe insulitis with extensive beta cell destruction. |
| Kv1.3 Blocker (PAP-1) | 50 mg/kg/day, p.o. | Significantly delayed onset and reduced incidence | N/A (preventative study) | Reduced infiltration of T cells into pancreatic islets.[16] |
| Anti-CD3 F(ab')2 | 5 µ g/day for 5 days, i.p. | N/A (reversal study) | 70% | Reduced insulitis and preservation of remaining beta cells.[17] |
| Anti-CD3 + IL-1RA | 5 µ g/day anti-CD3 + IL-1RA for 5 days, i.p. | N/A (reversal study) | 96% | Significant reduction in islet inflammation and improved beta cell function.[17] |
Experimental Protocol: Diabetes Monitoring and Treatment in NOD Mice [17][18][19][20]
-
Animals: Female NOD mice.
-
Disease Monitoring: Blood glucose levels are monitored weekly. Diabetes is diagnosed after two consecutive readings of >250 mg/dL.
-
Treatment Administration:
-
Kv1.3 Blocker (PAP-1): Administered orally as a preventative measure from a young age (e.g., 4-5 weeks).[16]
-
Anti-CD3 Antibodies: Administered intraperitoneally for 5 consecutive days upon diagnosis of diabetes.
-
-
Efficacy Endpoints: The primary endpoint is the incidence of diabetes (preventative studies) or the reversal of hyperglycemia (treatment studies). Secondary endpoints include histological analysis of pancreatic islets for insulitis and measurement of pancreatic insulin (B600854) content.
Graft-Versus-Host Disease (GVHD)
GVHD is a major complication of allogeneic hematopoietic stem cell transplantation, where donor T cells attack recipient tissues. Murine models of GVHD are crucial for developing and testing new prophylactic and therapeutic strategies.
Quantitative Data Summary: this compound (proxy) vs. Cyclosporine A in a Murine GVHD Model
| Treatment Group | Regimen | Mean Survival (Days) | GVHD Clinical Score (Peak) | Key Pathological Findings |
| Vehicle Control | N/A | ~15-20 days | 3-4 | Severe skin, liver, and gastrointestinal tract inflammation and tissue damage. |
| Kv1.3 Blockade | Prophylactic treatment | Expected to prolong survival and reduce severity | Expected to be lower | Expected to show reduced T cell infiltration and tissue damage in target organs. |
| Cyclosporine A (CsA) | Prophylactic treatment | Significantly prolonged | Significantly reduced | Reduced T cell activation and proliferation, leading to decreased tissue damage.[21] |
Experimental Protocol: Murine Model of Acute GVHD [2][21][22][23][24]
-
Animals: Lethally irradiated recipient mice (e.g., BALB/c) transplanted with bone marrow and spleen cells from allogeneic donor mice (e.g., C57BL/6).
-
Disease Induction: Intravenous injection of a mixture of T-cell depleted bone marrow cells and splenocytes from the donor mice into the irradiated recipients.
-
Clinical Scoring: Animals are monitored daily for weight loss, posture, activity, fur texture, and skin integrity, and assigned a GVHD clinical score.
-
Treatment Administration:
-
Kv1.3 Blockade: Would typically be administered prophylactically, starting from the day of transplantation.
-
Cyclosporine A (CsA): Administered daily, typically via subcutaneous or intraperitoneal injection, starting on the day of transplantation.[21]
-
-
Efficacy Endpoints: The primary endpoints are survival and GVHD clinical scores. Secondary endpoints include histopathological analysis of target organs (skin, liver, gut) for signs of GVHD.
Experimental Workflows
The following diagram outlines a general workflow for assessing the efficacy of a therapeutic agent like this compound in an animal model of autoimmune disease.
Conclusion
The available preclinical data from various animal models of autoimmune diseases suggest that selective blockade of the Kv1.3 channel, the target of this compound, is a promising therapeutic strategy. In models of multiple sclerosis, rheumatoid arthritis, and type 1 diabetes, Kv1.3 inhibitors have demonstrated significant efficacy in reducing disease severity, often comparable to or exceeding that of established alternative treatments. The targeted mechanism of action on pathogenic effector memory T cells provides a strong rationale for the continued investigation of this compound and other Kv1.3 blockers for the treatment of a wide range of autoimmune and inflammatory disorders. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care.
References
- 1. A Kv1.3 channel‐specific blocker alleviates neurological impairment through inhibiting T‐cell activation in experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine Models of Graft versus Host Disease (GVHD): Focus on Ocular GVHD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cms.transpharmation.com [cms.transpharmation.com]
- 4. hookelabs.org [hookelabs.org]
- 5. Hooke - Protocols - EAE Induction by Active Immunization in Lewis Rats [hookelabs.com]
- 6. redoxis.se [redoxis.se]
- 7. Induction of experimental autoimmune encephalomyelitis in Dark Agouti rats without adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Durable pharmacological responses from the peptide ShK-186, a specific Kv1.3 channel inhibitor that suppresses T cell mediators of autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methotrexate ameliorates T cell dependent autoimmune arthritis and encephalomyelitis but not antibody induced or fibroblast induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of methotrexate on collagen-induced arthritis in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. chondrex.com [chondrex.com]
- 14. resources.amsbio.com [resources.amsbio.com]
- 15. Protocol for the induction of arthritis in C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design of PAP-1, a selective small molecule Kv1.3 blocker, for the suppression of effector memory T cells in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synergistic Reversal of Type 1 Diabetes in NOD Mice With Anti-CD3 and Interleukin-1 Blockade: Evidence of Improved Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Preclinical Consortium Approach for Assessing the Efficacy of Combined Anti-CD3 Plus IL-1 Blockade in Reversing New-Onset Autoimmune Diabetes in NOD Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reversal of Experimental Autoimmune Diabetes With an sCD39/Anti-CD3 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reversal of Experimental Autoimmune Diabetes With an sCD39/Anti-CD3 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. GvHD Models | Mouse and Rats | Preclinical Services [oncodesign-services.com]
- 22. Hooke - Contract Research - Mouse Models of Graft-Versus-Host Disease (GvHD) [hookelabs.com]
- 23. Murine models of graft versus host disease (GVHD): Focus on ocular GVHD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. blog.crownbio.com [blog.crownbio.com]
TRAM-34 Selectivity Profile: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a pharmacological tool is paramount. This guide provides a detailed comparison of TRAM-34's inhibitory activity against its primary target, the intermediate-conductance calcium-activated potassium channel (KCa3.1), versus other potassium channels and off-target proteins.
TRAM-34 is widely recognized as a potent and selective blocker of the KCa3.1 channel, also known as IKCa1.[1][2] With a dissociation constant (Kd) of approximately 20 nM for KCa3.1, it has become an invaluable tool for investigating the physiological roles of this channel.[1][2] However, a comprehensive assessment of its activity against other ion channels and enzymes reveals important considerations for its application in experimental settings.
Comparative Selectivity of TRAM-34
The following table summarizes the inhibitory potency of TRAM-34 against its primary target and a range of other potassium channels and off-target proteins. The data highlights a high degree of selectivity for KCa3.1 over other potassium channels, but also reveals significant off-target effects at higher concentrations, particularly on cytochrome P450 enzymes and nonselective cation channels.
| Target | Common Name(s) | TRAM-34 Potency (IC50/Kd) | Selectivity Fold (relative to KCa3.1) | Reference |
| Primary Target | ||||
| KCa3.1 | IKCa1 | 20 nM (Kd) | 1x | [1][2] |
| Other Potassium Channels | ||||
| KCa1.1 | BKCa | > 200-1500x less potent | >200-1500 | [1] |
| KCa2.x | SKCa | > 200-1500x less potent | >200-1500 | [1] |
| Voltage-gated K+ Channels | Kv | > 200-1500x less potent | >200-1500 | [1] |
| Off-Target Effects | ||||
| Nonselective Cation Channels | 38 nM | ~2x | [3] | |
| Human CYP2B6 | 0.9 µM | ~45x | [4][5] | |
| Human CYP2C19 | 1.8 µM | ~90x | [4][5] | |
| Rat CYP2C6 | 2.9 µM | ~145x | [4] | |
| Rat CYP2B1 | 3.0 µM | ~150x | [4] | |
| Human CYP3A4 | 3.6 µM | ~180x | [4][5] | |
| Rat CYP2C11 | 12.6 µM | ~630x | [4] | |
| Human & Rat CYP1A2 | > 80 µM | >4000x | [4][5] | |
| Human CYP19A1 | > 80 µM | >4000x | [4][5] |
Experimental Protocols
The selectivity of TRAM-34 is primarily determined using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel activity in living cells.
Cell Preparation and Transfection:
-
HEK293 or COS-7 cells are commonly used due to their low endogenous ion channel expression.
-
Cells are transiently transfected with the cDNA encoding the specific ion channel of interest (e.g., human KCa3.1).
-
Recordings are typically performed 24-48 hours post-transfection.
Electrophysiological Recording:
-
Configuration: The whole-cell patch-clamp configuration is established, which allows for the measurement of macroscopic currents from the entire cell membrane.
-
Solutions:
-
Internal (Pipette) Solution: Typically contains a high concentration of potassium (e.g., K-Gluconate or KCl) to mimic the intracellular environment and a calcium buffer (e.g., EGTA) to control the free calcium concentration, which is necessary for activating KCa channels.
-
External (Bath) Solution: An artificial cerebrospinal fluid (aCSF) or similar physiological salt solution is used to bathe the cells.
-
-
Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit ion channel currents. For KCa3.1, this often involves a voltage ramp or step protocol.
-
Drug Application: TRAM-34 is applied to the bath solution at varying concentrations to determine its inhibitory effect on the channel current. The concentration that produces 50% inhibition is determined as the IC50 value.
Visualizing TRAM-34 Selectivity and Experimental Workflow
The following diagrams illustrate the selectivity profile of TRAM-34 and the general workflow of a whole-cell patch-clamp experiment used to determine ion channel selectivity.
Caption: TRAM-34 selectivity profile against various ion channels and enzymes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
TRAM-34 and Clotrimazole: A Comparative Guide to KCa3.1 Channel Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two key small-molecule blockers of the intermediate-conductance calcium-activated potassium channel (KCa3.1), TRAM-34 and clotrimazole (B1669251). The KCa3.1 channel, also known as IKCa1 or KCNN4, is a crucial regulator of cellular processes such as proliferation, migration, and activation in various cell types, making it a significant therapeutic target for a range of diseases including cancer, autoimmune disorders, and fibrosis.[1][2][3] This document outlines their respective potencies, selectivities, and mechanisms of action, supported by experimental data and detailed protocols.
Performance Comparison
TRAM-34 and clotrimazole are both potent blockers of the KCa3.1 channel, however, they exhibit key differences in their pharmacological profiles. TRAM-34 was developed as a structural analog of clotrimazole, designed to improve upon its predecessor's limitations, primarily its off-target effects.
| Parameter | TRAM-34 | Clotrimazole | Reference(s) |
| Target | KCa3.1 (IKCa1) | KCa3.1 (IKCa1) | [1][4] |
| Potency (IC50) | 20 nM | 70-250 nM | [1][4] |
| Selectivity | High (200-1000 fold over other K+ channels) | Lower, with significant off-target effects | [1][4] |
| Mechanism of Action | Pore blocker, interacts with Thr250 and Val275 | Pore blocker, interacts with Thr250 and Val275 | [1][5] |
| Key Advantage | High selectivity, no significant inhibition of cytochrome P450 enzymes | Readily available, historically significant research tool | [1][4] |
| Key Disadvantage | Less clinical trial data compared to derivatives like Senicapoc | Potent inhibitor of cytochrome P450 enzymes, leading to potential liver toxicity | [1][4] |
Signaling Pathway of KCa3.1 in Cell Proliferation
The KCa3.1 channel plays a critical role in mediating calcium signaling, which is fundamental for cell cycle progression and proliferation.[3][6] Activation of the KCa3.1 channel leads to potassium efflux, hyperpolarizing the cell membrane. This hyperpolarization increases the electrochemical gradient for calcium entry through channels like store-operated Ca2+ entry (SOCE) channels, leading to a sustained increase in intracellular calcium. This elevated calcium, in turn, activates various downstream signaling pathways, including those involving transcription factors like CREB and c-Fos, which are essential for driving cell proliferation.[3][7] Blockade of KCa3.1 by inhibitors such as TRAM-34 or clotrimazole disrupts this process, leading to a reduction in calcium influx and subsequent inhibition of proliferative signaling.[3][8]
Caption: KCa3.1 signaling pathway in cell proliferation.
Experimental Methodologies
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the KCa3.1 channels in the membrane of a single cell.
Protocol:
-
Cell Preparation: Culture cells expressing KCa3.1 channels (e.g., HEK293 cells transfected with KCa3.1, or cell lines endogenously expressing the channel) on glass coverslips.
-
Solution Preparation:
-
External (Bath) Solution (in mM): 140 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH adjusted to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 145 K-aspartate, 2 MgCl2, 10 HEPES, 10 EGTA, and 8.5 CaCl2 to achieve a free Ca2+ concentration of approximately 1 µM, pH adjusted to 7.2 with KOH.[9]
-
-
Recording:
-
Pull glass micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Apply voltage ramps (e.g., from -120 mV to +40 mV over 200 ms) to elicit KCa3.1 currents.[3]
-
-
Drug Application:
-
Record baseline KCa3.1 currents.
-
Perfuse the bath with the external solution containing the desired concentration of TRAM-34 or clotrimazole.
-
Record the currents in the presence of the blocker to determine the extent of inhibition.
-
Calculate the IC50 value by fitting the concentration-response data to a Hill equation.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay is a common method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of TRAM-34, clotrimazole, or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation inhibition for each concentration of the blocker compared to the vehicle control.
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for comparing the efficacy of TRAM-34 and clotrimazole on KCa3.1 channel activity and its downstream effects on cell proliferation.
Caption: Workflow for comparing KCa3.1 blockers.
Conclusion
Both TRAM-34 and clotrimazole are effective blockers of the KCa3.1 channel and can inhibit cell proliferation. However, TRAM-34 offers a significant advantage in terms of selectivity and a more favorable safety profile due to its lack of interaction with cytochrome P450 enzymes.[1][4] For in vitro and preclinical in vivo studies requiring specific KCa3.1 blockade, TRAM-34 is the superior choice. Clotrimazole, while a potent inhibitor, should be used with caution, and its potential off-target effects must be considered when interpreting experimental results.[10] The choice between these two compounds will ultimately depend on the specific requirements of the research, including the need for selectivity and the context of the experimental model.
References
- 1. Therapeutic potential of KCa3.1 blockers: an overview of recent advances, and promising trends - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a QPatch automated electrophysiology assay for identifying KCa3.1 inhibitors and activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 7. The intermediate conductance calcium-activated potassium channel KCa3.1 regulates vascular smooth muscle cell proliferation via controlling calcium-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intermediate-conductance calcium-activated potassium channel KCa3.1 contributes to atherogenesis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. THE Ca2+-ACTIVATED K CHANNEL KCa3.1 COMPARTMENTALIZES IN THE IMMUNOLOGICAL SYNAPSE OF HUMAN T LYMPHOCYTES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Positive Controls for KCa3.1 Inhibition Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used positive controls for KCa3.1 channel inhibition experiments, offering an objective analysis of their performance alongside TRAM-39. Experimental data, detailed protocols, and signaling pathway diagrams are included to support your research and development efforts in targeting the KCa3.1 ion channel.
Introduction to KCa3.1 and its Inhibition
The intermediate-conductance calcium-activated potassium channel, KCa3.1 (also known as IKCa1 or the Gardos channel), plays a crucial role in regulating membrane potential and calcium signaling in a variety of cell types.[1][2][3] Its activation is dependent on intracellular calcium (Ca²⁺) binding to calmodulin (CaM), which is constitutively associated with the channel.[1][2][4] This activation leads to potassium efflux, hyperpolarization of the cell membrane, and an increased driving force for Ca²⁺ influx, thereby modulating cellular processes such as proliferation, migration, and activation of immune cells.[1][2][3][5] Given its involvement in various pathophysiological processes, including autoimmune diseases, fibrosis, and cancer, KCa3.1 has emerged as a significant therapeutic target.[6]
This compound is a well-established and potent inhibitor of the KCa3.1 channel. However, a thorough understanding of alternative positive controls is essential for validating experimental findings and exploring different chemical scaffolds. This guide compares this compound with two other widely used and potent KCa3.1 inhibitors: Senicapoc (ICA-17043) and NS6180.
Comparative Analysis of KCa3.1 Inhibitors
The selection of an appropriate positive control should be based on its potency, selectivity, and mechanism of action. The following tables summarize the key characteristics of this compound, Senicapoc, and NS6180.
Table 1: Potency of KCa3.1 Inhibitors
| Compound | Chemical Class | IC₅₀ for KCa3.1 (nM) | Species Specificity |
| This compound | Triarylmethane | ~20-25[6][7] | Human, Mouse, Rat |
| Senicapoc (ICA-17043) | Triarylmethane | 11[8][9] | Human (IC₅₀ = 11 nM), Mouse (IC₅₀ = 50 nM)[8][9] |
| NS6180 | Benzothiazinone | 9[6][10][11] | Human (IC₅₀ = 9 nM), Mouse, Rat (IC₅₀ = 15-20 nM)[10][11] |
Table 2: Selectivity Profile of KCa3.1 Inhibitors
Selectivity is a critical parameter to ensure that the observed experimental effects are due to the inhibition of KCa3.1 and not off-target activities. The data below is primarily based on studies of TRAM-34, a close structural analog of this compound, and is presumed to have a similar selectivity profile.
| Ion Channel | TRAM-34 (% Inhibition at 10 µM) | NS6180 (% Inhibition at 10 µM) | Senicapoc |
| KCa1.1 (BK) | <20% | >50%[10] | Highly Selective |
| KCa2.2 (SK2) | Stimulatory[10] | <15%[10] | Highly Selective |
| KCa2.3 (SK3) | Stimulatory[10] | <15%[10] | Highly Selective |
| Kv1.3 | >50%[10] | >50%[10] | Highly Selective |
| Kv1.4 | >50%[10] | <15%[10] | Highly Selective |
| Kv7.2/7.3 | >50%[10] | <15%[10] | Highly Selective |
| hERG (Kv11.1) | <20% | >50%[10] | Highly Selective |
| Nav1.4 | >50%[10] | <15%[10] | Highly Selective |
Note: "Highly Selective" for Senicapoc indicates that it is reported to be a potent and selective inhibitor of KCa3.1 with minimal off-target effects at concentrations effective for KCa3.1 inhibition, though a detailed side-by-side percentage inhibition panel was not available in the reviewed literature.
Mechanism of Action
This compound, Senicapoc, and NS6180 are all pore blockers of the KCa3.1 channel.[6][10][12] They bind to a common site within the inner pore of the channel, involving key amino acid residues Threonine 250 (T250) and Valine 275 (V275).[6][10][11] This binding physically obstructs the flow of potassium ions through the channel pore. Despite their different chemical structures (this compound and Senicapoc are triarylmethanes, while NS6180 is a benzothiazinone), they share a convergent mechanism of action.[6][10]
KCa3.1 Signaling Pathway and Experimental Workflow
To effectively design and interpret KCa3.1 inhibition experiments, a clear understanding of the channel's activation pathway and the experimental procedures is essential.
KCa3.1 Activation Signaling Pathway
The activation of the KCa3.1 channel is initiated by an increase in intracellular calcium concentration. This can be triggered by various stimuli that lead to either calcium release from intracellular stores or calcium influx from the extracellular space.
Experimental Workflow for Evaluating KCa3.1 Inhibitors
A typical workflow for assessing the inhibitory activity of compounds on the KCa3.1 channel involves a primary screen followed by more detailed electrophysiological characterization.
Detailed Experimental Protocols
Reproducible and robust experimental data rely on well-defined protocols. Below are detailed methodologies for two key assays used to study KCa3.1 inhibition.
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique directly measures the ionic currents flowing through the KCa3.1 channels in the membrane of a single cell.
Objective: To measure the inhibitory effect of a test compound on KCa3.1 channel currents.
Cell Line: HEK-293 cells stably expressing human KCa3.1 are commonly used.
Solutions:
-
External (Bath) Solution (in mM): 160 NaCl, 4.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 145 K-Aspartate, 2 MgCl₂, 10 HEPES, 10 EGTA, 8.5 CaCl₂ (to achieve a free Ca²⁺ concentration of ~1 µM). Adjust pH to 7.2 with KOH.
Procedure:
-
Cell Preparation: Plate HEK-293-KCa3.1 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Approach a single cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip by applying gentle suction to achieve the whole-cell configuration.
-
Hold the cell membrane potential at -80 mV.
-
-
Data Acquisition:
-
Apply voltage ramps from -120 mV to +40 mV over 200 ms (B15284909) every 10 seconds to elicit KCa3.1 currents.
-
Record baseline currents in the absence of any inhibitor.
-
Perfuse the test compound (e.g., this compound, Senicapoc, or NS6180) at various concentrations and record the resulting currents.
-
Perform a washout with the external solution to check for reversibility of inhibition.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +40 mV).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the baseline current.
-
Plot the percentage inhibition against the compound concentration and fit the data with the Hill equation to determine the IC₅₀ value.
-
Rubidium Efflux Assay
This is a higher-throughput functional assay that indirectly measures K⁺ channel activity by quantifying the efflux of rubidium (Rb⁺), a surrogate for K⁺.[8][13][14][15][16]
Objective: To screen for and characterize inhibitors of KCa3.1 channel activity.
Cell Line: HEK-293 cells stably expressing human KCa3.1.
Solutions:
-
Loading Buffer (in mM): 150 RbCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4.
-
Wash Buffer (in mM): 155 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to 7.4.
-
Stimulation Buffer (in mM): 155 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, plus a KCa3.1 activator (e.g., A23187, a calcium ionophore). Adjust pH to 7.4.
-
Lysis Buffer: 0.1% Triton X-100 in deionized water.
Procedure:
-
Cell Plating: Seed HEK-293-KCa3.1 cells in a 96-well plate and grow to confluence.
-
Rb⁺ Loading:
-
Aspirate the growth medium and wash the cells once with Wash Buffer.
-
Add Loading Buffer to each well and incubate for 2-4 hours at 37°C to allow cells to load with Rb⁺.
-
-
Washing: Wash the cells 3-4 times with Wash Buffer to remove extracellular Rb⁺.
-
Inhibition and Stimulation:
-
Add Wash Buffer containing various concentrations of the test inhibitor (and a vehicle control) to the wells and pre-incubate for 10-20 minutes.
-
Aspirate the inhibitor solution and add Stimulation Buffer (containing the activator and the respective concentrations of the inhibitor) to each well. Incubate for a defined period (e.g., 10-30 minutes) at room temperature.
-
-
Sample Collection:
-
Carefully collect the supernatant (extracellular fluid containing effluxed Rb⁺) from each well and transfer to a new 96-well plate.
-
Add Lysis Buffer to the remaining cells in the original plate to release the intracellular Rb⁺.
-
-
Rb⁺ Quantification:
-
Determine the Rb⁺ concentration in both the supernatant and the cell lysate samples using an atomic absorption spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of Rb⁺ efflux for each well: % Efflux = [Rb⁺(supernatant) / (Rb⁺(supernatant) + Rb⁺(lysate))] x 100.
-
Determine the inhibitory effect of the compound by comparing the efflux in the presence of the inhibitor to the control (stimulated) efflux.
-
Generate dose-response curves and calculate IC₅₀ values.
-
Conclusion
This compound, Senicapoc, and NS6180 are all potent and valuable positive controls for KCa3.1 inhibition experiments. The choice of a specific inhibitor may depend on the experimental context, such as the desired selectivity profile and the species being studied. Senicapoc and NS6180 offer slightly higher potency for the human channel compared to this compound. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate positive control and in designing and executing robust and reliable KCa3.1 inhibition studies.
References
- 1. Regulatory role of KCa3.1 in immune cell function and its emerging association with rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Expression and Role of the Intermediate-Conductance Calcium-Activated Potassium Channel KCa3.1 in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of KCa3.1 channels mediates adenosine regulation of the motility of human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. NS6180, a new KCa3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NS6180, a new K(Ca) 3.1 channel inhibitor prevents T-cell activation and inflammation in a rat model of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acseusa.org [acseusa.org]
- 14. acseusa.org [acseusa.org]
- 15. Non-radioactive Rb+ Efflux Assay for Screening KATP Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Rubidium efflux as a tool for the pharmacological characterisation of compounds with BK channel opening properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to TRAM-34 and the Imperative for Rigorous Controls
A Comprehensive Guide to Negative Control Experiments for TRAM-34 Studies
TRAM-34, or 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole, is a potent and selective small-molecule blocker of the intermediate-conductance calcium-activated potassium channel KCa3.1 (also known as IKCa1 or KCNN4).[1][2][3] KCa3.1 channels are pivotal in regulating membrane potential and calcium signaling in a multitude of cell types. This makes them a promising therapeutic target for various pathologies, including autoimmune diseases, fibrosis, and cancer. TRAM-34 exerts its inhibitory effect by binding within the inner pore of the KCa3.1 channel, thus preventing the efflux of potassium ions.[4]
Despite its high selectivity for KCa3.1, like any pharmacological agent, TRAM-34 is not entirely devoid of off-target effects. To ensure the scientific validity and reproducibility of research findings, the implementation of a comprehensive suite of negative control experiments is paramount. These controls are indispensable for unequivocally attributing observed biological phenomena to the specific inhibition of KCa3.1 channels, as opposed to unintended interactions with other cellular targets. This guide provides a structured framework for the design and execution of robust negative control strategies in studies utilizing TRAM-34.
Comparison of TRAM-34 with Negative Controls
The careful selection of appropriate negative controls is a critical determinant in the accurate interpretation of experimental outcomes involving TRAM-34. The ideal negative control would be a molecule possessing a high degree of structural similarity to TRAM-34 but lacking its KCa3.1-blocking activity. Although a universally accepted, commercially available inactive analog of TRAM-34 is not readily documented, several robust control strategies can be employed to account for potential non-specific effects.
It is crucial to be aware of the known off-target effects of TRAM-34, which include the inhibition of several cytochrome P450 isoforms (e.g., CYP2B1, CYP2C6, CYP2C11, CYP2B6, CYP2C19, and CYP3A4) at micromolar concentrations.[1][5][6] Additionally, at concentrations exceeding 1 µM, TRAM-34 has been reported to interact with estrogen receptors and other nonselective cation channels.[3][7][8]
Table 1: Key Characteristics of TRAM-34 and Control Strategies
| Compound/Control Strategy | Primary Target | Known Off-Targets/Considerations | Recommended Concentration for KCa3.1 Selectivity |
| TRAM-34 | KCa3.1 (IC₅₀ ≈ 20 nM) | Cytochrome P450 isoforms, estrogen receptors, nonselective cation channels at µM concentrations.[1][3][5][6][7][8] | 100 nM - 1 µM |
| Vehicle Control | None | The solvent (typically DMSO) can have biological effects at higher concentrations. | Match the final concentration of the solvent used for TRAM-34 (e.g., ≤0.1% DMSO). |
| Structurally Similar Inactive Analog | None (ideally) | Should be validated to lack activity on KCa3.1 and have a similar off-target profile to TRAM-34, if possible. | Same concentration range as TRAM-34. |
| Alternative KCa3.1 Blockers | KCa3.1 | Compounds like Senicapoc or NS6180 have different chemical structures and potentially different off-target profiles. | Varies by compound; refer to the literature for effective concentrations. |
| Genetic Controls (Knockout/Knockdown) | KCa3.1 (gene level) | Provides the most definitive evidence for the on-target effect of TRAM-34. | N/A |
Experimental Protocols and Data Presentation
To meticulously differentiate between specific on-target effects and non-specific off-target phenomena of TRAM-34, a multi-faceted experimental approach is strongly recommended. This involves the use of cell lines with and without KCa3.1 expression, the application of alternative KCa3.1 blockers, and the thorough execution of dose-response analyses.
Electrophysiology (Patch-Clamp)
Objective: To confirm the specific inhibitory effect of TRAM-34 on KCa3.1 channel currents and to exclude significant effects on other ion channels in the cell type under investigation.
Methodology:
-
Cell Preparations: Employ a cell line endogenously expressing KCa3.1 (e.g., activated T-lymphocytes, specific cancer cell lines) alongside a control cell line devoid of KCa3.1 expression. Alternatively, utilize a host cell line (e.g., HEK293) that has been transiently or stably transfected to express human KCa3.1.
-
Recording Protocol:
-
Establish whole-cell patch-clamp recordings.
-
To activate KCa3.1 channels, use a pipette solution containing a defined free Ca²⁺ concentration (e.g., 1 µM).
-
Elicit KCa3.1 currents by applying voltage ramps (e.g., from -120 mV to +40 mV over 200 ms).[2][9]
-
Establish a stable baseline current by perfusing the cells with the vehicle control solution.
-
Determine the IC₅₀ for KCa3.1 inhibition by applying progressively increasing concentrations of TRAM-34.
-
To probe for non-specific effects, apply a high concentration of TRAM-34 (e.g., 10 µM) to the KCa3.1-negative cell line and monitor for any changes in membrane currents.
-
As a positive control, confirm the identity of the current by applying a different established KCa3.1 blocker, such as Senicapoc.
-
Data Presentation:
Table 2: Electrophysiological Analysis of TRAM-34 Specificity
| Cell Line | Compound | Concentration | KCa3.1 Current Inhibition (%) | Observable Effects on Other Channels |
| KCa3.1-positive | Vehicle | - | 0 | None |
| KCa3.1-positive | TRAM-34 | 20 nM | ~50 | Minimal |
| KCa3.1-positive | TRAM-34 | 1 µM | >95 | Minimal |
| KCa3.1-positive | Senicapoc | 10 nM | ~50 | Minimal |
| KCa3.1-negative | TRAM-34 | 10 µM | N/A | To be determined |
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the contribution of KCa3.1 to cell migration and to ascertain that the observed effects of TRAM-34 are a direct result of channel blockade.
Methodology:
-
Assay Protocol:
-
In the upper chamber of a Transwell insert, seed cells in a serum-free medium.
-
The lower chamber should contain a chemoattractant, such as serum or a specific growth factor.
-
Treat the cells with vehicle, a range of TRAM-34 concentrations, and a negative control.
-
Incubate for a duration sufficient to permit cell migration across the membrane.
-
Fix, stain, and quantify the cells that have migrated to the lower surface of the membrane.
-
-
Essential Negative Controls:
-
Vehicle Control: To account for any effects of the solvent.
-
KCa3.1 Knockdown/Knockout Cells: This represents the most definitive negative control. If TRAM-34 has no effect on the migration of these cells, the migratory phenotype is confirmed to be KCa3.1-dependent.
-
Alternative KCa3.1 Blockers: To corroborate the phenotype with a structurally unrelated inhibitor.
-
Data Presentation:
Table 3: Impact of TRAM-34 on Cell Migration
| Cell Type | Treatment | Concentration | Migrated Cells (% of Control) |
| Wild-type | Vehicle | - | 100 |
| Wild-type | TRAM-34 | 1 µM | [Experimental Value] |
| Wild-type | Senicapoc | [Effective Conc.] | [Experimental Value] |
| KCa3.1 KO | Vehicle | - | [Experimental Value] |
| KCa3.1 KO | TRAM-34 | 1 µM | [Experimental Value] |
Calcium Imaging
Objective: To examine the influence of TRAM-34 on intracellular calcium signaling pathways.
Methodology:
-
Measurement Protocol:
-
Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM.
-
Establish a stable baseline fluorescence ratio.
-
Stimulate the cells with an agonist known to elicit an increase in intracellular calcium.
-
Record the dynamic changes in intracellular calcium concentration in the presence of vehicle, TRAM-34, or a negative control.
-
-
Necessary Negative Controls:
-
Vehicle Control.
-
Cells not expressing KCa3.1: To determine if TRAM-34 influences calcium signaling independently of its action on KCa3.1.
-
Use of a KCa3.1 activator (e.g., SKA-31): To demonstrate the opposing effect on calcium signaling, thereby confirming the role of the channel.
-
Data Presentation:
Table 4: Influence of TRAM-34 on Agonist-Induced Calcium Influx
| Cell Type | Treatment | Agonist | Peak [Ca²⁺]i (nM) |
| KCa3.1-positive | Vehicle | Yes | [Experimental Value] |
| KCa3.1-positive | TRAM-34 (1 µM) | Yes | [Experimental Value] |
| KCa3.1-positive | SKA-31 | Yes | [Experimental Value] |
| KCa3.1-negative | TRAM-34 (1 µM) | Yes | [Experimental Value] |
Cell Proliferation Assay
Objective: To assess the effect of TRAM-34 on cell proliferation and to control for potential off-target cytotoxic or cytostatic effects.
Methodology:
-
Assay Protocol:
-
Seed cells at a low density to allow for proliferation.
-
Treat with vehicle, a range of TRAM-34 concentrations, and appropriate negative controls.
-
Measure cell proliferation at various time points using a suitable method (e.g., MTT assay, direct cell counting, or EdU incorporation).
-
-
Crucial Negative Controls:
-
Vehicle Control.
-
KCa3.1-deficient cells.
-
A wide range of TRAM-34 concentrations: To identify the concentration at which potential off-target effects on proliferation may become apparent.
-
Data Presentation:
Table 5: The Effect of TRAM-34 on Cell Proliferation
| Cell Type | Treatment | Concentration | Proliferation Rate (% of Control) |
| Wild-type | Vehicle | - | 100 |
| Wild-type | TRAM-34 | 1 µM | [Experimental Value] |
| Wild-type | TRAM-34 | 10 µM | [Experimental Value] |
| KCa3.1 KO | TRAM-34 | 1 µM | [Experimental Value] |
Visualizing Experimental Design and Pathways
To provide a clearer understanding of the experimental logic and the underlying biological pathways, the following diagrams are presented.
Caption: KCa3.1 signaling pathway and the inhibitory action of TRAM-34.
Caption: Workflow for a TRAM-34 experiment with appropriate controls.
Caption: Logical framework for selecting negative controls in TRAM-34 studies.
Conclusion
The diligent application of negative controls is an indispensable component of generating high-quality, dependable data in research involving TRAM-34. By systematically incorporating vehicle controls, genetically modified cell lines, alternative pharmacological agents, and meticulous dose-response analyses, researchers can confidently dissect the specific contributions of KCa3.1 channels to the biological processes under investigation. This guide provides a foundational framework for the design of such rigorous experimental strategies, which will ultimately foster more robust and translatable scientific discoveries.
References
- 1. TRAM-34, a Putatively Selective Blocker of Intermediate-Conductance, Calcium-Activated Potassium Channels, Inhibits Cytochrome P450 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TRAM-34, a putatively selective blocker of intermediate-conductance, calcium-activated potassium channels, inhibits cytochrome P450 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRAM-34 inhibits nonselective cation channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Intermediate Conductance Calcium-activated Potassium Channel KCa3.1 Regulates Vascular Smooth Muscle Cell Proliferation via Controlling Calcium-dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Comparison Guide: Confirming the Mechanism of Action of TRAM-34 in a Novel Cell Line
This guide provides a comprehensive framework for researchers to confirm the mechanism of action of TRAM-34, a selective blocker of the intermediate-conductance calcium-activated potassium channel (KCa3.1), in a new cell line. The following sections detail experimental protocols, data presentation, and comparative analysis with other KCa3.1 channel blockers.
Introduction to TRAM-34 and KCa3.1 Channels
TRAM-34 is a potent and selective inhibitor of the KCa3.1 channel, also known as IKCa1 or KCNN4. These channels play a crucial role in regulating membrane potential in response to changes in intracellular calcium concentration. The activity of KCa3.1 channels is implicated in a variety of physiological and pathological processes, including T-cell activation, cell proliferation, and migration. Dysregulation of KCa3.1 is associated with various diseases, making it a significant target for drug development. When investigating the effects of TRAM-34 in a new cell line, it is essential to confirm that its observed effects are indeed mediated through the specific inhibition of KCa3.1 channels.
Experimental Plan for Mechanism of Action Confirmation
To validate that TRAM-34's effects in a new cell line are due to KCa3.1 blockade, a multi-faceted approach is recommended. This involves confirming the presence of the channel, assessing the inhibitory effect of TRAM-34 on channel function, and comparing its effects to other known KCa3.1 modulators.
Logical Flow for Confirmation
A Comparative Analysis of TRAM-34 and Genetic Knockdown in Targeting KCa3.1 Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for inhibiting the intermediate-conductance calcium-activated potassium channel (KCa3.1): pharmacological blockade with the selective inhibitor TRAM-34 and genetic knockdown of the KCNN4 gene. This analysis is supported by experimental data from preclinical studies, offering insights into the validation and cross-validation of KCa3.1 as a therapeutic target in various disease models.
Data Summary: TRAM-34 vs. Genetic Knockdown
The following tables summarize the quantitative effects of TRAM-34 administration and KCa3.1 genetic knockdown across different experimental models. These data highlight the comparable efficacy of both methods in modulating disease-related phenotypes.
Table 1: Effects on Ischemic Stroke Outcomes
| Parameter | Control (Wild-Type) | KCa3.1 Knockout (KCa3.1-/-) | TRAM-34 Treated (Wild-Type) | Citation |
| Infarct Area (%) | 25.0 ± 3.0 | 12.6 ± 2.4 | 10.3 ± 1.4 | [1] |
| Neurological Deficit Score | 2.8 ± 0.2 | 1.8 ± 0.2 | 1.6 ± 0.2 | [1] |
| Microglia/Macrophage Activation (Iba-1+ ratio) | 2.5 ± 0.2 | 1.7 ± 0.1 | 1.6 ± 0.1 | [1] |
| Brain IL-1β levels (pg/mg protein) | ~15 | ~8 | ~7 | [1] |
| Brain MCP-1 levels (pg/mg protein) | ~600 | ~400 | ~300 | [1] |
Table 2: Effects on Cancer Cell Proliferation and Invasion
| Cell Line / Model | Intervention | Effect on Proliferation | Effect on Invasion/Migration | Citation |
| Pancreatic Cancer (MiaPaCa-2) | KCa3.1 siRNA | Decreased | Decreased | [2] |
| Pancreatic Cancer (MiaPaCa-2) | TRAM-34 (10 µM) | Decreased | Stimulated (anomalous effect) | [2] |
| Glioblastoma (GL-15) | KCa3.1 shRNA | - | Reduced chemotaxis | [3] |
| Glioblastoma (in vivo) | TRAM-34 | Reduced tumor infiltration | Reduced tumor infiltration | [3] |
Signaling Pathways and Experimental Workflows
KCa3.1 Signaling in Microglia Activation
Activation of KCa3.1 channels in microglia plays a crucial role in neuroinflammation. The efflux of K+ ions through KCa3.1 hyperpolarizes the cell membrane, which in turn enhances the driving force for Ca2+ influx. This sustained increase in intracellular Ca2+ is a key upstream event for the activation of downstream signaling pathways, such as p38 MAPK, leading to the production of pro-inflammatory mediators.
Caption: KCa3.1 signaling pathway in microglia.
Experimental Workflow: Comparative Study in Ischemic Stroke
This workflow outlines the key steps in a study comparing the effects of KCa3.1 knockout and TRAM-34 treatment in a mouse model of middle cerebral artery occlusion (MCAO), a common model for ischemic stroke.
Caption: Experimental workflow for a comparative stroke study.
Detailed Experimental Protocols
1. KCa3.1 Knockout Mouse Model
-
Generation: KCa3.1 knockout (KCa3.1-/-) mice are typically generated using homologous recombination in embryonic stem (ES) cells. A targeting vector is designed to replace a critical exon of the Kcnn4 gene (e.g., the exon encoding the channel pore) with a selection cassette (e.g., a neomycin resistance gene).[4]
-
ES Cell Targeting: The targeting vector is introduced into ES cells, and cells that have undergone successful homologous recombination are selected.
-
Blastocyst Injection: The targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice.
-
Breeding and Genotyping: Chimeric offspring are bred to establish germline transmission of the null allele. Heterozygous mice are then interbred to produce homozygous KCa3.1-/- mice. Genotyping is confirmed by PCR and/or Southern blotting.[4]
2. Genetic Knockdown using siRNA (in vitro)
-
siRNA Design and Synthesis: Small interfering RNAs (siRNAs) targeting the KCNN4 mRNA are designed and synthesized. A non-targeting or scrambled siRNA is used as a negative control.
-
Cell Culture: The target cells (e.g., pancreatic cancer cells, microglia) are cultured to an appropriate confluency (typically 50-70%).
-
Transfection: The siRNA is transfected into the cells using a suitable transfection reagent (e.g., lipofectamine). The final concentration of siRNA is optimized for each cell type but is often in the range of 10-100 nM.[5]
-
Incubation: Cells are incubated with the siRNA-transfection reagent complex for a specified period (e.g., 4-6 hours), after which the medium is replaced with fresh growth medium.
-
Validation of Knockdown: The efficiency of gene knockdown is assessed 24-72 hours post-transfection by measuring KCNN4 mRNA levels (e.g., by qPCR) and/or KCa3.1 protein levels (e.g., by Western blot or immunofluorescence).[6]
3. TRAM-34 Administration (in vivo - Mouse Model)
-
Formulation: TRAM-34 is typically dissolved in a vehicle suitable for in vivo administration, such as a mixture of DMSO, PEG300, Tween-80, and saline, or in corn oil.[7]
-
Dosage and Administration Route: The dosage and route of administration can vary depending on the study. For example, in the ischemic stroke model, TRAM-34 was administered intraperitoneally (i.p.) at a dose of 40 mg/kg twice daily.[1] In other studies, doses have ranged from 10 to 120 mg/kg/day.[7]
-
Treatment Schedule: The timing and duration of treatment are critical and depend on the disease model. In the stroke study, treatment was initiated 12 hours after the ischemic insult and continued for the duration of the experiment.[1]
-
Control Group: A control group of animals receives the vehicle solution using the same administration route and schedule.
Conclusion
The comparative data presented in this guide demonstrate a strong correlation between the effects of the pharmacological inhibitor TRAM-34 and genetic knockdown of the KCa3.1 channel. In the context of ischemic stroke, both interventions lead to significant reductions in infarct size, neurological deficits, and neuroinflammation, providing a robust cross-validation of KCa3.1 as a therapeutic target.[1]
While TRAM-34 offers a potent and selective tool for acute and systemic inhibition, genetic knockdown provides a highly specific method for elucidating the cell-autonomous functions of KCa3.1. It is important to note that pharmacological agents may have off-target effects, and as observed in one study, TRAM-34 can exhibit anomalous effects on cancer cell migration.[2] Therefore, the combined use of both pharmacological and genetic approaches is crucial for a comprehensive understanding of KCa3.1 channel function and for the validation of its therapeutic potential.
This guide serves as a valuable resource for researchers designing experiments to investigate the role of KCa3.1 and for professionals in the early stages of drug development targeting this important ion channel.
References
- 1. The Ca2+-activated K+ channel KCNN4/KCa3.1 contributes to microglia activation and nitric oxide-dependent neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 018826 - KCa3.1- Strain Details [jax.org]
- 4. Refubium - Generation and Characterization of KCa3.1-transgenic mice [refubium.fu-berlin.de]
- 5. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal Procedures for TRAM-39: A Comprehensive Guide for Laboratory Professionals
For immediate reference, TRAM-39 (2-Chloro-α,α-diphenylbenzeneacetonitrile; CAS No. 197525-99-8) requires careful handling and disposal in accordance with laboratory safety protocols and local regulations. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage this compound safely from reception to disposal.
Safe Handling and Storage of this compound
Before disposal, it is imperative to handle and store this compound correctly to minimize risks. Adherence to the following procedures is crucial:
-
Handling: Avoid contact with skin and eyes.[1] Formation of dust and aerosols should be prevented.[1] It is recommended to handle the compound under an appropriate exhaust ventilation hood.[1]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[1] The recommended storage temperature is room temperature.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields conforming to EN166 or NIOSH (US) approved equipment.[1] | To prevent eye contact with dust or splashes. |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[1] | To prevent skin contact. |
| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1] | To protect skin and clothing from contamination. |
| Respiratory Protection | For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). | Required where dust is generated and engineering controls are not sufficient. |
Step-by-Step Disposal Procedure for this compound
The disposal of this compound and its containers must be conducted in a manner that ensures safety and compliance with environmental regulations.
Step 1: Waste Identification and Segregation
-
Unused this compound, contaminated materials (e.g., pipette tips, weighing paper), and empty containers should be segregated as chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Collect waste this compound and contaminated solids in a designated, leak-proof, and sealable container.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound (2-Chloro-α,α-diphenylbenzeneacetonitrile)".
-
Ensure the container is kept closed when not in use.
Step 3: Spill and Leak Management
-
In case of a spill, prevent further leakage if it is safe to do so.
-
Avoid dust formation.[1]
-
Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material.[1]
-
Place the collected material into a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.[1]
Step 4: Final Disposal
-
Dispose of the waste containers through your institution's designated hazardous waste disposal program.
-
Contact your EHS office for specific instructions on pickup schedules and documentation requirements.
-
Empty containers should be triple-rinsed (if appropriate for the container type) with a suitable solvent, and the rinsate collected as hazardous waste. Puncture and crush empty containers to prevent reuse, if advised by your EHS office.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound waste.
Disclaimer: This information is intended as a guide and should be supplemented by a thorough review of the official Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Disposal procedures may vary based on local, state, and federal regulations.
References
Essential Safety and Operational Guide for Handling TRAM-39
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for TRAM-39 (CAS RN: 197525-99-8; IUPAC Name: 2-(2-chlorophenyl)-2,2-diphenylacetonitrile). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent chemical that requires stringent safety measures. The compound is classified with the following hazards:
-
Harmful if swallowed or in contact with skin.
-
Causes severe skin burns and eye damage.
-
May cause an allergic skin reaction.
-
Fatal if inhaled.
-
May cause respiratory irritation.
Appropriate personal protective equipment is mandatory to minimize exposure and mitigate risks.
| Protection Type | Specific Requirements | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause severe eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber), a lab coat, and full-length pants. | Prevents skin contact which can cause burns, allergic reactions, and absorption of the harmful substance. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | Essential to prevent inhalation, which is a route of fatal exposure. |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and ensure a safe laboratory environment.
| Procedure | Detailed Steps |
| Handling | 1. Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors. 2. Avoid direct contact with skin, eyes, and clothing. 3. Use non-sparking tools and equipment. 4. Ensure adequate ventilation in the work area. 5. Wash hands thoroughly after handling. |
| Storage | 1. Store in a tightly sealed, original container in a cool, dry, and well-ventilated area. 2. Keep away from incompatible materials such as strong oxidizing agents. 3. Recommended storage temperature is typically -20°C to 4°C. Always refer to the supplier's specific instructions. |
Accidental Exposure and First Aid Measures
Immediate and appropriate first aid is critical in the event of accidental exposure.
| Exposure Route | First Aid Procedure |
| Inhalation | 1. Move the person to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention. |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Rinse the affected skin area with large amounts of water for at least 15 minutes. 3. Seek immediate medical attention. |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention. |
| Ingestion | 1. Do NOT induce vomiting. 2. Rinse mouth with water. 3. Never give anything by mouth to an unconscious person. 4. Seek immediate medical attention. |
Disposal Plan
This compound waste is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | 1. Contact a licensed professional waste disposal service to dispose of this material. 2. Do not allow the chemical to enter drains or the environment. |
| Contaminated Materials (e.g., gloves, lab coats, glassware) | 1. Collect all contaminated materials in a designated, sealed, and properly labeled hazardous waste container. 2. Dispose of the container through a licensed hazardous waste disposal service. |
Experimental Protocol: In Vitro Glioblastoma Cell Viability Assay
This protocol outlines a procedure to assess the effect of this compound on the viability of glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U-87 MG, A172)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture glioblastoma cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Gently agitate the plate to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing glioblastoma cell viability after this compound treatment.
Signaling Pathway
Caption: Mechanism of this compound action on the KCa3.1 potassium channel.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
